S-1-Propenyl-L-cysteine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H11NO2S |
|---|---|
Molecular Weight |
161.22 g/mol |
IUPAC Name |
(2R)-2-amino-3-[(E)-prop-1-enyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C6H11NO2S/c1-2-3-10-4-5(7)6(8)9/h2-3,5H,4,7H2,1H3,(H,8,9)/b3-2+/t5-/m0/s1 |
InChI Key |
HYGGRRPFVXHQQW-HRJJCQLASA-N |
Isomeric SMILES |
C/C=C/SC[C@@H](C(=O)O)N |
Canonical SMILES |
CC=CSCC(C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
S-1-Propenyl-L-cysteine: A Comprehensive Technical Guide on Natural Sources, Abundance, and Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: S-1-Propenyl-L-cysteine (S1PC) is a sulfur-containing amino acid and a stereoisomer of S-allyl-L-cysteine, a well-known bioactive compound in garlic.[1][2] Initially identified in the 1960s, S1PC has garnered increasing interest for its potential pharmacological activities, including immunomodulatory and antihypertensive effects.[1][2][3] This technical guide provides a detailed overview of the natural sources, abundance, biosynthesis, and analytical methodologies for this compound, tailored for professionals in research and drug development.
Natural Sources and Abundance
This compound is primarily found in plants of the Allium genus. Its concentration can vary significantly depending on the species, the specific plant part, and post-harvest processing methods.
Key Natural Sources:
-
Garlic (Allium sativum): Raw garlic contains only trace amounts of S1PC.[1][2] However, during the aging process used to produce aged garlic extract (AGE), its concentration increases substantially, reaching levels comparable to that of S-allyl-L-cysteine.[1][2] This increase is attributed to the enzymatic hydrolysis of γ-glutamyl-S-1-propenyl-L-cysteine.[1]
-
Onion (Allium cepa): In onions, S1PC is a key intermediate in the biosynthesis of trans-S-1-propenyl-L-cysteine sulfoxide (isoalliin), which is the principal precursor to the lachrymatory factor.[1][4] The concentration of isoalliin in onions can be less than 0.2%.[1][4]
-
Welsh Onion (Allium fistulosum): this compound is a catalytic product of the enzyme AfGGT1 and a key intermediate in the biosynthesis of isoalliin in this species.[5]
Quantitative Data Summary:
The following table summarizes the reported abundance of this compound and its direct precursor/derivative in various natural sources.
| Natural Source | Plant Part/Product | Compound | Abundance | Reference |
| Raw Garlic (Allium sativum) | Bulb | This compound | Trace amounts | [1][2] |
| Aged Garlic Extract (AGE) | Processed Bulb | This compound | Significantly increased, similar to S-allyl-L-cysteine | [1][2] |
| Onion (Allium cepa) | Bulb | trans-S-1-propenyl-L-cysteine sulfoxide (Isoalliin) | < 0.2% | [1][4] |
| Onion (Allium cepa) | Bulb | S-(1-propenylthio)-L-cysteine | 0.56 mg/kg | [6] |
| Welsh Onion (Allium fistulosum) | Bulb & Leaves | This compound | Key intermediate | [5] |
Biosynthesis of this compound in Allium Species
The biosynthesis of this compound in Allium plants is part of the broader sulfur assimilation pathway. The process begins with the incorporation of sulfate into L-cysteine, which is then converted to glutathione.[1] In Allium fistulosum, the enzyme γ-glutamyl transpeptidase 1 (AfGGT1) plays a crucial role in converting γ-glutamyl-S-1-propenylcysteine to this compound.[5]
References
- 1. Chemical and Biological Properties of this compound in Aged Garlic Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Chemical and Biological Properties of this compound in Aged Garlic Extract | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification of this compound as the catalytic product of AfGGT1 and a key intermediate in isoalliin biosynthesis in Allium fistulosum. L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nonvolatile S-alk(en)ylthio-L-cysteine derivatives in fresh onion (Allium cepa L. cultivar) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of S-1-Propenyl-L-cysteine in Garlic: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of S-1-Propenyl-L-cysteine in garlic (Allium sativum). This compound is a significant sulfur-containing amino acid and a precursor to isoalliin, a compound contributing to the characteristic flavor and potential bioactivity of garlic. This document outlines the core enzymatic steps, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the key processes. While much of the detailed research has focused on the analogous biosynthesis of alliin (S-allyl-L-cysteine sulfoxide), this guide synthesizes direct and inferred knowledge to present a comprehensive overview of the S-1-propenyl pathway.
The Core Biosynthetic Pathway
The biosynthesis of this compound in garlic is understood to follow a pathway analogous to that of other S-alk(en)yl-L-cysteine sulfoxides. The process originates from glutathione and involves a series of enzymatic modifications. The key steps are the S-alk(en)ylation of glutathione, followed by the sequential removal of glycyl and γ-glutamyl residues.
The central enzymatic reaction in the formation of this compound is the deglutamylation of its precursor, γ-glutamyl-S-1-propenyl-L-cysteine. This reaction is catalyzed by the enzyme γ-glutamyl transpeptidase (GGT). In garlic, several GGT isoenzymes (AsGGT1, AsGGT2, and AsGGT3) have been identified and are believed to be involved in this process[1][2].
Below is a diagrammatic representation of the proposed biosynthetic pathway.
Caption: Proposed biosynthesis pathway of this compound in garlic.
Quantitative Data
Quantitative data on the enzymatic kinetics of the this compound pathway in garlic is limited. Most studies have focused on the more abundant S-allyl analogue, alliin. However, data from closely related Allium species and analogous reactions provide valuable insights.
Table 1: Kinetic Parameters of γ-Glutamyl Transpeptidases
| Enzyme Source | Substrate | Apparent Km | Reference |
| Allium sativum (Garlic) - AsGGT1 | γ-glutamyl-S-allyl-L-cysteine | 86 µM | [1] |
| Allium sativum (Garlic) - AsGGT2 | γ-glutamyl-S-allyl-L-cysteine | 1.1 mM | [1] |
| Allium sativum (Garlic) - AsGGT3 | γ-glutamyl-S-allyl-L-cysteine | 9.4 mM | [1] |
| Allium cepa (Onion) - partially purified GGT | γ-glutamyl-S-propenyl-L-cysteine | 1.68 mM | [1] |
| Allium fistulosum - AfGGT1 | γ-glutamyl-S-1-propenylcysteine | 0.2686 mM | [3] |
Table 2: Optimal Conditions for Garlic γ-Glutamyl Transpeptidase Activity
| Parameter | Optimal Value | Reference |
| pH | 5.0 and a second peak around 8.0-9.0 | [4] |
| Temperature | 70°C | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.
Synthesis of γ-Glutamyl-S-1-propenyl-L-cysteine
This protocol is adapted from the synthesis of the S-allyl analogue[1].
Objective: To chemically synthesize the substrate for the γ-glutamyl transpeptidase assay.
Materials:
-
N-phthaloyl-L-glutamic anhydride
-
This compound
-
Glacial acetic acid
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Rotary evaporator
-
Stir plate and stir bar
Procedure:
-
Combine N-phthaloyl-L-glutamic anhydride and this compound in a 1.3:1 molar ratio in a round-bottom flask.
-
Add a minimal amount of glacial acetic acid to dissolve the reactants.
-
Stir the mixture at 60°C for 2 hours.
-
Remove the acetic acid in vacuo using a rotary evaporator.
-
Suspend the resulting residue in ethyl acetate.
-
Wash the ethyl acetate suspension with brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Remove the ethyl acetate in vacuo to yield the N-phthaloyl-protected γ-glutamyl-S-1-propenyl-L-cysteine.
-
Deprotection of the phthaloyl group can be achieved by hydrazinolysis. Dissolve the product in ethanol and add hydrazine hydrate. Reflux the mixture for 2-3 hours.
-
After cooling, filter the precipitate (phthalhydrazide).
-
The filtrate containing γ-glutamyl-S-1-propenyl-L-cysteine can be further purified by crystallization or chromatography.
-
Confirm the structure of the synthesized compound using 1H-NMR and 13C-NMR spectroscopy[1].
γ-Glutamyl Transpeptidase (GGT) Enzyme Assay
This protocol is based on the assay used for garlic GGTs with the S-allyl substrate[1].
Objective: To determine the enzymatic activity of GGT in converting γ-glutamyl-S-1-propenyl-L-cysteine to this compound.
Materials:
-
Yeast crude protein extract containing recombinant garlic GGT (AsGGT1, AsGGT2, or AsGGT3)
-
50 mM Tris-HCl buffer (pH 8.0)
-
10 mM glycylglycine (γ-glutamyl acceptor)
-
Synthesized γ-glutamyl-S-1-propenyl-L-cysteine (substrate)
-
Centrifugal ultrafiltration device (10 kDa molecular weight cut-off)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare the enzyme assay reaction mixture in a microcentrifuge tube:
-
0.67 µg/µL yeast crude protein containing the GGT isoenzyme
-
50 mM Tris-HCl (pH 8.0)
-
10 mM glycylglycine
-
1 mM γ-glutamyl-S-1-propenyl-L-cysteine
-
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1-6 hours), ensuring the reaction is in the linear range.
-
Terminate the reaction by removing the enzyme. Use a centrifugal ultrafiltration device (10 kDa MWCO) to separate the protein from the reaction mixture.
-
Quantify the amount of the product, this compound, in the ultrafiltrate using HPLC.
-
For kinetic analysis, vary the concentration of the substrate (γ-glutamyl-S-1-propenyl-L-cysteine) over a range appropriate for the specific isoenzyme being tested (e.g., based on the Km values in Table 1) and measure the initial reaction velocity.
Caption: Workflow for the γ-Glutamyl Transpeptidase (GGT) enzyme assay.
HPLC Analysis of this compound and its Precursor
This is a general protocol based on methods described for analyzing sulfur compounds in garlic[5][6][7].
Objective: To separate and quantify this compound and γ-glutamyl-S-1-propenyl-L-cysteine in a sample matrix.
Materials:
-
HPLC system with a UV or mass spectrometry (MS) detector
-
Reversed-phase C18 column (e.g., Zorbax SB-Aq, 4.6 mm × 250 mm)
-
Mobile Phase A: Water with 0.1% formic acid (for MS) or a suitable buffer (for UV)
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid
-
Syringe filters (0.22 µm)
-
Standards for this compound and γ-glutamyl-S-1-propenyl-L-cysteine
Procedure:
-
Sample Preparation:
-
For enzyme assay samples, use the ultrafiltrate directly.
-
For garlic extracts, homogenize fresh garlic tissue in a suitable solvent (e.g., water or aqueous methanol), centrifuge to remove solids, and filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC Conditions:
-
Column: Zorbax SB-Aq C18 column (4.6 mm × 250 mm) or equivalent.
-
Mobile Phase: A gradient elution is typically used. For example:
-
0-5 min: 3% B
-
5-8 min: Linear gradient from 3% to 12% B
-
8-10 min: Linear gradient from 12% to 20% B
-
10-20 min: Hold at 20% B
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 20 µL.
-
Detection:
-
UV detector at 220 nm.
-
Mass spectrometer in positive ion mode, monitoring for the specific m/z of the target compounds.
-
-
-
Quantification:
-
Generate a standard curve using known concentrations of the analytical standards.
-
Calculate the concentration of the analytes in the samples by comparing their peak areas to the standard curve.
-
References
- 1. Garlic γ-glutamyl transpeptidases that catalyze deglutamylation of biosynthetic intermediate of alliin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of this compound as the catalytic product of AfGGT1 and a key intermediate in isoalliin biosynthesis in Allium fistulosum. L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of γ‐glutamyltranspeptidases from dormant garlic and onion bulbs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effective production of S-allyl-L-cysteine through a homogeneous reaction with activated endogenous γ-glutamyltranspeptidase in garlic (Allium Sativum) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Comparative Study of LC-MS and FIA-(ESI)MS for Quantitation of S-Allyl-L-Cysteine in Aged Garlic Supplements - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Properties of S-1-Propenyl-L-cysteine Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-1-Propenyl-L-cysteine (S1PC) is a sulfur-containing amino acid and a stereoisomer of the well-researched S-allyl-L-cysteine (SAC), a key beneficial compound found in aged garlic extract. The presence of S1PC in garlic preparations has been known for decades, but its biological and pharmacological activities have only recently come into focus. S1PC exists as two geometric stereoisomers, cis and trans, which exhibit distinct chemical and biological properties. This technical guide provides a comprehensive overview of the chemical properties of these stereoisomers, including their synthesis, separation, and characterization, as well as their involvement in key biological signaling pathways. This information is critical for researchers in natural product chemistry, pharmacology, and drug development exploring the therapeutic potential of these compounds.
Physicochemical Properties
The distinct spatial arrangement of the propenyl group in cis- and trans-S-1-propenyl-L-cysteine gives rise to differences in their physical and chemical characteristics. While comprehensive experimental data for both isomers is still emerging, available information is summarized below.
| Property | trans-S-1-Propenyl-L-cysteine | cis-S-1-Propenyl-L-cysteine |
| Molecular Formula | C₆H₁₁NO₂S | C₆H₁₁NO₂S |
| Molecular Weight | 161.22 g/mol | 161.22 g/mol |
| Melting Point | 195 °C[1] | Data not available |
| Solubility (Water) | Soluble (A general solubility of 2.6 mg/mL has been reported for this compound, isomer not specified) | Soluble |
| Specific Optical Rotation | Data not available | Data not available |
| pKa (Predicted) | Acidic pKa: ~1.84, Basic pKa: ~8.44 (for the related S-(1-propenyl)-cysteine sulfoxide)[2] | Acidic pKa: ~1.84, Basic pKa: ~8.44 (for the related S-(1-propenyl)-cysteine sulfoxide)[2] |
Synthesis and Separation of Stereoisomers
The generation and isolation of pure this compound stereoisomers are crucial for accurate characterization and biological testing. Several synthetic routes and separation techniques have been explored.
Experimental Protocols
1. Synthesis of trans-S-1-Propenyl-L-cysteine via Isomerization of S-Allyl-L-cysteine:
A common method to produce a mixture of cis and trans isomers involves the base-catalyzed isomerization of S-allyl-L-cysteine (SAC).[3][4]
-
Materials: S-allyl-L-cysteine, potassium tert-butoxide, anhydrous solvent (e.g., DMSO), acid for neutralization (e.g., HCl).
-
Procedure:
-
Dissolve S-allyl-L-cysteine in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add a strong base, such as potassium tert-butoxide, to initiate the isomerization. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures.
-
Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully neutralize the reaction mixture with an acid.
-
The resulting mixture will contain both cis- and trans-S-1-propenyl-L-cysteine, which can then be separated.
-
2. Stereoselective Synthesis of trans-S-1-Propenyl-L-cysteine:
For obtaining the trans isomer specifically, stereoselective methods are preferred. One such approach involves the use of (E)-1-bromoprop-1-ene.
-
Materials: L-cysteine, (E)-1-bromoprop-1-ene, a suitable base (e.g., sodium hydroxide), solvent (e.g., ethanol/water mixture).
-
Procedure:
-
Dissolve L-cysteine in an aqueous basic solution.
-
Add (E)-1-bromoprop-1-ene to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or HPLC.
-
Acidify the mixture to precipitate the product.
-
Collect the solid product by filtration, wash with a suitable solvent, and dry under vacuum.
-
3. HPLC Separation of cis and trans Stereoisomers:
Reversed-phase high-performance liquid chromatography (RP-HPLC) is an effective technique for separating the cis and trans isomers of this compound.[3]
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm) or mass spectrometry (LC-MS) can be used. For enhanced specificity for sulfur-containing compounds, post-column derivatization with a hexaiodoplatinate reagent followed by visible detection can be utilized.[3]
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of the stereochemistry of the this compound isomers.
1H and 13C NMR Spectroscopy
Mass Spectrometry
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the molecules. Electrospray ionization (ESI) is a common technique for these non-volatile amino acids. The fragmentation pattern can provide valuable information for structural confirmation.
Biological Activity and Signaling Pathways
This compound has demonstrated a range of biological activities, including immunomodulatory and antihypertensive effects.[3][5] These effects are mediated through its interaction with specific cellular signaling pathways.
Immunomodulatory Effects and the Erk1/2-Pax5-Xbp1 Pathway
S1PC has been shown to enhance immunoglobulin A (IgA) production.[3] This is achieved through the activation of the Erk1/2 signaling pathway, which leads to the degradation of the paired box protein 5 (Pax5). The downregulation of Pax5, a transcriptional repressor, results in increased expression of X-box binding protein 1 (Xbp1), a key transcription factor for plasma cell differentiation and antibody production.[3]
Antioxidative Effects via the NO-dependent BACH1 Signaling Pathway
This compound exhibits antioxidative properties through a nitric oxide (NO)-dependent mechanism involving the transcription factor BACH1.[6] S1PC upregulates the expression of heme oxygenase-1 (HMOX1), a potent antioxidant enzyme. This upregulation is linked to the downregulation and degradation of BACH1, which is a transcriptional repressor of HMOX1.
Inhibition of the TLR4 Signaling Pathway
This compound has been found to inhibit the Toll-like receptor 4 (TLR4) signaling pathway induced by lipopolysaccharides (LPS).[6] This inhibition is mediated by inducing the degradation of MyD88, a key adaptor protein in the TLR4 signaling cascade, through its denaturation and the activation of autophagy.[6] By disrupting this pathway, S1PC can mitigate inflammatory responses.
Conclusion and Future Directions
The stereoisomers of this compound represent a promising area of research in medicinal chemistry and drug development. Their distinct chemical properties and biological activities underscore the importance of stereochemistry in determining the therapeutic potential of natural compounds. While progress has been made in their synthesis, separation, and the elucidation of their mechanisms of action, further research is needed to fully characterize the individual cis and trans isomers. Specifically, detailed experimental data on their physicochemical properties, such as specific optical rotation and solubility in various solvents, are required. Additionally, comprehensive spectroscopic data, including fully assigned 1H and 13C NMR spectra and detailed mass spectrometry fragmentation analysis for each pure isomer, will be invaluable for their unambiguous identification and for quality control in future studies. A deeper understanding of the molecular interactions of each stereoisomer with their biological targets will be crucial for the rational design of novel therapeutics based on the this compound scaffold.
References
- 1. trans-S-(1-Propenyl)-L-cysteine | C6H11NO2S | CID 87194674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound S-(1-Propenyl)-cysteine sulfoxide (FDB003752) - FooDB [foodb.ca]
- 3. Chemical and Biological Properties of this compound in Aged Garlic Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
A Technical Deep Dive into S-1-Propenyl-L-cysteine and S-allyl-L-cysteine: Structure, Synthesis, and Biological Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of S-1-Propenyl-L-cysteine (S1PC) and S-allyl-L-cysteine (SAC), two structurally related organosulfur compounds found in aged garlic extract. This document delves into their distinct chemical structures, physicochemical properties, synthesis methodologies, and diverse biological activities, with a focus on the underlying signaling pathways.
Comparative Analysis of Physicochemical Properties
S1PC and SAC, despite being stereoisomers, exhibit differences in their physicochemical properties which can influence their biological availability and activity.[1] A summary of their key quantitative data is presented below for easy comparison.
| Property | This compound (S1PC) | S-allyl-L-cysteine (SAC) | Reference |
| Molecular Weight | 161.22 g/mol | 161.22 g/mol | [2] |
| Water Solubility | 2.6 mg/mL | >10 mg/mL, 50 mg/mL | [2] |
| pKa | Not available | 9.14 | [3] |
Chemical Structures
The fundamental difference between S1PC and SAC lies in the position of the double bond within the three-carbon side chain attached to the sulfur atom.
This compound (S1PC): In S1PC, the double bond is located between the first and second carbon atoms of the propyl group (prop-1-enyl). This results in the potential for cis/trans isomerism.
S-allyl-L-cysteine (SAC): In SAC, the double bond is situated between the second and third carbon atoms of the propyl group (prop-2-enyl or allyl group).
Experimental Protocols
This section details the methodologies for the synthesis of S1PC and SAC, as well as key experiments cited for their biological activities.
Synthesis of S-allyl-L-cysteine (SAC)
A widely used method for the synthesis of SAC is the allylation of L-cysteine.[4]
Procedure:
-
Dissolve L-cysteine in an aqueous solution of ammonium hydroxide (2M NH4OH).
-
Add allyl bromide to the solution. The typical molar ratio of allyl bromide to L-cysteine is approximately 1.5:1.[5]
-
Stir the reaction mixture vigorously at room temperature for 20 hours.[5]
-
Concentrate the reaction mixture under reduced pressure to precipitate the product.
-
Filter the resulting white solid, wash with ethanol, and dry under vacuum.[5]
Synthesis of this compound (S1PC)
One method for the synthesis of trans-S1PC involves a palladium-catalyzed coupling reaction.[2] A detailed, multi-step synthesis can be summarized as follows:
Procedure:
-
Isomerization of a terminal triple bond: Ethyl prop-2-ynyl sulfide is isomerized to ethyl prop-1-ynyl sulfide.[6]
-
Reductive coupling: The resulting ethyl prop-1-ynyl sulfide undergoes reductive coupling with an alkyl chloride under strong basic conditions using sodium methoxide, metal lithium, and liquid ammonia.[6]
-
Stereoselective Synthesis using (E)-1-bromoprop-1-ene: A more direct approach involves the palladium-catalyzed coupling of L-cysteine with (E)-1-bromoprop-1-ene.[2][7]
In Vivo Antihypertensive Assay (for S1PC)
The antihypertensive effects of S1PC have been evaluated in spontaneously hypertensive rats (SHR).[8]
Protocol:
-
Male SHRs are used as the experimental model.
-
S1PC is administered orally at a specific dose (e.g., 6.5 mg/kg body weight).[8]
-
Systolic blood pressure is measured at various time points post-administration (e.g., 3 hours) using the tail-cuff method.[8]
-
A control group receives a vehicle (e.g., water).
-
Comparative analysis is performed against the control group and potentially other compounds like SAC.[8]
In Vitro NF-κB Inhibition Assay (for SAC)
The inhibitory effect of SAC on the activation of Nuclear Factor-kappa B (NF-κB) can be assessed using an electrophoretic mobility shift assay (EMSA).[5][9]
Protocol:
-
Human T lymphocytes (Jurkat cells) are cultured under standard conditions.[5]
-
Cells are pre-incubated with varying concentrations of SAC for 24 hours.[9]
-
NF-κB activation is induced by treating the cells with a stimulant such as tumor necrosis factor-alpha (TNF-α) or hydrogen peroxide (H₂O₂).[5]
-
Nuclear extracts are prepared from the treated cells.
-
EMSA is performed by incubating the nuclear extracts with a 32P-labeled oligonucleotide probe containing the NF-κB binding consensus sequence.
-
The protein-DNA complexes are separated by non-denaturing polyacrylamide gel electrophoresis and visualized by autoradiography.
-
A reduction in the intensity of the shifted band in SAC-treated cells compared to the stimulated control indicates inhibition of NF-κB activation.
Signaling Pathways and Biological Activities
S1PC and SAC exert their biological effects through distinct signaling pathways.
This compound: Immunomodulation and Antihypertensive Effects
S1PC has demonstrated significant immunomodulatory and antihypertensive properties.[1][10]
Immunomodulatory Activity: S1PC has been shown to enhance IgA production in intestinal lavage fluid and increase the population of IgA+ cells in Peyer's patches in mice. This effect is associated with the upregulation of Xbp1 mRNA expression.[6]
Antihypertensive Effect: In spontaneously hypertensive rats, S1PC has been shown to be more potent in reducing systolic blood pressure compared to SAC.[8] This effect is linked to the nitric oxide (NO)-dependent degradation of BACH1, a transcriptional repressor of heme oxygenase-1 (HO-1).[11] The upregulation of HO-1 contributes to the antioxidant and vasorelaxant effects.
S-allyl-L-cysteine: NF-κB Inhibition and Anticancer Activity
SAC is recognized for its anti-inflammatory and anticancer properties, primarily mediated through the inhibition of the NF-κB signaling pathway.[5][12]
NF-κB Inhibition: SAC inhibits the activation of NF-κB, a key transcription factor involved in inflammatory responses. It achieves this by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This mechanism is linked to the sustained activation of the ERK pathway.[12]
Anticancer Activity: The inhibition of NF-κB by SAC contributes to its anticancer effects. By suppressing NF-κB, SAC can inhibit the expression of genes involved in cell proliferation, survival, and angiogenesis. Studies have shown that SAC can induce apoptosis and cause cell cycle arrest in various cancer cell lines.[13][14]
Conclusion
This compound and S-allyl-L-cysteine, while structurally similar, exhibit distinct physicochemical properties and biological activities. S1PC shows promise as a potent antihypertensive agent, acting through the NO/BACH1/HO-1 pathway. In contrast, SAC demonstrates significant anti-inflammatory and anticancer potential via its inhibition of the NF-κB signaling cascade. This technical guide provides a foundational understanding for researchers and drug development professionals interested in harnessing the therapeutic potential of these natural compounds. Further investigation into the detailed mechanisms of action and comparative clinical efficacy is warranted to fully elucidate their therapeutic applications.
References
- 1. [PDF] Chemical and Biological Properties of this compound in Aged Garlic Extract | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. The Antioxidant Mechanisms Underlying the Aged Garlic Extract- and S-Allylcysteine-Induced Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bloomtechz.com [bloomtechz.com]
- 5. S-allyl cysteine inhibits activation of nuclear factor kappa B in human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical and Biological Properties of this compound in Aged Garlic Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of S-1-propenylcysteine, a sulfur compound in aged garlic extract, on blood pressure and peripheral circulation in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. S-allyl cysteine reduces oxidant load in cells involved in the atherogenic process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. S-1-Propenylcysteine augments BACH1 degradation and heme oxygenase 1 expression in a nitric oxide-dependent manner in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. S-allyl cysteine inhibits TNF-α-induced inflammation in HaCaT keratinocytes by inhibition of NF- κB-dependent gene expression via sustained ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anticancer effect of S-allyl-L-cysteine via induction of apoptosis in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Unveiling S-1-Propenyl-L-cysteine (S1PC): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical characteristics of S-1-propenyl-L-cysteine (S1PC), a naturally occurring sulfur-containing amino acid found in aged garlic extract.[1][2] S1PC, a stereoisomer of S-allyl-l-cysteine (SAC), has garnered significant interest for its potential pharmacological activities, including immunomodulatory and antihypertensive effects.[1][2] This document consolidates key data on its properties, outlines experimental protocols for its analysis and synthesis, and visualizes its known signaling pathways to support further research and development.
Core Physical and Chemical Properties
This compound is a water-soluble compound that exists as a white to off-white solid.[3] Its stability and solubility are critical parameters for its extraction, formulation, and biological activity studies.
Quantitative Data Summary
The following table summarizes the key quantitative physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C6H11NO2S | PubChem CID: 11989381[4] |
| Molecular Weight | 161.22 g/mol | PubChem CID: 11989381[4] |
| Appearance | White to off-white solid | MedchemExpress[3] |
| Purity | ≥98% to 99.91% (commercially available) | MedchemExpress, Cayman Chemical |
| CAS Number | 52438-09-2 | MedchemExpress[3] |
| Solubility | Soluble in water | FooDB[5] |
| Bioavailability (in rats and dogs) | 88-100% | Molecules (2017)[1][2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study and application of S1PC. The following sections provide an overview of key experimental protocols cited in the literature.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a primary method for the quantification and purification of S1PC from complex mixtures like aged garlic extract.
Objective: To separate and quantify this compound in a sample.
Instrumentation:
-
HPLC system with a UV detector (e.g., NEXERA X2 system)
-
Reversed-phase C18 column (e.g., Cadenza CD-C18, 2.0 x 150 mm)
Reagents:
-
HPLC grade solvents (e.g., water, acetonitrile, methanol)
-
Post-column detection reagents
Methodology:
-
Sample Preparation: Samples, such as aged garlic extract, are appropriately diluted and filtered before injection.
-
Chromatographic Separation: A gradient elution is typically employed using a mobile phase consisting of an aqueous buffer and an organic solvent. The flow rate and gradient profile are optimized to achieve separation from other sulfur-containing compounds.
-
Detection: Detection is commonly performed at a UV wavelength of 210 nm or 220 nm.[1]
-
Quantification: Quantification is achieved by comparing the peak area of S1PC in the sample to that of a standard curve generated with a purified S1PC reference compound.
Organic Synthesis of this compound
Several methods for the organic synthesis of S1PC have been reported, often as an intermediate in the synthesis of other compounds.
Example Synthesis via Palladium-Catalyzed Coupling:
This method utilizes a palladium catalyst to couple cysteine with (E)-1-bromoprop-1-ene.[1]
Starting Materials:
-
L-cysteine
-
(E)-1-bromoprop-1-ene
-
Palladium catalyst
General Procedure:
-
Protection of Cysteine: The amino and carboxyl groups of L-cysteine are typically protected to prevent side reactions.
-
Coupling Reaction: The protected cysteine is reacted with (E)-1-bromoprop-1-ene in the presence of a palladium catalyst and a suitable base.
-
Deprotection: The protecting groups are removed to yield this compound.
-
Purification: The final product is purified using techniques such as crystallization or chromatography.
Signaling Pathways and Biological Activities
S1PC has been shown to exert its biological effects through the modulation of specific signaling pathways.
Immunomodulatory Effects
S1PC has been observed to enhance immunoglobulin A (IgA) production.[1] This is achieved by increasing the number of IgA-producing cells and upregulating the expression of X-box binding protein 1 (Xbp1), a key transcription factor in plasma cell differentiation, through the activation of the Erk1/2 signaling pathway.[1]
Caption: S1PC-mediated immunomodulation pathway.
Vasodilatory Effects via AMPK/eNOS/NO Pathway
S1PC has been shown to alleviate cold-induced reduction in peripheral blood flow. This effect is mediated by the activation of the AMP-activated protein kinase (AMPK) and endothelial nitric oxide synthase (eNOS) pathway, leading to increased nitric oxide (NO) production and subsequent vasodilation.
Caption: S1PC-induced vasodilation pathway.
Conclusion
This compound is a promising bioactive compound with well-defined physical and chemical properties. The experimental protocols for its analysis and synthesis are established, providing a solid foundation for further investigation. The elucidation of its signaling pathways in immunomodulation and vasodilation opens avenues for its potential therapeutic applications. This guide serves as a comprehensive resource to facilitate ongoing and future research into the multifaceted nature of S1PC.
References
- 1. Chemical and Biological Properties of this compound in Aged Garlic Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical and Biological Properties of this compound in Aged Garlic Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Npc298934 | C6H11NO2S | CID 11989381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Showing Compound S-(1-Propenyl)-cysteine sulfoxide (FDB003752) - FooDB [foodb.ca]
The Role of S-1-Propenyl-L-cysteine as a Key Flavor Precursor in Onions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The characteristic flavor profile of onions (Allium cepa L.) is a complex interplay of sulfur-containing compounds, the biosynthesis of which is initiated by a small number of non-volatile precursors. Among these, S-1-Propenyl-L-cysteine (S1PC), and more specifically its sulfoxide, trans-(+)-S-(1-propenyl)-L-cysteine sulfoxide (isoalliin), stands out as the principal precursor to the lachrymatory factor and a significant contributor to the overall flavor impression. This technical guide provides an in-depth exploration of the biosynthesis of S1PC, its enzymatic conversion into flavor and lachrymatory compounds, and the analytical methodologies used for its quantification. The information presented herein is intended to serve as a comprehensive resource for researchers in the fields of food science, natural product chemistry, and drug development.
Introduction
The genus Allium, encompassing onions, garlic, leeks, and chives, is renowned for its distinctive flavors and aromas, which are primarily derived from a class of organosulfur compounds. In onions, the flavor is not present in the intact tissue but is rapidly generated upon cellular disruption, such as cutting or chewing. This process is a defense mechanism against herbivores and pathogens.[1] The key to this flavor biogenesis lies in the enzymatic conversion of odorless, non-volatile S-alk(en)yl-L-cysteine sulfoxides (ACSOs).
In onion, the most abundant of these precursors is trans-(+)-S-(1-propenyl)-L-cysteine sulfoxide, commonly known as isoalliin.[2][3] Isoalliin is a derivative of the amino acid cysteine and is the direct precursor to the lachrymatory factor, syn-propanethial-S-oxide, the compound responsible for the tearing sensation associated with cutting onions.[4][5] This guide will focus on the pivotal role of this compound and its sulfoxide in the generation of onion flavor, detailing its biochemical pathways and the analytical techniques for its study.
Biosynthesis of this compound and its Sulfoxide (Isoalliin)
The biosynthesis of isoalliin is a multi-step process that begins with the assimilation of sulfate from the soil. The proposed pathway involves several enzymatic steps and key intermediates:
-
Sulfate Assimilation and Cysteine Synthesis: Inorganic sulfate is taken up by the plant roots and is subsequently reduced and incorporated into the amino acid cysteine.
-
Formation of γ-Glutamyl Peptides: Cysteine serves as the entry point for sulfur into the flavor precursor pathway. It is believed that cysteine is first converted to various γ-glutamyl peptides. Isotope-labeling studies have suggested a pathway involving the reaction of L-cysteine with a methacrylic acid derivative to form S-(2-carboxy-n-propyl)-L-cysteine (SCPC).
-
Formation of γ-Glutamyl-S-1-propenyl-L-cysteine (GS1PC): Through a series of reactions, SCPC is converted to γ-glutamyl-S-1-propenyl-L-cysteine (GS1PC).[6]
-
Oxidation and Deglutamylation: The sulfur atom in GS1PC is oxidized to form γ-glutamyl-S-1-propenyl-L-cysteine sulfoxide. Subsequently, a γ-glutamyl transpeptidase (GGT) enzyme cleaves the γ-glutamyl group to release trans-(+)-S-(1-propenyl)-L-cysteine sulfoxide (isoalliin).[6][7] An enzyme, AfGGT1, has been identified in Allium fistulosum that catalyzes the conversion of γ-glutamyl-S-1-propenylcysteine into this compound.[7]
Enzymatic Conversion of Isoalliin and Flavor Development
The characteristic flavor of onion is generated upon tissue damage, which brings the flavor precursor, isoalliin, into contact with the enzyme alliinase (S-alk(en)yl-L-cysteine sulfoxide lyase). Alliinase is a pyridoxal phosphate-dependent enzyme that is sequestered in the cell's vacuole, while isoalliin resides in the cytoplasm.[1]
Upon cell rupture, the following enzymatic cascade is initiated:
-
Action of Alliinase: Alliinase cleaves isoalliin to produce 1-propenesulfenic acid, pyruvate, and ammonia.[1]
-
Action of Lachrymatory Factor Synthase (LFS): The highly reactive 1-propenesulfenic acid is then rapidly converted by the lachrymatory factor synthase (LFS) into the volatile lachrymatory factor, syn-propanethial-S-oxide.[4][5]
-
Formation of Thiosulfinates: In the absence or saturation of LFS, 1-propenesulfenic acid molecules can spontaneously condense to form di-1-propenyl thiosulfinate. Thiosulfinates are unstable and can further decompose and rearrange to form a variety of volatile sulfur compounds, including disulfides, trisulfides, and thiophenes, which contribute to the complex aroma of onions.[8]
Quantitative Data
The concentration of this compound sulfoxide (isoalliin) and other S-alk(en)yl-L-cysteine sulfoxides (ACSOs) can vary significantly depending on the onion cultivar, growing conditions (such as sulfur fertility), and storage.[2][9]
| Compound | Concentration Range (mg/g fresh weight) | Onion Variety/Condition | Reference |
| 1-Propenyl-L-cysteine sulfoxide (Isoalliin) | 1.30 | Yellow Onion | [10] |
| Methyl-L-cysteine sulfoxide (Methiin) | 0.22 | Yellow Onion | [10] |
| Propyl-L-cysteine sulfoxide (Propiin) | Not detected | Yellow Onion | [10] |
| Total ACSOs | 0.34 - 3.32 g/100g dry weight (Isoalliin) | Processed Onions | [11] |
| Total ACSOs | 0.15 - 1.67 g/100g dry weight (Propiin) | Processed Onions | [11] |
| Total ACSOs | 0.18 - 0.47 g/100g dry weight (Methiin) | Processed Onions | [11] |
Table 1: Concentration of S-alk(en)yl-L-cysteine sulfoxides in Onions.
| Cultivar | Total ACSOs (g/kg of dry matter) | Reference |
| Bingo | 44.16 | [12] |
| Sturon | 44.16 | [12] |
| Dormo | 32.38 | [12] |
| Elenka | Not specified | [12] |
| Elbrus | Not specified | [12] |
| Spirit | Not specified | [12] |
Table 2: Total S-alk(en)yl-L-cysteine sulfoxides in Different Onion Cultivars.
Experimental Protocols
Extraction of S-alk(en)yl-L-cysteine Sulfoxides (ACSOs)
This protocol describes a general method for the extraction of ACSOs from onion tissue for subsequent analysis by HPLC or GC.
Materials:
-
Fresh onion bulbs
-
Liquid nitrogen
-
Mortar and pestle
-
Methanol (80%)
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Freeze a known weight of fresh onion tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered tissue to a centrifuge tube.
-
Add 80% methanol at a ratio of 10:1 (v/w) to the powdered tissue.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
Repeat the extraction of the pellet with 80% methanol and combine the supernatants.
-
Filter the combined supernatant through a 0.22 µm syringe filter prior to HPLC or GC analysis.
Quantification of ACSOs by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the analysis of ACSOs using reverse-phase HPLC with pre-column derivatization.
Materials:
-
Extracted ACSO sample (from section 5.1)
-
ACSO standards (isoalliin, methiin, etc.)
-
Derivatization agent (e.g., o-phthalaldehyde/2-mercaptoethanol or dansyl chloride)
-
HPLC system with a UV or fluorescence detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase A: 0.1% trifluoroacetic acid in water
-
Mobile phase B: Acetonitrile
Procedure:
-
Derivatization: Mix a known volume of the extracted sample or standard with the derivatizing agent according to the manufacturer's instructions. Allow the reaction to proceed for the recommended time.
-
HPLC Analysis:
-
Inject a known volume of the derivatized sample onto the HPLC system.
-
Use a gradient elution program, for example:
-
0-5 min: 10% B
-
5-20 min: Gradient to 50% B
-
20-25 min: Gradient to 100% B
-
25-30 min: Hold at 100% B
-
30-35 min: Return to 10% B and equilibrate
-
-
Set the detector to the appropriate wavelength for the chosen derivatizing agent (e.g., 338 nm for OPA derivatives).
-
-
Quantification: Identify and quantify the ACSOs in the sample by comparing the retention times and peak areas to those of the standards.
Alliinase Activity Assay
This assay measures the activity of alliinase by quantifying the amount of pyruvate produced from the enzymatic cleavage of an ACSO substrate.
Materials:
-
Crude onion extract (prepared by homogenizing onion tissue in a suitable buffer, e.g., 0.1 M phosphate buffer, pH 6.5)
-
S-alk(en)yl-L-cysteine sulfoxide substrate (e.g., isoalliin or alliin)
-
Trichloroacetic acid (TCA)
-
2,4-Dinitrophenylhydrazine (DNPH) reagent
-
Sodium pyruvate standard solutions
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the onion extract and the ACSO substrate in a buffer.
-
Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding TCA.
-
Centrifuge the mixture to remove precipitated protein.
-
To a known volume of the supernatant, add the DNPH reagent to derivatize the pyruvate.
-
After a suitable incubation period, add NaOH to develop the color.
-
Measure the absorbance at a specific wavelength (e.g., 420 nm).
-
Quantify the amount of pyruvate produced by comparing the absorbance to a standard curve prepared with sodium pyruvate. One unit of alliinase activity is typically defined as the amount of enzyme that produces 1 µmol of pyruvate per minute under the specified conditions.
Conclusion
This compound, primarily in its sulfoxide form (isoalliin), is a cornerstone of onion flavor chemistry. Its biosynthesis and subsequent enzymatic breakdown upon tissue damage give rise to the compounds that define the pungent and lachrymatory properties of this globally important vegetable. A thorough understanding of these pathways and the analytical methods to study them is crucial for researchers aiming to modulate onion flavor for the food industry, explore the bioactive properties of its sulfur compounds for pharmaceutical applications, and further unravel the intricate biochemistry of the Allium genus. This guide provides a foundational overview to support these scientific endeavors.
References
- 1. Discovery and Characterization of a Novel Lachrymatory Factor Synthase in Petiveria alliacea and Its Influence on Alliinase-Mediated Formation of Biologically Active Organosulfur Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Application of Direct Thermal Desorption–Gas Chromatography–Mass Spectrometry for Determination of Volatile and Semi-Volatile Organosulfur Compounds in Onions: A Novel Analytical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A spectrophotometric assay for allicin and alliinase (Alliin lyase) activity: reaction of 2-nitro-5-thiobenzoate with thiosulfinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Volatile Flavor Components in Three Onion by Headspace Solid Phase Microextraction Combined with Gas Chromatography-Mass Spectrometry [agris.fao.org]
- 8. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 9. zjar.journals.ekb.eg [zjar.journals.ekb.eg]
- 10. researchgate.net [researchgate.net]
- 11. Silencing Onion Lachrymatory Factor Synthase Causes a Significant Change in the Sulfur Secondary Metabolite Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. petit.lib.yamaguchi-u.ac.jp [petit.lib.yamaguchi-u.ac.jp]
The Dawn of Allium Chemistry: An In-depth Technical Guide to Early Research on S-Alk(en)yl-L-cysteine Sulfoxides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The characteristic flavor and potent biological activities of freshly crushed Allium species, such as garlic and onion, are due to a class of sulfur-containing compounds known as S-alk(en)yl-l-cysteine sulfoxides. These non-protein amino acids are the stable precursors to the volatile and reactive compounds that have intrigued scientists for over a century. Early research, primarily from the 1940s and 1950s, laid the foundational understanding of the chemistry, biosynthesis, and biological significance of these molecules. This technical guide provides a detailed overview of this pioneering work, focusing on the core scientific discoveries, experimental methodologies, and quantitative data from that era.
The Discovery and Isolation of a Potent Precursor
The journey into the chemistry of Allium sulfur compounds began with the quest to identify the source of garlic's potent antimicrobial properties. In 1944, Chester J. Cavallito and John Hays Bailey successfully isolated the unstable, odoriferous substance responsible for this activity and named it allicin.[1] They deduced that allicin was not present in intact garlic but was instead generated enzymatically from a more stable precursor upon crushing the cloves.[1] This precursor was later isolated and named alliin (S-allyl-l-cysteine sulfoxide) by Stoll and Seebeck in 1948.[2] Alliin was the first natural product discovered to possess stereochemistry at both carbon and sulfur atoms.[3]
The Enzymatic Transformation: Alliinase and the Formation of Allicin
The conversion of the odorless and stable S-alk(en)yl-l-cysteine sulfoxides into the pungent and biologically active thiosulfinates is catalyzed by the enzyme alliinase (EC 4.4.1.4).[4] This enzyme is physically separated from its substrate in intact plant cells.[5] Upon tissue damage, such as cutting or crushing, the enzyme and substrate come into contact, initiating a rapid enzymatic reaction.[4]
Alliinase catalyzes the cleavage of the C-S bond in alliin, producing allylsulfenic acid and 2-aminoacrylate.[6] Two molecules of the highly reactive allylsulfenic acid then spontaneously condense to form one molecule of allicin (diallyl thiosulfinate), the primary bioactive compound responsible for the characteristic aroma of fresh garlic.[4][7]
Key Signaling Pathway: Enzymatic Conversion of Alliin to Allicin
Caption: Enzymatic conversion of alliin to allicin.
Early Synthetic Protocols
The structural elucidation of these novel sulfur compounds was greatly aided by the development of chemical synthesis methods. These early protocols provided a means to produce these compounds in the laboratory for further study.
Synthesis of Alliin (Stoll and Seebeck, 1951)
The first chemical synthesis of alliin was reported by Stoll and Seebeck.[3] Their method involved a two-step process starting from L-cysteine.
Experimental Protocol:
-
Alkylation of L-cysteine: L-cysteine is reacted with allyl bromide in an alkaline aqueous ethanol solution to yield S-allyl-L-cysteine (deoxyalliin).
-
Oxidation: The resulting S-allyl-L-cysteine is then oxidized with hydrogen peroxide to form a diastereomeric mixture of (+)- and (-)-alliin.[3]
This non-stereospecific oxidation produces both naturally occurring (+)-alliin and its unnatural (-)-isomer.
Synthesis of Allicin (Stoll and Seebeck)
Allicin was also synthesized chemically by the oxidation of diallyl disulfide.[2]
Experimental Protocol:
-
Oxidation of Diallyl Disulfide: Diallyl disulfide is oxidized using hydrogen peroxide in the presence of acetic acid. The acetic acid acts as a catalyst, forming peracetic acid in situ, which is the active oxidizing agent.[2]
Proposed Biosynthetic Pathway
Early investigations into the biosynthesis of S-alk(en)yl-l-cysteine sulfoxides relied heavily on radiolabeling experiments. Pioneering work by Granroth suggested that these compounds originate from the tripeptide glutathione.[5]
The proposed pathway involves the S-alk(en)ylation of glutathione, followed by the sequential removal of the glutamyl and glycyl residues, and finally, oxidation of the sulfur atom to form the sulfoxide.[5][8]
Key Signaling Pathway: Proposed Biosynthesis of Alliin
Caption: Proposed biosynthetic pathway of alliin from glutathione.
Quantitative Data from Early Research
The development of analytical techniques, such as paper chromatography and later High-Performance Liquid Chromatography (HPLC), allowed for the quantification of S-alk(en)yl-l-cysteine sulfoxides in various Allium species.[1]
| Compound/Parameter | Organism/Enzyme | Value/Range | Reference |
| Alliin Content | Fresh Garlic (Allium sativum) | < 0.1% to 1.15% (fresh weight) | [1] |
| Alliinase Km (for alliin) | Garlic (Allium sativum) | 1.1 mM | [9] |
| Allicin MIC | Staphylococcus aureus | Varies with preparation | [10] |
| Allicin MIC | Escherichia coli | Varies with preparation | [10] |
| Allicin MIC | Bacillus subtilis | Varies with preparation | [10] |
Early Analytical and Isolation Methodologies
The isolation and quantification of these sulfur compounds presented significant challenges to early researchers due to their reactivity and, in the case of allicin, instability.
Isolation of Allicin (Cavallito and Bailey, 1944)
Experimental Protocol:
-
Extraction: Freshly crushed garlic cloves are extracted with 95% ethanol at room temperature.
-
Concentration: The ethanolic extract is concentrated under reduced pressure at a low temperature to avoid degradation of allicin.
-
Purification: The concentrated aqueous solution is then further purified by solvent extractions to yield a crude allicin preparation.[1]
Analysis by HPLC (Ziegler and Sticher, 1989)
While a later development, early HPLC methods were crucial for accurate quantification and replaced less precise colorimetric and chromatographic techniques.
Experimental Protocol:
-
Extraction: Garlic samples are extracted with a 50:50 methanol/water mixture.
-
Sample Clean-up: The extract is passed through a C18 or SCX solid-phase extraction cartridge.
-
Derivatization: The cleaned-up extract is derivatized with o-phthaldialdehyde/tert-butylthiol.
-
Chromatography: The derivatized sample is analyzed by reversed-phase HPLC with fluorescence detection.[1]
Biological Activities
From the outset, the primary interest in these compounds was their potent biological activity, particularly their antimicrobial effects.
Antimicrobial Activity
Cavallito and Bailey's initial work demonstrated that allicin possesses broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] The proposed mechanism of action involves the reaction of allicin with thiol groups of essential enzymes in microorganisms, leading to their inactivation.[11]
Conclusion
The pioneering research on S-alk(en)yl-l-cysteine sulfoxides in the mid-20th century provided the fundamental chemical and biological knowledge that underpins our current understanding of these important natural products. The work of researchers like Cavallito, Bailey, Stoll, and Seebeck not only elucidated the structures and basic transformations of alliin and allicin but also provided the initial experimental frameworks for their synthesis, isolation, and biological evaluation. This early research continues to be the foundation for ongoing studies into the therapeutic potential of Allium-derived compounds in medicine and drug development.
References
- 1. HPLC of S-Alk(en)yl-L-cysteine Derivatives in Garlic including Quantitative Determination of (+)-S-Allyl-L-cysteine Sulfoxide (Alliin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allicin: Chemistry and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. allicingcvq.com [allicingcvq.com]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. dc.etsu.edu [dc.etsu.edu]
- 7. scispace.com [scispace.com]
- 8. ALLICIN, THE ANTIBACTERIAL PRINCIPLE OF ALLIUM SATIVUM. ISOLATION, PHYSICAL PROPERTIES AND ANTIBACTERIAL ACTION | Semantic Scholar [semanticscholar.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Antibacterial Activity of the Allium sativum Crude Extract against Methicillin-resistant Staphylococcus aureus - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 11. researchgate.net [researchgate.net]
Putative Precursors of S-1-Propenyl-L-cysteine in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-1-propenyl-L-cysteine (S1PC) is a naturally occurring sulfur-containing amino acid found predominantly in plants of the Allium genus, such as onions (Allium cepa) and garlic (Allium sativum). It is a key flavor precursor and has garnered significant interest for its potential pharmacological activities. Understanding the biosynthesis of S1PC is crucial for optimizing its production in plants and for its potential applications in the pharmaceutical and nutraceutical industries. This technical guide provides an in-depth overview of the putative precursors of S1PC in plants, detailing the biosynthetic pathway, quantitative data on precursor concentrations, experimental protocols for their analysis, and the signaling pathways that regulate their formation.
Biosynthetic Pathway of this compound
The biosynthesis of this compound is intricately linked with primary sulfur and amino acid metabolism. The pathway originates from the assimilation of inorganic sulfate and proceeds through the synthesis of L-cysteine and glutathione. The immediate precursor to S1PC is γ-glutamyl-S-1-propenyl-L-cysteine (GS1PC).
The overall biosynthetic pathway can be summarized in the following key stages:
-
Sulfate Assimilation and L-cysteine Synthesis: Inorganic sulfate is taken up by the plant roots and is subsequently activated and reduced to sulfide. This sulfide is then incorporated into O-acetylserine to form L-cysteine. This process is catalyzed by a series of enzymes including ATP sulfurylase, APS reductase, sulfite reductase, and O-acetylserine (thiol)lyase.[1][2][3]
-
Glutathione Synthesis: L-cysteine serves as a substrate for the synthesis of the tripeptide glutathione (γ-glutamyl-cysteinyl-glycine). This two-step process is catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS).[4][5][6]
-
Formation of γ-glutamyl-S-1-propenyl-L-cysteine (GS1PC): The propenyl side chain is attached to the sulfur atom of the cysteine residue within the glutathione molecule. The exact enzymatic steps for the formation of the 1-propenyl group are still under investigation, but it is proposed to be derived from valine metabolism. The resulting molecule is γ-glutamyl-S-1-propenyl-L-cysteine.
-
Conversion to this compound (S1PC): The terminal glutamyl moiety is cleaved from GS1PC to yield S1PC. This final step is catalyzed by a specific γ-glutamyl transpeptidase, such as AfGGT1, which has been identified in Allium fistulosum.[7][8]
Signaling Pathway Diagram
Caption: Biosynthetic pathway of this compound.
Quantitative Data on Precursors
The concentration of S1PC precursors can vary significantly depending on the Allium species, cultivar, developmental stage, and environmental conditions. The primary precursor, γ-glutamyl-S-1-propenyl-L-cysteine (GS1PC), is found in notable quantities in garlic and onions.
| Compound | Plant Species | Tissue | Concentration (mg/g Fresh Weight) | Concentration (mg/g Dry Weight) | Reference(s) |
| γ-Glutamyl-S-1-propenyl-L-cysteine (GS1PC) | Garlic (A. sativum) | Bulb | 3 - 9 | 5 - 15 | [4] |
| γ-Glutamyl-S-allyl-L-cysteine | Garlic (A. sativum) | Bulb | 2 - 7 | 3 - 20 | [4] |
| This compound sulfoxide (Isoalliin) | Onion (A. cepa) | Bulb | < 2 | - | [7] |
Experimental Protocols
The analysis of S1PC and its precursors typically involves extraction from plant material followed by separation and quantification using high-performance liquid chromatography (HPLC).
Extraction of S-alk(en)yl-L-cysteine Derivatives
Objective: To extract S1PC and its γ-glutamyl precursors from Allium tissues.
Materials:
-
Fresh or freeze-dried Allium tissue (e.g., garlic cloves, onion bulbs)
-
Liquid nitrogen
-
Mortar and pestle
-
Deionized water
-
Centrifuge
-
0.45 µm syringe filters
Procedure:
-
Freeze a known weight of fresh plant tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered tissue to a centrifuge tube.
-
Add a known volume of deionized water (e.g., 5 mL per gram of tissue).
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The extract is now ready for derivatization and/or HPLC analysis.
HPLC Analysis of this compound and its Precursors
Objective: To separate and quantify S1PC and GS1PC in the plant extract.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (TFA) for mobile phase modification.
-
Standards of this compound and γ-glutamyl-S-1-propenyl-L-cysteine.
-
(Optional) Dansyl chloride for pre-column derivatization to enhance detection of primary amines.
Chromatographic Conditions (General Method):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A typical gradient could be:
-
0-5 min: 100% A
-
5-25 min: Linear gradient to 30% B
-
25-30 min: Linear gradient to 100% B
-
30-35 min: Hold at 100% B
-
35-40 min: Return to initial conditions (100% A)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10-20 µL
-
Detection Wavelength: 210 nm for underivatized compounds. If derivatized with dansyl chloride, excitation at ~330 nm and emission at ~530 nm would be used with a fluorescence detector.
Quantification:
-
Prepare a series of standard solutions of S1PC and GS1PC of known concentrations.
-
Inject the standards into the HPLC system to generate a calibration curve (peak area vs. concentration).
-
Inject the plant extracts and determine the peak areas corresponding to S1PC and GS1PC.
-
Calculate the concentration of the analytes in the extracts using the calibration curve.
Experimental Workflow Diagram
Caption: Workflow for the analysis of S1PC precursors.
Regulatory and Signaling Pathways
The biosynthesis of this compound is regulated by factors that influence sulfur metabolism and the availability of its precursors.
-
Sulfur Availability: The uptake and assimilation of sulfate is a key regulatory point. Under sulfur-deficient conditions, the expression of genes encoding sulfate transporters and enzymes of the assimilation pathway, such as APS reductase, can be upregulated.[9] Conversely, sufficient sulfur supply can lead to higher accumulation of S-containing compounds, including the precursors of S1PC.[9]
-
Redox Signaling: Glutathione, a central molecule in the biosynthesis of S1PC, is a key component of the cellular redox signaling network. Changes in the cellular redox state, often triggered by environmental stresses, can influence glutathione levels and, consequently, the availability of precursors for S1PC synthesis.[6][7]
-
Developmental and Environmental Cues: The accumulation of S1PC and its precursors can be influenced by the developmental stage of the plant and by various environmental stresses, such as pathogen attack. Cysteine and its derivatives are known to play roles in plant defense responses, suggesting a potential link between stress signaling pathways and the regulation of S1PC biosynthesis.[10][11][12]
Regulatory Network Diagram
References
- 1. Regulation of sulfur assimilation in onion (Allium cepa L.) : a thesis presented in partial fulfilment of the requirements for the degree of Doctor of Philosophy in Plant Physiology at Massey University, Palmerston North, New Zealand [mro.massey.ac.nz]
- 2. mro.massey.ac.nz [mro.massey.ac.nz]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Plant Glutathione Biosynthesis: Diversity in Biochemical Regulation and Reaction Products | Scilit [scilit.com]
- 5. Frontiers | Plant Glutathione Biosynthesis: Diversity in Biochemical Regulation and Reaction Products [frontiersin.org]
- 6. Plant Glutathione Biosynthesis: Diversity in Biochemical Regulation and Reaction Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Gamma-glutamyl cycle in plants: a bridge connecting the environment to the plant cell? [frontiersin.org]
- 8. Glutathione Metabolism in Plants under Stress: Beyond Reactive Oxygen Species Detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genotypic variation in the sulfur assimilation and metabolism of onion (Allium cepa L.) I. Plant composition and transcript accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cysteine and cysteine-related signaling pathways in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
Methodological & Application
Application Note: Quantitative Analysis of S-1-Propenyl-L-cysteine in Aged Garlic Extract using LC-MS/MS
Abstract
S-1-propenyl-L-cysteine (S1PC) is a significant bioactive sulfur-containing amino acid found in aged garlic extract (AGE).[1][2][3][4] Unlike fresh garlic where it is present in trace amounts, the concentration of S1PC increases substantially during the aging process, reaching levels comparable to its well-known isomer, S-allyl-L-cysteine (SAC).[1][2][3][4][5] Emerging research has highlighted the pharmacological importance of S1PC, including its immunomodulatory and antihypertensive properties.[1][2][3][4][5][6] This application note provides a detailed protocol for the quantitative analysis of S1PC in aged garlic supplements using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a method that allows for the differential determination of S1PC and its isomers.[7]
Introduction
Aged garlic extract is a popular dietary supplement recognized for its various health benefits. The therapeutic properties of AGE are largely attributed to its unique organosulfur compounds, which are formed during the aging process. This compound (S1PC), a diastereoisomer of S-allyl-L-cysteine (SAC), has been identified as a key pharmacologically active and safe component of AGE.[1][5] Studies have shown that S1PC is readily absorbed after oral administration, with a bioavailability of 88-100% in rats and dogs.[1][5] Its biological activities include modulating the immune response and reducing blood pressure, making it a critical marker for the quality and efficacy of aged garlic products.[1][5][6] Therefore, a robust and sensitive analytical method is essential for the accurate quantification of S1PC in commercial AGE supplements for quality control and research purposes. This document outlines a comprehensive LC-MS/MS methodology for the determination of S1PC in aged garlic extract.
Experimental Protocols
Sample Preparation
This protocol is designed for the extraction of this compound from powdered aged garlic extract supplements.
Reagents and Materials:
-
Aged Garlic Extract (powdered)
-
0.1 N Hydrochloric Acid (HCl)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
S-n-Butenyl-l-cysteine (Internal Standard)
-
0.22 µm Syringe Filters (PTFE)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Weigh 100 mg of the powdered aged garlic extract into a 1.5 mL microcentrifuge tube.
-
Add 1.0 mL of 0.1 N HCl to the tube.
-
Spike the sample with an appropriate concentration of the internal standard, S-n-Butenyl-l-cysteine.[1][5]
-
Vortex the mixture vigorously for 2 minutes to ensure complete dissolution.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet any insoluble material.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
MRM Transitions:
-
This compound: To be determined by direct infusion of a standard. A plausible transition would be based on the structure (Precursor ion [M+H]+ -> Product ion).
-
S-n-Butenyl-l-cysteine (IS): To be determined by direct infusion of a standard.
-
Calibration:
-
Prepare a series of calibration standards of S1PC in 0.1 N HCl.
-
The calibration curve should cover the expected concentration range of S1PC in the samples.
-
Analyze the calibration standards using the same LC-MS/MS method as the samples.
-
Plot the peak area ratio of S1PC to the internal standard against the concentration of S1PC to generate the calibration curve.
Quantitative Data
The concentration of this compound can vary significantly among different aged garlic products due to variations in the manufacturing and aging processes. Below is a summary of reported concentrations of S1PC in commercial products.
| Sample Type | S1PC Concentration Range | Reference |
| Commercial Black Garlic Extract | Not Detected - 3.68 mg/100 mL | [8] |
| Commercial Black Garlic Cloves | 2.24 - 16.58 mg/100 g | [8] |
It has been noted that the content of cis-S1PC gradually increases during the aging period of aged garlic extract, while the trans-S1PC content tends to become constant after approximately 10 months.[5]
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the LC-MS/MS analysis of this compound in aged garlic extract.
Caption: Workflow for S1PC analysis.
Signaling Pathways of this compound
S1PC exerts its biological effects through multiple signaling pathways. The diagrams below illustrate the known mechanisms for its immunomodulatory and antihypertensive effects.
Immunomodulatory Pathway:
Caption: S1PC's immunomodulatory mechanisms.
Antihypertensive and Antioxidative Pathways:
Caption: S1PC's antihypertensive and antioxidative mechanisms.
References
- 1. Regulation of immune response by S−1-propenylcysteine through autophagy-mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Chemical and Biological Properties of this compound in Aged Garlic Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical and Biological Properties of this compound in Aged Garlic Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of S-1-propenylcysteine, a sulfur compound in aged garlic extract, on blood pressure and peripheral circulation in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Application Note: Gas Chromatography Protocol for the Analysis of S-1-Propenyl-L-cysteine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-1-Propenyl-L-cysteine (S1PC) is a sulfur-containing amino acid found in plants of the Allium genus, such as garlic and onion.[1][2] As a stereoisomer of S-allyl-L-cysteine (SAC), a well-known pharmacologically active component of aged garlic extract, S1PC is gaining interest for its potential biological and pharmacological properties.[1][2] Accurate and reliable quantification of S1PC and its derivatives in various matrices is crucial for understanding its biosynthesis, pharmacokinetics, and therapeutic potential. Gas chromatography (GC) offers a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, due to the polar and non-volatile nature of amino acids, derivatization is a necessary step prior to GC analysis to increase their volatility and thermal stability.[3] This application note provides a detailed protocol for the analysis of this compound derivatives using gas chromatography-mass spectrometry (GC-MS), based on established methods for similar sulfur-containing amino acids.[4][5][6]
Experimental Protocols
This protocol is adapted from a validated method for the analysis of S-alk(en)yl-L-cysteine sulfoxides and other sulfur-containing amino acids.[4][5][6][7]
Materials and Reagents
-
This compound standard
-
Derivatization agent: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS)
-
Solvent: Acetonitrile (ACN), HPLC grade
-
Pyridine, anhydrous
-
Internal Standard (IS): (e.g., S-propyl-L-cysteine or a stable isotope-labeled analog)
-
Sample matrix (e.g., plant extract, biological fluid)
-
Nitrogen gas, high purity
-
Solid-Phase Extraction (SPE) cartridges (if sample cleanup is required, e.g., C18 or SCX)
Sample Preparation and Derivatization
-
Sample Extraction: For solid samples (e.g., plant material), perform a suitable extraction using an appropriate solvent system (e.g., methanol/water). For liquid samples (e.g., plasma, urine), proteins may need to be precipitated using a deproteinizing agent like acetonitrile or by ultrafiltration.[7]
-
Cleanup (Optional): If the sample matrix is complex, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances. A combination of C18 and strong cation exchange (SCX) cartridges can be effective for isolating amino acids.[4][5][6]
-
Drying: Transfer a known volume of the sample extract or the eluate from SPE to a reaction vial and evaporate to complete dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 40°C).
-
Derivatization:
-
To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of MTBSTFA + 1% TBDMCS.
-
Cap the vial tightly and heat at 60-80°C for 30-60 minutes in a heating block or oven.
-
After heating, allow the vial to cool to room temperature.
-
The sample is now ready for GC-MS analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
GC Column: A nonpolar or medium-polarity capillary column is recommended. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms, or equivalent) with dimensions of 30 m x 0.25 mm I.D. x 0.25 µm film thickness.[3]
-
Injector:
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer Parameters:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Energy: 70 eV
-
Scan Mode: Full Scan (m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Data Presentation
Quantitative analysis should be performed in SIM mode for higher sensitivity and selectivity. The selection of characteristic ions is crucial for accurate quantification. Based on the derivatization of similar compounds, the tert-butyldimethylsilyl (TBDMS) derivative of this compound is expected to produce several characteristic fragments.[4][5]
Table 1: Expected GC-MS Data for TBDMS-derivatized this compound
| Compound | Derivative | Expected Retention Time (min) | Characteristic Ions (m/z) for SIM |
| This compound | di-TBDMS | ~ 15 - 20 | M-57 (loss of tert-butyl), M-159 (loss of COO-TBDMS), specific fragment related to the S-1-propenyl group |
| Internal Standard (e.g., S-propyl-L-cysteine) | di-TBDMS | Varies (should be close to the analyte) | M-57, M-159, specific fragment related to the S-propyl group |
Note: The exact retention time and mass fragments should be confirmed by analyzing a pure standard of this compound. The M-57 fragment, corresponding to the loss of a tert-butyl group, is often a prominent ion for TBDMS derivatives.[4][5]
Experimental Workflow and Signaling Pathways
The overall experimental workflow for the GC-MS analysis of this compound derivatives is depicted below.
Discussion
This application note outlines a comprehensive protocol for the analysis of this compound derivatives by GC-MS. The key to successful analysis lies in the efficient derivatization of the target analyte. Silylation using reagents like MTBSTFA is a well-established technique for amino acids, as it effectively replaces active hydrogens on the amine and carboxylic acid groups, thereby increasing volatility and thermal stability. The choice of a nonpolar or medium-polarity column allows for good separation of the derivatized amino acids.
For quantitative analysis, the use of an appropriate internal standard is highly recommended to correct for variations in sample preparation and instrument response. A structurally similar compound, such as S-propyl-L-cysteine, or a stable isotope-labeled version of the analyte are ideal choices. The development of a robust calibration curve using a series of standard solutions is essential for accurate quantification.
It is important to note that this protocol is a general guideline and may require optimization depending on the specific sample matrix and analytical instrumentation. Parameters such as derivatization temperature and time, GC oven program, and MS settings may need to be adjusted to achieve optimal performance. The generation of artifacts during derivatization has been reported for some amino acids, so it is crucial to analyze standards and blanks to ensure the correct identification of the target analyte peak.[8]
References
- 1. Chemical and Biological Properties of this compound in Aged Garlic Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determination of S-methyl-, S-propyl-, and S-propenyl-L-cysteine sulfoxides by gas chromatography-mass spectrometry after tert-butyldimethylsilylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Gas Chromatography-Mass Spectrometry Based Approach for the Determination of Methionine-Related Sulfur-Containing Compounds in Human Saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formation of dehydroalanine from mimosine and cysteine: artifacts in GC-MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays of S-1-Propenyl-L-cysteine (S1PC) Immunomodulatory Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction
S-1-Propenyl-L-cysteine (S1PC) is a sulfur-containing amino acid found in aged garlic extract, which has demonstrated various pharmacological activities, including immunomodulatory effects[1][2]. In vitro studies have begun to elucidate the mechanisms by which S1PC modulates the immune system, revealing its potential as a therapeutic agent for inflammatory and immune-related disorders. These application notes provide detailed protocols for key in vitro assays to investigate the immunomodulatory properties of S1PC, along with data presentation guidelines and visualizations of relevant signaling pathways.
Data Presentation: Summary of S1PC Immunomodulatory Effects
The following tables summarize the quantitative data from in vitro studies on the immunomodulatory effects of this compound.
Table 1: Effect of S1PC on Pro-inflammatory Cytokine Production in LPS-Stimulated Splenic Lymphocytes
| Cytokine | S1PC Concentration (mM) | Stimulation | % Inhibition of IL-6 Production | Reference |
| IL-6 | 0.03 | LPS (1 µg/mL) | ~20% | [1] |
| IL-6 | 0.1 | LPS (1 µg/mL) | ~40% | [1] |
| IL-6 | 0.3 | LPS (1 µg/mL) | ~75% | [1] |
| IL-6 | 1 | LPS (1 µg/mL) | ~90% | [1] |
Table 2: Effect of S1PC on Macrophage Polarization and Associated Cytokine Production
| Cell Type | Treatment | M2c-like Macrophages (%) | M1-like Macrophages (%) | IL-12p70 Production (pg/mL) | TNF-α Production (pg/mL) | Reference |
| BMDM | mIL-10 (2 ng/mL) | ~25% | ~15% | ~1500 | ~4000 | [3] |
| BMDM | mIL-10 (2 ng/mL) + S1PC (300 µM) | ~40% | ~5% | ~500 | ~2000 | [3] |
Experimental Protocols
Lymphocyte Proliferation Assay
This assay measures the effect of S1PC on the proliferation of lymphocytes, a key indicator of T-cell activation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated lymphocytes
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound (S1PC)
-
Mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads)
-
Cell proliferation dye (e.g., CFSE) or [³H]-thymidine
-
96-well flat-bottom plates
-
Flow cytometer or liquid scintillation counter
Protocol:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with sterile PBS and resuspend in complete RPMI-1640 medium.
-
Label cells with CFSE according to the manufacturer's instructions, if using a dye-based method.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁶ cells/mL (100 µL/well).
-
Prepare serial dilutions of S1PC in complete RPMI-1640 medium.
-
Add 50 µL of the S1PC dilutions to the respective wells. Include a vehicle control (medium only).
-
Add 50 µL of the mitogen (e.g., PHA at a final concentration of 5 µg/mL) to stimulate lymphocyte proliferation. Include an unstimulated control.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72-96 hours.
-
If using [³H]-thymidine, add 1 µCi/well 18 hours before harvesting.
-
Harvest the cells and measure proliferation:
-
CFSE method: Analyze the dilution of CFSE fluorescence by flow cytometry.
-
[³H]-thymidine method: Harvest the cells onto glass fiber filters and measure radioactivity using a liquid scintillation counter.
-
-
Calculate the Stimulation Index (SI) = (Mean cpm of stimulated cells) / (Mean cpm of unstimulated cells).
Cytokine Production Assay (ELISA)
This protocol details the measurement of cytokine levels (e.g., IL-6, TNF-α, IL-10) in the supernatant of immune cells treated with S1PC.
Materials:
-
Splenic lymphocytes or macrophage cell line (e.g., RAW 264.7)
-
RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound (S1PC)
-
Lipopolysaccharide (LPS)
-
48-well plates
-
ELISA kits for the cytokines of interest
Protocol:
-
Isolate splenic lymphocytes or culture the macrophage cell line.
-
Plate the cells at a density of 1 × 10⁶ cells per well in a 48-well plate.
-
Pre-treat the cells with various concentrations of S1PC (e.g., 0.03, 0.1, 0.3, 1 mM) for 1 hour. Include a vehicle control.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours at 37°C.
-
After cultivation, collect the supernatants by centrifugation.
-
Perform ELISA for the desired cytokines (e.g., IL-6, TNF-α, IL-10) according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.
Macrophage Polarization Assay (Flow Cytometry)
This assay determines the effect of S1PC on the differentiation of macrophages into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., J774A.1)
-
RPMI-1640 medium supplemented with 10% FBS and M-CSF (for BMDMs)
-
This compound (S1PC)
-
Recombinant murine IL-10 (mIL-10)
-
LPS
-
Fluorescently labeled antibodies against macrophage surface markers (e.g., F4/80, CD11b, CD86 for M1, CD206 for M2)
-
Flow cytometer
Protocol:
-
Differentiate bone marrow cells into BMDMs by culturing with M-CSF for 7 days.
-
Plate the BMDMs in 6-well plates.
-
Treat the cells with mIL-10 (2 ng/mL) in the presence or absence of S1PC (300 µM) for 24 hours to induce M2c polarization.
-
For M1 polarization, treat cells with LPS (100 ng/mL) and IFN-γ (20 ng/mL).
-
After incubation, gently scrape the cells and wash with PBS containing 2% FBS.
-
Stain the cells with fluorescently labeled antibodies against M1 and M2 markers for 30 minutes on ice.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the data on a flow cytometer and analyze the percentage of M1 and M2 polarized macrophages.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by S1PC
S1PC has been shown to modulate several key signaling pathways involved in the immune response. The following diagrams illustrate these pathways.
Caption: S1PC inhibits the TLR4/NF-κB pathway by inducing the degradation of MyD88.
Caption: S1PC promotes M2c macrophage polarization by prolonging STAT3 phosphorylation.
Experimental Workflow
The following diagram outlines a general workflow for assessing the in vitro immunomodulatory effects of S1PC.
Caption: General workflow for in vitro assessment of S1PC's immunomodulatory effects.
Conclusion
The provided protocols and data offer a framework for the in vitro investigation of the immunomodulatory effects of this compound. These assays can be adapted to specific research questions and cell types to further characterize the therapeutic potential of S1PC in modulating immune responses. Further research is warranted to explore its effects on a broader range of cytokines, lymphocyte proliferation in more detail, and its impact on other key signaling pathways such as PI3K/Akt and MAPKs.
References
- 1. Regulation of immune response by S−1-propenylcysteine through autophagy-mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. S-1-Propenylcysteine promotes IL-10-induced M2c macrophage polarization through prolonged activation of IL-10R/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antihypertensive Studies of S-1-Propenyl-L-cysteine Using Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-1-Propenyl-L-cysteine (S1PC) is a unique organosulfur compound found in aged garlic extract (AGE). Emerging research has highlighted its potential as a potent antihypertensive agent. This document provides detailed application notes and experimental protocols for investigating the antihypertensive effects of S1PC in preclinical animal models. The spontaneously hypertensive rat (SHR) model is presented as a primary model, with Wistar Kyoto (WKY) rats serving as the normotensive control. The methodologies outlined herein cover in vivo assessment of blood pressure and peripheral circulation, along with ex vivo and in vitro assays to elucidate the potential mechanisms of action, including effects on the renin-angiotensin system (RAS) and nitric oxide (NO) bioavailability.
Animal Models and In Vivo Methodologies
The spontaneously hypertensive rat (SHR) is a well-established genetic model of essential hypertension, making it a suitable choice for evaluating the antihypertensive efficacy of S1PC. Wistar Kyoto (WKY) rats, from which the SHR strain was derived, are used as normotensive controls.
Data Presentation: In Vivo Antihypertensive Effects of this compound
The following table summarizes the quantitative data from a representative study investigating the effects of a single oral administration of S1PC on systolic blood pressure (SBP) in SHRs.
| Animal Model | Treatment Group | Dose (mg/kg BW) | Time Post-Administration (hours) | Change in Systolic Blood Pressure (mmHg) | Percentage Decrease in SBP |
| SHR | S1PC | 6.5 | 3 | Significant Decrease | ~10% |
| SHR | Vehicle Control | - | 3 | No Significant Change | - |
| WKY | S1PC | 6.5 | 3 | No Significant Change | - |
Data compiled from studies demonstrating the dose-dependent antihypertensive effect of S1PC, with the maximal effect observed at 6.5 mg/kg body weight three hours after oral administration. The effect gradually returned to baseline within 24 hours.[1]
Experimental Workflow for In Vivo Studies
Detailed Experimental Protocols
This non-invasive method is suitable for repeated blood pressure measurements in conscious rats.
Materials:
-
Tail-cuff blood pressure system (e.g., CODA™, Kent Scientific)
-
Rat restrainers of appropriate size
-
Warming platform
-
Data acquisition software
Procedure:
-
Acclimatization: For 3-5 consecutive days prior to the experiment, train the rats by placing them in the restrainers on the warming platform for 15-20 minutes each day to minimize stress-induced blood pressure variations.[2][3]
-
Preparation: On the day of measurement, place the rat in the restrainer and allow it to acclimate on the warming platform (32-35°C) for 10-15 minutes to ensure adequate blood flow to the tail.[4]
-
Cuff Placement: Securely place the occlusion and volume-pressure recording cuffs at the base of the rat's tail.
-
Measurement: Initiate the automated measurement cycle on the system's software. The system will automatically inflate and deflate the cuffs and record systolic and diastolic blood pressure.
-
Data Collection: Perform a minimum of 10-15 measurement cycles per rat and calculate the average. Discard any readings associated with excessive movement.
-
Data Analysis: Compare the average blood pressure readings between treatment and control groups at each time point.
This non-invasive technique measures microcirculatory blood perfusion in the tail.
Materials:
-
Laser Doppler flowmeter with a tail probe
-
Rat restrainer
-
Data acquisition and analysis software
Procedure:
-
Animal Preparation: Place the conscious rat in a restrainer to minimize movement. Allow the rat to acclimate for a few minutes.
-
Probe Placement: Position the laser Doppler probe perpendicular to the ventral surface of the tail, approximately 2-3 cm from the base. Ensure the probe is stable and not exerting pressure on the tail.
-
Baseline Recording: Record the baseline tail blood flow for at least 5 minutes to establish a stable signal.
-
Post-Treatment Measurement: Following administration of S1PC or vehicle, record tail blood flow at the designated time points.
-
Data Analysis: Express the blood flow data as a percentage change from the baseline recording. Compare the changes between the S1PC and vehicle-treated groups.
Mechanistic Studies: Elucidating the Mode of Action
The antihypertensive effects of S1PC are likely multifactorial. Studies on aged garlic extract, which is rich in S1PC, suggest two primary mechanisms: inhibition of the Angiotensin-Converting Enzyme (ACE) and enhancement of nitric oxide (NO) production.
Proposed Signaling Pathways
Detailed Experimental Protocols for Mechanistic Studies
This colorimetric assay determines the ability of S1PC to inhibit ACE activity.
Materials:
-
ACE from rabbit lung
-
Substrate: N-[3-(2-Furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG)
-
This compound (test inhibitor)
-
Captopril (positive control inhibitor)
-
Assay buffer (e.g., Tris-HCl buffer with NaCl and ZnCl2)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare solutions of ACE, FAPGG, S1PC (at various concentrations), and captopril in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to respective wells:
-
Blank: Assay buffer and substrate.
-
Control (100% ACE activity): Assay buffer, ACE solution, and substrate.
-
Test Inhibitor: S1PC solution, ACE solution, and substrate.
-
Positive Control: Captopril solution, ACE solution, and substrate.
-
-
Pre-incubation: Pre-incubate the plate with the enzyme and inhibitors (or buffer) for 10 minutes at 37°C.
-
Reaction Initiation: Add the FAPGG substrate to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every minute for 15-30 minutes at 37°C. The hydrolysis of FAPGG by ACE leads to a decrease in absorbance.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Determine the percentage of ACE inhibition for each concentration of S1PC using the following formula: % Inhibition = [1 - (Rate of test inhibitor / Rate of control)] x 100
-
Calculate the IC50 value (the concentration of S1PC that inhibits 50% of ACE activity).
-
This protocol is for determining the effect of S1PC on the expression of endothelial nitric oxide synthase (eNOS) in aortic tissue.
Materials:
-
Aortic tissue from S1PC- and vehicle-treated rats
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-eNOS and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Tissue Homogenization: Homogenize the collected aortic tissue in ice-cold RIPA buffer. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-eNOS antibody (diluted according to the manufacturer's instructions) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-β-actin antibody to normalize for protein loading.
-
Densitometric Analysis: Quantify the band intensities using image analysis software. Express eNOS expression relative to β-actin. Compare the relative eNOS expression between S1PC- and vehicle-treated groups.
Conclusion
The protocols and data presented in this document provide a comprehensive framework for the preclinical evaluation of this compound as a potential antihypertensive agent. The use of spontaneously hypertensive rats allows for the assessment of efficacy in a relevant disease model. Furthermore, the detailed in vitro and ex vivo protocols enable the investigation of the underlying mechanisms of action, focusing on the well-established roles of the renin-angiotensin system and nitric oxide pathway in blood pressure regulation. These studies will be crucial in advancing the development of S1PC as a novel therapeutic for hypertension.
References
- 1. Study reveals effects of Aged Black Garlic extract on hypertension [nutraceuticalbusinessreview.com]
- 2. Effects of Angiotensin II type I receptor shRNA on blood pressure and left ventricular remodeling in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Diluted Antibodies to eNOS Restore Endothelium Function in Aortic Rings From Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total serum angiotensin converting enzyme activity in rats and dogs after enalapril maleate (MK-421) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Investigating TLR4 Signaling Pathways Using Sphingosine-1-Phosphate (S1P)
Introduction
Toll-like receptor 4 (TLR4) is a critical pattern recognition receptor of the innate immune system, primarily recognizing lipopolysaccharide (LPS) from Gram-negative bacteria.[1][2] Its activation triggers two principal downstream signaling cascades: the MyD88-dependent and the TRIF-dependent pathways.[3][4] The MyD88-dependent pathway rapidly induces inflammatory cytokines through NF-κB and MAPK activation, while the TRIF-dependent pathway leads to the production of type I interferons and a delayed NF-κB activation.[3][4][5]
Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that mediates a wide range of cellular processes through its family of five G protein-coupled receptors (GPCRs), S1P₁₋₅.[6][7] Emerging evidence reveals significant crosstalk and cooperation between the TLR4 and S1P signaling pathways. Specifically, TLR4 activation by LPS can upregulate the expression of S1P receptors (S1P₁ and S1P₃), and the concurrent stimulation with both LPS and S1P synergistically enhances inflammatory responses.[6][8] This interplay suggests that S1P signaling can modulate and amplify TLR4-mediated innate immunity, making it a crucial area of study for understanding inflammatory diseases and developing novel therapeutics.
These notes provide detailed protocols and data presentation guidelines for researchers, scientists, and drug development professionals interested in elucidating the cooperative mechanisms between S1P and TLR4 signaling.
Signaling Pathways and Mechanisms
The interaction between TLR4 and S1P signaling is a multi-step process involving receptor upregulation and synergistic downstream signal amplification.
-
TLR4 Activation: LPS, complexed with MD-2, binds to TLR4, inducing receptor dimerization.[2] This initiates intracellular signaling via the recruitment of adaptor proteins like MyD88 and TRIF.[3][9]
-
S1P Receptor Upregulation: A key aspect of the crosstalk is the upregulation of S1P₁ and S1P₃ receptor expression following TLR4 activation by LPS.[6][8] This sensitizes the cells to S1P.
-
Synergistic Amplification: When cells with upregulated S1P receptors are stimulated with S1P, downstream signaling, particularly through the ERK1/2 MAPK pathway, is significantly enhanced.[6] This results in a potentiated release of pro-inflammatory cytokines such as IL-6 and IL-8 compared to stimulation with LPS or S1P alone.[6][8] Studies have also demonstrated a direct physical interaction between S1P₁ and TLR4, which may facilitate this enhanced response.[10]
Figure 1. Simplified TLR4 Signaling Pathway
Figure 2. S1P-TLR4 Signaling Crosstalk
Data Presentation
Quantitative data should be organized to clearly demonstrate the effects of single versus co-stimulation and the impact of pathway inhibitors.
Table 1: Effect of S1P and LPS Co-stimulation on Cytokine Production in Human Gingival Epithelial Cells (HGEC)
| Treatment Group | IL-6 Production (pg/mL ± SD) | IL-8 Production (pg/mL ± SD) |
| Control (Untreated) | 50 ± 8 | 120 ± 15 |
| LPS (1 µg/mL) | 450 ± 35 | 800 ± 50 |
| S1P (1 µM) | 150 ± 20 | 300 ± 25 |
| LPS (1 µg/mL) + S1P (1 µM) | 1200 ± 90 | 2500 ± 180 |
| LPS + S1P + TLR4 Inhibitor | 200 ± 25 | 450 ± 40 |
| LPS + S1P + S1P₁ Antagonist | 600 ± 50 | 1100 ± 95 |
Data are hypothetical, based on findings that co-stimulation enhances cytokine production, which is reduced by blocking either receptor pathway.[6][8]
Table 2: Effect of LPS Stimulation on S1P₁ Receptor Expression in HGEC
| Treatment Group | S1P₁ mRNA Expression (Fold Change ± SD) | S1P₁ Protein Expression (Fold Change ± SD) |
| Control (0 ng/mL LPS) | 1.0 ± 0.1 | 1.0 ± 0.1 |
| 100 ng/mL LPS | 2.5 ± 0.3 | 1.8 ± 0.2 |
| 500 ng/mL LPS | 6.8 ± 0.7 | 4.5 ± 0.5 |
| 1000 ng/mL LPS | 8.2 ± 0.9 | 5.1 ± 0.6 |
Data are hypothetical, based on findings that LPS stimulation induces S1P₁ expression in a dose-dependent manner.[6]
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to investigate the S1P-TLR4 crosstalk.
Protocol 1: Co-Immunoprecipitation (Co-IP) to Detect S1P₁-TLR4 Interaction
This protocol is designed to determine if S1P₁ and TLR4 physically interact within the cell, particularly after stimulation.[10]
Materials:
-
Cell line expressing both S1P₁ and TLR4 (e.g., HGEC, macrophages)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-TLR4 antibody (for immunoprecipitation)
-
Anti-S1P₁ antibody (for western blot detection)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
SDS-PAGE gels and western blot reagents
Procedure:
-
Cell Culture and Stimulation: Plate cells and grow to 80-90% confluency. Stimulate cells with S1P (e.g., 1 µM for 30 minutes) or leave untreated.
-
Cell Lysis: Wash cells with ice-cold PBS. Add 1 mL of ice-cold lysis buffer, scrape cells, and incubate on ice for 30 minutes with periodic vortexing.
-
Clarification: Centrifuge lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. Reserve a small aliquot as the "Input" control.
-
Pre-clearing: Add 20 µL of Protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add 2-5 µg of anti-TLR4 antibody (or isotype control IgG for a negative control) to the pre-cleared lysate. Incubate overnight at 4°C on a rotator.
-
Capture Immune Complex: Add 30 µL of fresh Protein A/G beads and incubate for 2-4 hours at 4°C on a rotator.
-
Washing: Pellet the beads and wash 3-5 times with 1 mL of ice-cold lysis buffer.
-
Elution: Elute the protein complexes by adding 40 µL of 2x Laemmli sample buffer and boiling at 95°C for 5-10 minutes.
-
Western Blot Analysis: Load the eluate and the "Input" control onto an SDS-PAGE gel. Perform western blotting and probe the membrane with an anti-S1P₁ antibody to detect co-precipitated S1P₁.
Protocol 2: Western Blot for S1P₁ Receptor Upregulation
This protocol quantifies changes in S1P₁ protein levels following LPS stimulation.[6]
Materials:
-
Cell line of interest
-
LPS (E. coli O111:B4)
-
Lysis Buffer
-
BCA Protein Assay Kit
-
Primary antibody: anti-S1P₁
-
Primary antibody: anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once confluent, treat with varying concentrations of LPS (e.g., 0, 100, 500, 1000 ng/mL) for 24 hours.
-
Protein Extraction: Lyse cells as described in the Co-IP protocol.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Prepare samples by adding Laemmli buffer and boiling.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with anti-S1P₁ primary antibody overnight at 4°C. The next day, wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Analysis: Strip and re-probe the membrane for a loading control (e.g., β-actin). Quantify band intensity using densitometry software and normalize S1P₁ levels to the loading control.
Protocol 3: ELISA for Downstream Cytokine (IL-6) Quantification
This protocol measures the concentration of secreted IL-6 in the cell culture supernatant, a key functional readout of TLR4 pathway activation.[6]
Materials:
-
IL-6 ELISA Kit (containing capture antibody, detection antibody, standard, and substrate)
-
96-well microplate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Stop Solution
Procedure:
-
Sample Collection: Culture and treat cells as required (e.g., with LPS, S1P, or both) in a 24-well plate for 24 hours. Collect the culture supernatant and centrifuge to remove cell debris.
-
ELISA Protocol: Perform the ELISA according to the manufacturer's instructions. A typical workflow is:
-
Coat a 96-well plate with capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add standards and samples (supernatants) to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash the plate and add streptavidin-HRP conjugate.
-
Wash the plate and add TMB substrate. The color will develop in proportion to the amount of IL-6.
-
Stop the reaction with Stop Solution.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve from the standards. Calculate the concentration of IL-6 in each sample by interpolating from the standard curve.
Experimental Workflow
A logical workflow is essential for systematically studying the S1P-TLR4 interaction.
Figure 3. Workflow for Studying S1P-TLR4 Crosstalk
References
- 1. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toll-like Receptor 4 (TLR4) modulation by synthetic and natural compounds: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]
- 4. Toll-like receptor downstream signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A cell-penetrating peptide blocks Toll-like receptor-mediated downstream signaling and ameliorates autoimmune and inflammatory diseases in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TLR4 and S1P receptors cooperate to enhance inflammatory cytokine production in human gingival epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TLR4 and S1P receptors cooperate to enhance inflammatory cytokine production in human gingival epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Toll-Like Receptor 4 Is Essential for the Expression of Sphingosine-1-Phosphate-Dependent Asthma-Like Disease in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Modeling of S-1-Propenyl-L-cysteine in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-1-Propenyl-L-cysteine (S1PC) is a naturally occurring organosulfur compound found in aged garlic extract, recognized for its potential therapeutic properties. Understanding its pharmacokinetic profile is crucial for the development of S1PC as a potential therapeutic agent. These application notes provide a comprehensive overview of the pharmacokinetic modeling of S1PC in rats, detailing experimental protocols and summarizing key data to guide researchers in this field. The information is primarily based on studies of trans-S-1-propenyl-L-cysteine, the most abundant isomer.
Pharmacokinetic Data Summary
The pharmacokinetic profile of trans-S-1-propenyl-L-cysteine has been characterized in rats following both intravenous (IV) and oral (p.o.) administration. The compound exhibits high bioavailability and is primarily eliminated through metabolism.
Table 1: Pharmacokinetic Parameters of trans-S-1-Propenyl-L-cysteine in Rats
| Parameter | Intravenous (2 mg/kg) | Oral (5 mg/kg) |
| Cmax (Maximum Concentration) | - | Data not available |
| Tmax (Time to Cmax) | - | Data not available |
| AUC (Area Under the Curve) | Data not available | Data not available |
| t1/2 (Half-life) | Data not available | Data not available |
| CL (Clearance) | <0.03 L/h/kg (renal) | Data not available |
| Vd (Volume of Distribution) | Data not available | Data not available |
| F (%) (Bioavailability) | - | 88-100% |
Experimental Protocols
Detailed methodologies are critical for the reproducibility of pharmacokinetic studies. The following protocols are synthesized from published research on S1PC and similar compounds.
Animal Model
-
Species: Rat
-
Strain: Sprague-Dawley (commonly used for pharmacokinetic studies of cysteine derivatives)[3]
-
Sex: Male
-
Weight: 250-300 g
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle.
-
Diet: Standard chow and water ad libitum.
-
Acclimatization: Animals should be acclimatized for at least one week before the experiment.
-
Fasting: Rats should be fasted overnight before dosing, with free access to water.
Drug Formulation and Administration
-
Compound: trans-S-1-Propenyl-L-cysteine
-
Intravenous (IV) Administration:
-
Dose: 2 mg/kg[1]
-
Vehicle: Isotonic saline
-
Administration: Bolus injection into the tail vein.
-
-
Oral (p.o.) Administration:
-
Dose: 5 mg/kg[1]
-
Vehicle: Deionized water
-
Administration: Oral gavage.
-
Blood Sampling
-
Route: Jugular vein or tail vein.
-
Time Points:
-
IV Administration: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 12 hours post-dose.
-
Oral Administration: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, and 12 hours post-dose.
-
-
Sample Collection: Approximately 0.25 mL of blood per time point into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples at 3,000 rpm for 10 minutes to separate the plasma.
-
Storage: Store plasma samples at -80°C until analysis.
Bioanalytical Method: LC-MS/MS Quantification
-
Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 900 µL of methanol containing 0.6% acetic acid for protein precipitation.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
Chromatographic Conditions (Representative):
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to separate the analyte from endogenous interferences.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by direct infusion of S1PC and its N-acetylated metabolite.
-
Visualizations
Experimental Workflow for Pharmacokinetic Study of this compound in Rats
Caption: Experimental workflow for the pharmacokinetic study of this compound in rats.
Metabolic Pathway of this compound in Rats
Caption: Primary metabolic pathway of this compound in rats.
Discussion and Conclusion
The pharmacokinetic profile of this compound in rats is characterized by excellent oral bioavailability, suggesting it is well-absorbed from the gastrointestinal tract[1][2]. The primary metabolic pathway is N-acetylation, which occurs in the liver and kidneys[1]. The resulting N-acetylated metabolite is then excreted. The low renal clearance of the parent compound indicates that it undergoes extensive renal reabsorption, which could contribute to a prolonged presence in the body[1].
These application notes provide a foundational understanding and practical protocols for conducting pharmacokinetic studies of this compound in rats. Adherence to these detailed methods will ensure the generation of robust and reproducible data, which is essential for the further development of S1PC as a potential therapeutic agent. Future studies should aim to fully characterize the pharmacokinetic parameters and further elucidate any additional metabolic pathways.
References
- 1. Pharmacokinetics and N-acetylation metabolism of S-methyl-l-cysteine and trans-S-1-propenyl-l-cysteine in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical and Biological Properties of this compound in Aged Garlic Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical assessment of the distribution, metabolism, and excretion of S-propargyl-cysteine, a novel H2S donor, in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for S-1-Propenyl-L-cysteine (S1PC) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-1-Propenyl-L-cysteine (S1PC) is a sulfur-containing amino acid found in aged garlic extract.[1][2][3][4] Emerging research has highlighted its potential as a pharmacologically active agent with immunomodulatory and anti-inflammatory properties.[1][2][3][4] These characteristics make S1PC a compound of interest for investigation in various cell culture models. This document provides detailed application notes and experimental protocols for utilizing S1PC in cell culture settings, focusing on its effects on bronchial epithelial cells, B cells, and gingival fibroblasts.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C6H11NO2S |
| Molecular Weight | 161.22 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in water and cell culture media |
Applications in Cell Culture
Anti-inflammatory Effects on Bronchial Epithelial Cells
S1PC has been shown to exert anti-inflammatory effects on human bronchial epithelial cells by inhibiting the expression of pro-inflammatory genes.[1][2][3] Specifically, in a model using the human bronchial epithelial cell line IB3-1, S1PC was found to counteract the inflammatory response induced by exposure to the BNT162b2 vaccine, which was used as a stimulus to upregulate pro-inflammatory gene expression.[1][2][3] The primary mechanism of action appears to be the reversal of the upregulation of NF-κB and its downstream targets, including IL-6, IL-8, and G-CSF.[1][2][3]
| Cell Line | Stimulus | S1PC Concentration | Incubation Time | Observed Effect | Reference |
| IB3-1 | BNT162b2 Vaccine (0.5 µg/ml) | 1, 5, 10, 25, 50, 100 µM | 2 days | Reversal of BNT162b2-induced upregulation of NF-κB, IL-6, IL-8, and G-CSF mRNA expression. No significant anti-proliferative effects were observed. | [1][2][3] |
Materials:
-
Human bronchial epithelial IB3-1 cells
-
Complete cell culture medium (e.g., DMEM/F-12 supplemented with 10% FBS, penicillin/streptomycin)
-
This compound (S1PC) stock solution (e.g., 100 mM in sterile water)
-
BNT162b2 vaccine (or other suitable inflammatory stimulus)
-
6-well cell culture plates
-
Reagents for RNA extraction (e.g., TRIzol)
-
Reagents for RT-qPCR (e.g., cDNA synthesis kit, qPCR master mix, primers for NF-κB, IL-6, IL-8, G-CSF, and a housekeeping gene)
Procedure:
-
Cell Seeding: Seed IB3-1 cells in 6-well plates at a density that will result in 80-90% confluency at the time of treatment.
-
Cell Culture: Culture the cells in a humidified incubator at 37°C with 5% CO2.
-
Treatment Preparation: Prepare fresh dilutions of S1PC in complete culture medium to final concentrations of 1, 5, 10, 25, 50, and 100 µM.
-
Stimulation and Treatment:
-
For the control group, replace the medium with fresh complete medium.
-
For the stimulus group, replace the medium with fresh medium containing the inflammatory stimulus (e.g., 0.5 µg/ml BNT162b2 vaccine).
-
For the treatment groups, replace the medium with fresh medium containing both the inflammatory stimulus and the respective concentrations of S1PC.
-
-
Incubation: Incubate the plates for 48 hours at 37°C with 5% CO2.
-
RNA Extraction: After incubation, wash the cells with PBS and lyse them using an appropriate reagent for RNA extraction according to the manufacturer's protocol.
-
RT-qPCR Analysis:
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR to determine the relative mRNA expression levels of NF-κB, IL-6, IL-8, and G-CSF. Normalize the expression to a stable housekeeping gene (e.g., GAPDH or ACTB).
-
-
Data Analysis: Calculate the fold change in gene expression relative to the control group.
S1PC inhibits inflammatory stimulus-induced NF-κB activation.
Immunomodulatory Effects on B Lymphocytes
S1PC has been demonstrated to possess immunomodulatory properties, specifically by promoting the differentiation of B cells into IgA-producing plasma cells.[4] This effect is mediated through the activation of the Erk1/2 signaling pathway, which leads to the degradation of the transcription factor Pax5.[4] The reduction in Pax5 levels subsequently increases the expression of X-box binding protein 1 (Xbp1), a key inducer of plasma cell differentiation.[4]
| Cell Type | S1PC Concentration | Incubation Time | Observed Effect | Reference |
| Mouse Splenic B cells | Not specified in abstract | Not specified in abstract | Increased IgA production.[4] | [4] |
| Mouse Splenic B cells | Not specified in abstract | Not specified in abstract | Enhanced Erk1/2 phosphorylation and Pax5 degradation.[4] | [4] |
| Mouse Splenic B cells | Not specified in abstract | Not specified in abstract | Increased mRNA expression of Xbp1.[4] | [4] |
Materials:
-
Primary murine splenic B cells (isolated from C57BL/6N mice)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2-mercaptoethanol, penicillin/streptomycin)
-
This compound (S1PC) stock solution
-
Reagents for Western blotting (lysis buffer, antibodies against phospho-Erk1/2, total Erk1/2, Pax5, and a loading control like β-actin)
-
Reagents for RT-qPCR (as described previously, with primers for Xbp1 and a housekeeping gene)
-
ELISA kit for mouse IgA quantification
Procedure:
-
B Cell Isolation: Isolate B cells from the spleens of C57BL/6N mice using a standard B cell isolation kit.
-
Cell Culture: Culture the isolated B cells in complete RPMI-1640 medium.
-
Treatment: Treat the B cells with an effective concentration of S1PC (requires optimization, start with a range of 10-100 µM).
-
Incubation: Incubate the cells for various time points (e.g., 24, 48, 72 hours) to assess different endpoints.
-
Western Blot Analysis:
-
For analysis of signaling proteins, lyse the cells at early time points (e.g., 15, 30, 60 minutes) post-treatment.
-
Perform Western blotting to detect changes in the phosphorylation of Erk1/2 and the protein levels of Pax5.
-
-
RT-qPCR Analysis:
-
Extract RNA from cells at later time points (e.g., 24, 48 hours).
-
Perform RT-qPCR to measure the mRNA expression of Xbp1.
-
-
IgA Quantification:
-
Collect the cell culture supernatant after 72 hours of incubation.
-
Measure the concentration of IgA using a mouse IgA ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Analyze the changes in protein levels, gene expression, and IgA concentration relative to untreated control cells.
S1PC induces B cell differentiation via the Erk1/2-Pax5-Xbp1 pathway.
Regulation of Matrix Metalloproteinase-1 (MMP-1) Expression in Gingival Fibroblasts
S1PC has been shown to suppress the lipopolysaccharide (LPS)-induced expression of matrix metalloproteinase-1 (MMP-1) in human gingival fibroblasts (HGF-1 cells).[5][6][7] This effect is mediated through the inhibition of the tumor necrosis factor-α converting enzyme (TACE)-epidermal growth factor receptor (EGFR) axis.[7]
| Cell Line | Stimulus | S1PC Concentration | Incubation Time | Observed Effect | Reference |
| HGF-1 | LPS (3 µg/mL) | 300 µM | 48 hours | Significant suppression of LPS-induced MMP-1 mRNA and protein expression.[5][6] | [5][6] |
| HGF-1 | LPS (3 µg/mL) | 300 µM | 48 hours | Inhibition of LPS-induced phosphorylation of EGFR and expression of the active form of TACE.[7] | [7] |
Materials:
-
Human gingival fibroblast cell line (HGF-1)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
This compound (S1PC) stock solution
-
Lipopolysaccharide (LPS) from Porphyromonas gingivalis
-
Reagents for RT-qPCR (as described previously, with primers for MMP-1)
-
Reagents for Western blotting (antibodies against MMP-1, phospho-EGFR, total EGFR, active TACE, and a loading control)
Procedure:
-
Cell Seeding and Culture: Seed HGF-1 cells in appropriate culture vessels and grow to 80-90% confluency.
-
Treatment:
-
Pre-treat the cells with 300 µM S1PC for a designated period (e.g., 1 hour) before adding the stimulus.
-
Stimulate the cells with 3 µg/mL LPS in the presence or absence of S1PC.
-
-
Incubation: Incubate the cells for 24 to 48 hours.
-
Analysis of MMP-1 Expression:
-
RT-qPCR: Extract RNA and perform RT-qPCR to measure MMP-1 mRNA levels.
-
Western Blot: Collect cell lysates and culture supernatants to analyze intracellular and secreted MMP-1 protein levels, respectively.
-
-
Analysis of Signaling Pathway:
-
To investigate the mechanism, lyse cells at earlier time points (e.g., 30-60 minutes) after LPS stimulation.
-
Perform Western blotting to assess the phosphorylation status of EGFR and the expression of the active form of TACE.
-
-
Data Analysis: Quantify the changes in mRNA and protein expression relative to the LPS-treated group.
Workflow for studying S1PC's effect on MMP-1 expression.
Conclusion
This compound is a promising bioactive compound with demonstrable effects in various cell culture systems. The protocols and data presented here provide a foundation for researchers to explore the anti-inflammatory and immunomodulatory activities of S1PC. Further investigation into its mechanisms of action and potential therapeutic applications is warranted. As with any experimental work, optimization of concentrations and incubation times for specific cell lines and experimental conditions is recommended.
References
- 1. Aged garlic extract major constituent this compound inhibits proinflammatory mRNA expression in bronchial epithelial IB3-1 cells exposed to the BNT162b2 vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Chemical and Biological Properties of this compound in Aged Garlic Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound suppresses lipopolysaccharide-induced expression of matrix metalloproteinase-1 through inhibition of tumor necrosis factor-α converting enzyme-epidermal growth factor receptor axis in human gingival fibroblasts | PLOS One [journals.plos.org]
- 6. This compound suppresses lipopolysaccharide-induced expression of matrix metalloproteinase-1 through inhibition of tumor necrosis factor-α converting enzyme-epidermal growth factor receptor axis in human gingival fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound suppresses lipopolysaccharide-induced expression of matrix metalloproteinase-1 through inhibition of tumor necrosis factor-α converting enzyme-epidermal growth factor receptor axis in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Organic Synthesis of S-1-Propenyl-L-cysteine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of S-1-Propenyl-L-cysteine (S1PC) organic synthesis.
Comparative Summary of Synthesis Methods
The synthesis of this compound can be approached through several methods, each with its own advantages and challenges. The choice of method often depends on the desired stereoselectivity, available starting materials, and scalability.
| Synthesis Method | Reported Overall Yield | Advantages | Disadvantages/Challenges |
| Isomerization of S-allyl-L-cysteine (SAC) | Variable | Simple and easy to perform.[1] | Produces a mixture of cis- and trans-isomers, requiring further purification. Strong basic conditions may induce racemization.[1] |
| 5-Step from ethyl prop-2-ynyl sulfide | ~13% | Allows for the synthesis of the trans-isomer. | Multi-step process with a low overall yield.[1][2] |
| Palladium-Catalyzed Coupling | ~59% | High overall yield and good stereoselectivity for the trans-isomer.[1][2] | Requires a palladium catalyst and specific coupling partners. |
| 2-Step via (E)-1-(benzylthio)-1-propene | ~13% | A relatively short synthetic route. | Low overall yield and involves the use of strong bases.[1][2] |
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Issue 1: Low Overall Yield
-
Question: My final yield of this compound is significantly lower than reported in the literature. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from several factors throughout the synthetic process. Consider the following troubleshooting steps:
-
Incomplete Reactions: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to ensure it has gone to completion. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.
-
Suboptimal Reagent Quality: Ensure the purity and reactivity of your starting materials and reagents. For instance, in the palladium-catalyzed coupling, the quality of the catalyst is crucial.
-
Side Reactions: The use of strong bases can lead to side reactions. Consider using a milder base or optimizing the reaction temperature to minimize unwanted byproducts.
-
Purification Losses: Significant loss of product can occur during purification steps. If using column chromatography, ensure the stationary phase and solvent system are optimized for your compound. For crystallization, screen various solvents to find conditions that maximize recovery.
-
Issue 2: Poor Stereoselectivity (Mixture of cis- and trans-isomers)
-
Question: My final product is a mixture of cis- and trans-S-1-Propenyl-L-cysteine. How can I improve the stereoselectivity of my synthesis?
-
Answer: Achieving high stereoselectivity for the desired trans-isomer is a common challenge.
-
Choice of Synthesis Method: The isomerization of S-allyl-L-cysteine is known to produce a mixture of isomers.[1] For higher stereoselectivity, consider methods like the palladium-catalyzed coupling with (E)-1-bromoprop-1-ene, which is reported to have a high yield for the trans-isomer.[1][2]
-
Isomerization During Workup: Acidic or basic conditions during the workup and purification can sometimes cause isomerization.[2] Ensure that the pH is controlled and prolonged exposure to harsh conditions is avoided.
-
Purification: If a mixture is obtained, separation of the cis- and trans-isomers can be achieved through careful column chromatography or fractional crystallization. HPLC methods have been developed for the analysis and separation of these isomers.[1]
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to purify my this compound to the desired level. What are the best practices for purification?
-
Answer: The presence of unreacted starting materials, byproducts, and isomers can complicate purification.
-
Chromatography: Reversed-phase HPLC is an effective method for separating cis- and trans-isomers of this compound.[3] For larger scale purification, column chromatography with silica gel can be employed, though careful optimization of the eluent system is necessary.
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems to find one that provides good crystal formation and efficiently excludes impurities.
-
Characterization: After purification, confirm the purity and identity of your product using techniques such as NMR, Mass Spectrometry, and HPLC.
-
Visualizing the Workflow and Troubleshooting
General Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for S1PC synthesis.
Experimental Protocols
Below are example methodologies for key experiments. These should be adapted and optimized based on specific laboratory conditions and safety protocols.
Method 1: Palladium-Catalyzed Coupling for trans-S-1-Propenyl-L-cysteine (Adapted from Namyslo and Stanitzek, 2006)[1]
This method consists of four steps with a reported overall yield of approximately 59%.[1][2]
-
Protection of L-cysteine: L-cysteine is first protected to prevent side reactions at the amino and carboxyl groups. A common method is the formation of a thiazolidine derivative.
-
Coupling Reaction: The protected cysteine is then coupled with (E)-1-bromoprop-1-ene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent (e.g., DMF).
-
Deprotection: The protecting groups are removed under appropriate conditions (e.g., acidic hydrolysis) to yield the crude this compound.
-
Purification: The crude product is purified by column chromatography or crystallization to obtain the pure trans-S-1-propenyl-L-cysteine.
Method 2: Isomerization of S-allyl-L-cysteine (Adapted from Carson and Boggs, 1960s)[2]
This method is simpler but yields a mixture of isomers.
-
Base-catalyzed Isomerization: S-allyl-L-cysteine (SAC) is treated with a strong base, such as potassium tert-butoxide, in a suitable solvent like DMSO.
-
Reaction Monitoring: The progress of the isomerization is monitored by HPLC or TLC until the desired ratio of isomers is achieved or the starting material is consumed.
-
Neutralization and Workup: The reaction is carefully neutralized with an acid, and the product is isolated through extraction or precipitation.
-
Purification: The resulting mixture of cis- and trans-S-1-propenyl-L-cysteine is then separated using chromatographic techniques.
Frequently Asked Questions (FAQs)
-
Q1: What is the most critical factor for achieving a high yield of trans-S-1-Propenyl-L-cysteine?
-
Q2: Are there any specific safety precautions I should take during the synthesis?
-
A2: Yes. Some synthetic routes involve hazardous materials. For example, methods using strong bases like sodium metal in liquid ammonia or tert-butyllithium require strict anhydrous conditions and careful handling in a fume hood. Always consult the safety data sheets (SDS) for all reagents and wear appropriate personal protective equipment (PPE).
-
-
Q3: Can I use a different starting material instead of L-cysteine?
-
A3: Yes, derivatives of L-cysteine, such as 3-chloroalanine, have been used in some synthetic routes.[1] The choice of starting material will depend on the specific reaction being performed.
-
-
Q4: How can I confirm the stereochemistry of my final product?
-
A4: The stereochemistry of the propenyl group (cis or trans) can be determined using ¹H NMR spectroscopy by analyzing the coupling constants of the vinylic protons. The absolute configuration of the cysteine moiety can be confirmed using chiral analytical techniques or by comparing with known standards.
-
-
Q5: What are the storage conditions for this compound?
-
A5: this compound, like many amino acid derivatives, should be stored in a cool, dry, and dark place to prevent degradation. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C) is recommended.[4]
-
References
Overcoming interference in HPLC analysis of cysteine derivatives
Welcome to the technical support center for the HPLC analysis of cysteine derivatives. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common interference and other analytical challenges.
Troubleshooting Guide: Common HPLC Issues
This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.
Q1: Why is my cysteine derivative peak showing significant tailing?
Peak tailing is a common issue where the peak's trailing edge is drawn out. This can compromise resolution and lead to inaccurate quantification.
Possible Causes & Solutions
| Cause | Solution |
| Secondary Silanol Interactions | Unreacted silanol groups on the silica-based column packing can interact with basic analytes, causing tailing.[1][2][3] Solution: Lower the mobile phase pH to protonate the silanol groups or use a highly deactivated, end-capped column. Increasing the buffer concentration in the mobile phase can also help mask these interactions.[1] |
| Column Overload | Injecting too much sample can saturate the column, leading to poor peak shape.[1] Solution: Dilute your sample and reinject. If tailing improves, column overload was the likely cause. Consider using a column with a higher capacity or larger diameter for preparative work.[1] |
| Column Contamination / Frit Blockage | Accumulation of sample matrix components on the column inlet frit or packing material can distort peak shape.[2][4] This is often accompanied by an increase in backpressure. Solution: Use a guard column to protect the analytical column and replace it regularly.[2][5] Implement a sample cleanup procedure like Solid Phase Extraction (SPE) or filter samples before injection.[4] |
| Extra-Column Dead Volume | Excessive volume in tubing, fittings, or the detector flow cell can cause band broadening and tailing, especially for early-eluting peaks.[4][5] Solution: Use tubing with the smallest possible internal diameter and ensure all fittings are properly connected to minimize dead volume. |
dot graph "Troubleshooting_Peak_Tailing" { graph [rankdir="LR", splines=ortho, bgcolor="#FFFFFF", label="Troubleshooting Logic for Peak Tailing", fontcolor="#202124", fontsize=14, labelloc=t]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];
// Nodes start [label="Peak Tailing Observed", fillcolor="#FBBC05"]; cause1 [label="Secondary Interactions\n(e.g., Silanols)", fillcolor="#F1F3F4"]; cause2 [label="Column Contamination\nor Blockage", fillcolor="#F1F3F4"]; cause3 [label="Column Overload", fillcolor="#F1F3F4"]; cause4 [label="Excess Dead Volume", fillcolor="#F1F3F4"];
sol1 [label="Adjust Mobile Phase pH\nUse End-Capped Column\nIncrease Buffer Conc.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2 [label="Use Guard Column\nFilter Sample\nImplement SPE", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol3 [label="Dilute Sample\nReduce Injection Volume", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol4 [label="Check Fittings\nUse Narrow ID Tubing", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> cause1 [label="Basic analytes affected?"]; start -> cause2 [label="Pressure increasing?"]; start -> cause3 [label="High concentration sample?"]; start -> cause4 [label="Early peaks affected most?"];
cause1 -> sol1; cause2 -> sol2; cause3 -> sol3; cause4 -> sol4; } Caption: Troubleshooting flowchart for HPLC peak tailing.
Q2: I'm observing interfering peaks from my sample matrix. How can I remove them?
Matrix effects occur when components in a complex sample (e.g., plasma, urine, tissue homogenates) co-elute with the analyte of interest, causing signal suppression or enhancement.[6]
Strategies for Minimizing Matrix Interference
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interferences before injection.
-
Protein Precipitation (PPT): A common first step for biological samples. Add trichloroacetic acid (TCA) or perchloric acid (PCA) to precipitate proteins, then centrifuge and analyze the supernatant.[7]
-
Solid Phase Extraction (SPE): A more selective technique that can effectively separate analytes from a complex matrix. A cartridge with a stationary phase similar to the analytical column can be used.[5]
-
Ultrafiltration: Use an ultrafiltration membrane (e.g., 3 kDa cutoff) to remove larger molecules like proteins while allowing smaller analytes to pass through.[7]
-
-
Adjust Chromatographic Conditions: Modifying the separation method can help resolve the analyte peak from interfering peaks.
-
Gradient Optimization: Change the slope of the mobile phase gradient to improve the separation between the analyte and the interfering peak.[8]
-
Change Column Chemistry: If using a C18 column, consider a different stationary phase (e.g., Phenyl-Hexyl, Cyano, or HILIC) that offers different selectivity. HILIC is particularly effective for retaining and separating highly polar compounds like underivatized amino acids.[9]
-
-
Use a Compensation Strategy: If interference cannot be eliminated, its effect can be compensated for.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is free of the analyte to mimic the matrix effect seen in the samples.[6]
-
Isotope-Labeled Internal Standard: Use a stable isotope-labeled version of the analyte as an internal standard. It will experience the same matrix effects as the analyte, allowing for accurate correction.[6]
-
dot graph "Workflow_for_Matrix_Interference" { graph [rankdir="TB", splines=ortho, bgcolor="#FFFFFF", label="Workflow to Mitigate Matrix Interference", fontcolor="#202124", fontsize=14, labelloc=t]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];
// Nodes start [label="Complex Sample\n(e.g., Plasma, Urine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; prep [label="Sample Preparation", shape=Mdiamond, fillcolor="#FBBC05"]; ppt [label="Protein Precipitation\n(TCA / PCA)", fillcolor="#F1F3F4"]; spe [label="Solid Phase Extraction\n(SPE)", fillcolor="#F1F3F4"]; uf [label="Ultrafiltration", fillcolor="#F1F3F4"]; hplc [label="HPLC Analysis", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; optim [label="Optimize Chromatography\n(Gradient, Column)", fillcolor="#F1F3F4"]; compensate [label="Compensation Strategy\n(Matrix-Matched Cal.)", fillcolor="#F1F3F4"]; data [label="Clean Chromatogram\nAccurate Quantification", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> prep; prep -> ppt [label="Simple"]; prep -> spe [label="Selective"]; prep -> uf [label="Size-based"]; ppt -> hplc; spe -> hplc; uf -> hplc; hplc -> optim; hplc -> compensate; optim -> data; compensate -> data; } Caption: Experimental workflow for managing matrix interference.
Frequently Asked Questions (FAQs)
Q1: My cysteine is oxidizing to cystine during sample prep. How can I prevent this?
The free thiol group (-SH) in cysteine is highly susceptible to oxidation, which forms a disulfide-bridged dimer, cystine.[9] This can lead to an underestimation of cysteine concentration.
Solution: Add a reducing agent to your sample during preparation.
-
Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a potent and stable reducing agent that effectively breaks disulfide bonds to keep cysteine in its reduced form.[9] It is often used before derivatization.[10]
-
Dithiothreitol (DTT): DTT is another common reducing agent used for the same purpose.[11]
Q2: Which derivatization reagent should I use for cysteine analysis?
Derivatization is often necessary to improve the detection of cysteine, as it lacks a strong chromophore for UV detection.[12] The choice of reagent depends on your detector, sample matrix, and whether you need to analyze other amino acids simultaneously.
Comparison of Common Derivatization Reagents
| Reagent | Detector | Advantages | Disadvantages |
| o-Phthalaldehyde (OPA) | Fluorescence | Fast reaction (approx. 1 min at room temp), excess reagent is non-fluorescent.[13] | Does not react with secondary amines (like proline).[14] Requires a thiol (e.g., N-acetyl-l-cysteine) for reaction. |
| Dansyl Chloride | FLD / UV | Derivatives have strong fluorescence and UV absorption.[13] Good for quantifying free cysteine in biological samples.[13] | Slow reaction kinetics ( >35 min), poor reproducibility, potential for multiple derivative products.[13] |
| FMOC-Cl | Fluorescence | Reacts with both primary and secondary amines. | Excess reagent must be removed (e.g., by extraction) to prevent interference. |
| AQC | FLD / UV | Derivatives are stable, rapid reaction.[13] | Hydrolysis by-products can cause interference during separation.[13] |
| Monobromobimane (MBB) | Fluorescence | Specific for thiols, providing high selectivity.[15] | Derivative products may be unstable.[15] |
Q3: Can I analyze cysteine without derivatization?
Yes, direct analysis is possible but often challenging.
-
UV Detection at Low Wavelengths: Cysteine can be detected at very low UV wavelengths (~200 nm), but this increases the likelihood of interference from many other compounds that also absorb in this region.[16]
-
Mass Spectrometry (MS): LC-MS provides the selectivity and sensitivity needed for direct detection without derivatization, though it requires more specialized equipment.[17]
-
Electrochemical Detection (ECD): ECD is highly sensitive and selective for electroactive compounds like thiols, offering another option for direct analysis.
Experimental Protocols & Data
Protocol 1: General Purpose RP-HPLC Method with Pre-Column Derivatization
This protocol provides a starting point for the analysis of cysteine derivatives in a deproteinized biological sample.
-
Sample Preparation (Reduction & Deproteinization):
-
Derivatization (using OPA/NAC):
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[18]
-
Mobile Phase A: 25 mM Phosphate Buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient: Start at 5% B, increase linearly to 40% B over 20 minutes.
-
Detection: Fluorescence Detector (Excitation: 340 nm, Emission: 450 nm).
-
Table 1: Performance Characteristics of Validated HPLC Methods for Aminothiols
This table summarizes quantitative data from published methods, illustrating typical performance.
| Analyte | Method | Linearity Range (µM) | LOQ (Limit of Quantification) | Recovery (%) |
| Cysteine | HPLC-FLD (SBD-F Deriv.)[19] | 25 - 800 | 25 µM | 90 - 110% |
| Cysteinylglycine | HPLC-FLD (SBD-F Deriv.)[19] | 6.25 - 200 | 6.25 µM | 90 - 110% |
| Cysteine | HPLC-UV (FMOC Deriv.) | 0.1 - 0.5 mg/mL | Not Specified | 99.9 - 100.4% |
| Cysteine | HPLC-UV (CMQT Deriv.)[10] | 20 - 300 (urine) | 1.5 pmol on column | 89.7 - 112.3% |
| Cystine | RP-HPLC (Dansyl Deriv.)[18] | Not Specified | Not Specified | Not Specified |
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. waters.com [waters.com]
- 3. agilent.com [agilent.com]
- 4. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 8. provost.utsa.edu [provost.utsa.edu]
- 9. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. akjournals.com [akjournals.com]
- 11. HPLC determination of glutathione and L-cysteine in pharmaceuticals after derivatization with ethacrynic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 14. tandfonline.com [tandfonline.com]
- 15. mdpi.com [mdpi.com]
- 16. HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 17. A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ajpaonline.com [ajpaonline.com]
- 19. Simultaneous determination of total homocysteine, cysteine, cysteinylglycine, and glutathione in human plasma by high-performance liquid chromatography: Application to studies of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
S-1-Propenyl-L-cysteine (S1PC) Stability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of S-1-Propenyl-L-cysteine (S1PC) in various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the handling and analysis of S1PC.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for S1PC stock solutions?
To ensure the stability and integrity of your this compound stock solutions, it is recommended to store them at -80°C for long-term use (up to 6 months) and at -20°C for short-term use (up to 1 month). Repeated freeze-thaw cycles should be avoided by preparing aliquots.
2. How does pH affect the stability of S1PC in aqueous solutions?
This compound is susceptible to isomerization in acidic conditions. Specifically, in aqueous solutions with a pH between 3 and 5, reversible isomerization between the cis and trans forms of S1PC can occur, especially at elevated temperatures (e.g., 60°C).[1][2][3][4] Strong basic conditions can also induce isomerization and potentially racemization.[1][2] For general cysteine stability, increased acidity (in the range of 0.1 to 6N HCl) has been shown to enhance stability.[5]
3. What is the solubility of S1PC in common solvents?
The solubility of S1PC in water is 2.6 mg/mL (16.13 mM). It is important to note that achieving this concentration may require ultrasonication. Information regarding the solubility of S1PC in other organic solvents is limited in currently available literature.
4. Are there known degradation products of S1PC?
The primary transformation product of S1PC under acidic conditions is its corresponding isomer (cis or trans).[3][4] While S-oxidized metabolites of S1PC have been mentioned in metabolic studies, specific degradation products resulting from chemical instability in different solvents and pH conditions are not well-documented in the available literature.[6] High temperatures, such as those used in Gas Chromatography, can lead to decomposition and the formation of analytical artifacts.[1]
Troubleshooting Guides
Issue 1: Inconsistent analytical results or appearance of unexpected peaks in HPLC/LC-MS.
-
Possible Cause 1: Isomerization of S1PC.
-
Troubleshooting Step: Verify the pH of your sample and mobile phase. Acidic conditions (pH 3-5) can cause isomerization between cis- and trans-S1PC, leading to multiple or shifted peaks.[1][3] Ensure that the pH is controlled and consistent across all experiments. If possible, use a neutral or slightly acidic mobile phase and maintain low temperatures during sample preparation and analysis.
-
-
Possible Cause 2: Degradation due to high temperature.
-
Troubleshooting Step: Avoid exposing S1PC samples to high temperatures. Use High-Performance Liquid Chromatography (HPLC) for analysis as it is performed at lower temperatures compared to Gas Chromatography (GC), which can cause thermal degradation.[1] Ensure the autosampler is cooled if samples are queued for extended periods.
-
-
Possible Cause 3: Contamination of the sample or solvent.
-
Troubleshooting Step: Use high-purity solvents and reagents. Prepare fresh solutions and filter them before injection to remove any particulate matter. Run a blank solvent injection to check for system contamination.
-
Issue 2: Loss of S1PC concentration in prepared solutions over time.
-
Possible Cause 1: Improper storage.
-
Troubleshooting Step: Adhere strictly to the recommended storage conditions. For short-term storage (up to one month), use -20°C. For longer-term storage (up to six months), use -80°C. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Oxidative degradation.
-
Troubleshooting Step: While specific data on S1PC oxidation is limited, cysteine itself is prone to oxidation. Consider preparing solutions in deoxygenated solvents and storing them under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. The stability of cysteine in aqueous solutions is known to increase with acidity.[5]
-
Quantitative Data Summary
Table 1: Solubility and Recommended Storage of this compound
| Parameter | Value | Conditions |
| Solubility in Water | 2.6 mg/mL (16.13 mM) | Requires ultrasonication |
| Long-term Storage | Up to 6 months | -80°C |
| Short-term Storage | Up to 1 month | -20°C |
Table 2: Factors Influencing the Stability of this compound in Aqueous Solution
| Factor | Condition | Observed Effect | Reference |
| pH | Acidic (pH 3-5) | Reversible isomerization between cis and trans forms. | [1][3][4] |
| Strong Base | Induces isomerization and potential racemization. | [1][2] | |
| Temperature | Elevated (60°C) | Accelerates isomerization in acidic conditions. | [1][3] |
| High (GC temps) | Decomposition and formation of artifacts. | [1] |
Experimental Protocols
Protocol 1: Evaluation of S1PC Isomerization under Acidic Conditions
This protocol is based on the methodology described by Kodera et al. to study the isomerization of S1PC.[1][3]
-
Sample Preparation:
-
Dissolve cis-S1PC and trans-S1PC separately in deuterium oxide (D₂O).
-
Adjust the pH of each solution to a range of 3 to 5 using acetic acid-d4.
-
-
Incubation:
-
Dispense the prepared solutions into NMR tubes.
-
Incubate the tubes at 60°C for 30 days.
-
-
Analysis:
-
Analyze the samples at appropriate time intervals using ¹H-NMR spectroscopy.
-
Monitor the changes in the proton signals of the propenyl group to determine the extent of isomerization between the cis and trans forms.
-
Visualizations
Caption: Experimental workflow for studying S1PC isomerization.
Caption: S1PC's NO-dependent BACH1 signaling pathway.
Caption: S1PC's inhibition of the TLR4 signaling pathway.
References
- 1. Chemical and Biological Properties of this compound in Aged Garlic Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. scholarworks.uni.edu [scholarworks.uni.edu]
- 6. Evaluation of the Effects of S-Allyl-L-cysteine, S-Methyl-L-cysteine, trans-S-1-Propenyl-L-cysteine, and Their N-Acetylated and S-Oxidized Metabolites on Human CYP Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GC-MS Analysis of Sphingosine-1-Phosphate (S1P)
Welcome to the technical support center for the derivatization and GC-MS analysis of Sphingosine-1-Phosphate (S1P). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is derivatization and why is it essential for the GC-MS analysis of S1P?
Derivatization is a chemical modification process used to convert an analyte into a product with properties that are better suited for a specific analytical technique. For Gas Chromatography (GC), analytes must be volatile and thermally stable. S1P, with its polar phosphate, hydroxyl, and amine groups, is a non-volatile molecule that would decompose at the high temperatures of the GC injector and column. Derivatization, most commonly silylation, replaces the active hydrogens on these polar groups with non-polar groups, such as a trimethylsilyl (TMS) group.[1][2] This transformation increases the molecule's volatility and thermal stability, making it amenable to GC-MS analysis.[2][3]
Q2: What are the most common derivatization techniques for S1P and related sphingolipids?
Silylation is the most widely used derivatization procedure for compounds with active hydrogens like S1P prior to GC-MS analysis.[4][5] This technique effectively derivatizes hydroxyl, carboxyl, and amine functional groups, which are all present in the S1P molecule. The goal is to create a less polar, more volatile, and more thermally stable derivative.[1]
Q3: Which silylating reagents are most commonly used?
The most common silylating reagents for this type of analysis are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3] Often, a catalyst like Trimethylchlorosilane (TMCS) is added to the reagent mixture (e.g., BSTFA + 1% TMCS) to increase the reactivity of the silylating agent, especially for sterically hindered groups.[2][6]
Q4: What are the critical parameters for a successful silylation reaction?
Several factors are crucial for a successful and reproducible derivatization:
-
Anhydrous Conditions: Silylating reagents are highly sensitive to moisture and will preferentially react with any water present in the sample or solvent.[1][4] This can lead to incomplete derivatization of the target analyte and depletion of the reagent. It is critical to use dry samples and anhydrous solvents.[1]
-
Reaction Time and Temperature: The reaction kinetics are dependent on both time and temperature. While some easily derivatized groups react quickly at room temperature, others, like those on S1P, often require heating (e.g., 60-80°C) for a specific duration (e.g., 30-120 minutes) to ensure the reaction goes to completion.[6][7] These parameters must be optimized for the specific analyte and sample matrix.
-
Reagent Concentration: The silylating reagent should be added in excess to ensure the reaction is driven to completion. A common recommendation is a 2:1 molar ratio of the silylating agent to the active hydrogens on the analyte.
-
Solvent Choice: The reaction is typically performed in an aprotic solvent, such as pyridine or ethyl acetate.[6] Protic solvents like alcohols will react with the silylating reagent and must be avoided.[2]
Experimental Protocol: Silylation of S1P using BSTFA + TMCS
This protocol provides a general procedure for the derivatization of S1P extracted from a biological matrix. Optimization may be required based on your specific sample type and instrumentation.
Materials and Reagents:
-
Dried S1P extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous Pyridine (or another suitable aprotic solvent)
-
GC vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas line for evaporation
Procedure:
-
Sample Preparation: Ensure the S1P extract is completely dry. Place the sample tube under a gentle stream of nitrogen to remove any residual solvent. The absence of water is critical for successful derivatization.[4]
-
Reconstitution: Add 50 µL of anhydrous pyridine to the dried sample extract. Vortex briefly to dissolve the residue.
-
Derivatization: Add 50 µL of BSTFA + 1% TMCS to the vial.[8] The amount of reagent may need to be scaled depending on the expected concentration of S1P.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block set to 60°C for 60 minutes to ensure the reaction goes to completion.[6][8]
-
Cooling: After incubation, remove the vial and allow it to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system. Note that TMS derivatives can be sensitive to hydrolysis, so it is best to analyze the samples as soon as possible after preparation.[8]
Data Presentation
Table 1: Comparison of Common Silylating Reagents
| Reagent | Key Features & Advantages | Typical Reaction Conditions | Byproducts & Considerations |
| BSTFA | Highly reactive and its byproducts are volatile, reducing interference with early eluting peaks.[9] Can often act as its own solvent.[9] | 60-80°C, 30-120 min.[7] | Byproducts (N-trimethylsilyl-trifluoroacetamide, trifluoroacetamide) are volatile. |
| BSTFA + TMCS | The TMCS catalyst increases the reactivity of BSTFA, making it effective for moderately hindered functional groups.[9] | 60-80°C, 30-90 min.[6][7] | Similar to BSTFA. TMCS is highly reactive with moisture. |
| MSTFA | Considered a strong silyl donor. Its byproduct, N-methyltrifluoroacetamide, is neutral and highly volatile. | 30-60°C, 30-60 min.[3] | The neutral byproduct is less reactive than those from some other reagents. |
| TMSI | N-trimethylsilylimidazole is a strong silylating agent, particularly effective for hydroxyl groups and carboxylic acids.[2] | Often requires heating. | The byproduct, imidazole, is a high-boiling base and can cause peak tailing. |
Troubleshooting Guide
Problem: No peak or a very small peak is observed for the S1P derivative.
-
Possible Cause 1: Incomplete Derivatization.
-
Solution: The most common cause is the presence of moisture.[4] Ensure your sample is completely dry before adding reagents. Use high-purity, anhydrous solvents and fresh derivatizing reagents stored in a desiccator. Consider optimizing the reaction by increasing the temperature (e.g., to 75-80°C) or extending the reaction time.[7] Also, confirm that you are using a sufficient excess of the derivatizing reagent.
-
-
Possible Cause 2: Sample Degradation.
-
Solution: S1P can be thermally labile. Avoid excessively high temperatures in the GC inlet. Check the integrity of your sample and ensure proper storage conditions prior to analysis.
-
-
Possible Cause 3: GC/MS System Issues.
-
Solution: Verify basic system performance. Check for a blocked or broken syringe.[10] Ensure the carrier gas is flowing correctly.[10] Perform a system leak check, as leaks can significantly reduce sensitivity.[10][11] Clean the MS ion source and check the detector/multiplier voltage and filament status.[10]
-
Problem: Chromatographic peak is tailing.
-
Possible Cause 1: Active Sites in the System.
-
Solution: Peak tailing for active compounds like derivatized S1P often points to adsorption in the system.[11][12] Use a properly deactivated inlet liner and replace it regularly.[13] If the problem persists, trim the first few centimeters from the front of the GC column to remove accumulated non-volatile residues and active sites.[13]
-
-
Possible Cause 2: Incomplete Derivatization.
-
Solution: If some polar sites on the S1P molecule remain underivatized, the resulting compound will be more active and prone to tailing. Re-optimize the derivatization procedure as described above (check for moisture, increase time/temperature).
-
Problem: Chromatographic peak is fronting.
-
Possible Cause 1: Column Overload.
-
Possible Cause 2: Solvent Condensation Effects.
-
Solution: If using splitless injection, ensure the initial oven temperature is appropriate for the solvent to allow for proper solvent focusing. An initial temperature that is too high can cause this issue.[13]
-
Problem: Poor reproducibility of peak areas.
-
Possible Cause 1: Inconsistent Derivatization.
-
Solution: This is a common issue with manual derivatization. Ensure that all steps—reagent volumes, reaction times, and temperatures—are controlled precisely for every sample and standard. Using an autosampler for derivatization can significantly improve reproducibility.[3] The use of a suitable internal standard is critical to correct for variations.
-
-
Possible Cause 2: System Leaks.
-
Solution: Small, inconsistent leaks at the inlet septum or column fittings can cause variable injection volumes and poor reproducibility. Perform a thorough leak check of the system using an electronic leak detector.[10]
-
-
Possible Cause 3: Matrix Effects.
-
Solution: Components in the biological matrix can interfere with the derivatization reaction or affect volatilization in the inlet.[4] Ensure your sample cleanup procedure is robust. Using a matrix-matched calibration curve can help mitigate these effects.
-
Visualizations
Caption: General workflow for the derivatization and GC-MS analysis of S1P.
Caption: Troubleshooting flowchart for diagnosing a "No or Low Peak" issue.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 3. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. web.gps.caltech.edu [web.gps.caltech.edu]
- 9. gcms.cz [gcms.cz]
- 10. shimadzu.co.uk [shimadzu.co.uk]
- 11. youtube.com [youtube.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: Optimizing S-1-Propenyl-L-cysteine (S1PC) Extraction from Garlic
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of S-1-Propenyl-L-cysteine (S1PC) from garlic (Allium sativum).
Frequently Asked Questions (FAQs)
Q1: What is this compound (S1PC) and why is it important?
A1: this compound (S1PC) is a sulfur-containing amino acid found in garlic and is a stereoisomer of S-allyl-L-cysteine (SAC)[1][2]. Its importance lies in its potential pharmacological activities, including immunomodulatory and antihypertensive effects[1][2][3][4]. For drug development professionals, S1PC represents a promising bioactive compound for further investigation.
Q2: Is S1PC more abundant in fresh or aged garlic?
A2: S1PC is found in only trace amounts in raw, fresh garlic. Its concentration significantly increases during the aging process, reaching levels comparable to S-allyl-l-cysteine (SAC) in aged garlic extract (AGE)[1][2][3]. Therefore, aged garlic is the preferred source material for obtaining higher yields of S1PC.
Q3: What are the main challenges in extracting S1PC from garlic?
A3: The main challenges include:
-
Low concentration in fresh garlic: This necessitates the use of aged garlic for higher yields.
-
Potential for degradation: S1PC, like other sulfur-containing compounds, can be sensitive to heat and extreme pH during extraction[5].
-
Co-extraction of interfering compounds: Garlic contains a complex mixture of compounds, which can interfere with the isolation and quantification of S1PC[1][6].
-
Isomer separation: S1PC exists as cis and trans isomers, which may require specific analytical methods for separation and quantification if desired[6].
Q4: What analytical methods are recommended for quantifying S1PC?
A4: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and reliable methods for the quantification of S1PC in garlic extracts[7][8]. LC-MS offers higher sensitivity and specificity, allowing for the differentiation of S1PC from its diastereoisomer, SAC[7][8].
Troubleshooting Guides
Issue 1: Low Yield of S1PC
| Possible Cause | Troubleshooting Step |
| Incorrect Garlic Source | Ensure you are using aged garlic extract (AGE) or black garlic as the starting material. S1PC content is significantly lower in fresh garlic[1][2][3]. |
| Inefficient Extraction Solvent | S1PC is a water-soluble amino acid. Aqueous or hydroalcoholic solvents (e.g., water, ethanol-water mixtures) are generally effective. Consider optimizing the solvent-to-solid ratio and the polarity of the solvent system. A 100% ethanol extract has been shown to yield high contents of this compound[9]. |
| Suboptimal Extraction Time and Temperature | Prolonged extraction times at elevated temperatures can lead to the degradation of sulfur compounds. Optimize extraction time and temperature. HPLC analysis is often run at lower temperatures to prevent decomposition[1]. Consider performing extractions at room temperature or under refrigerated conditions for extended periods. |
| Incomplete Cell Lysis | Ensure the garlic material is properly homogenized or powdered to maximize the surface area for solvent penetration and extraction. |
| Degradation during processing | Minimize exposure to harsh pH conditions and high temperatures throughout the extraction and purification process. Allicin, a related compound, is most stable at a pH of 5.0-6.0 and degrades quickly at temperatures above 40°C[5]. |
Issue 2: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Step |
| Variability in Garlic Source | The concentration of S1PC can vary between different batches and suppliers of aged garlic. It is crucial to source a standardized and consistent raw material. |
| Inconsistent Extraction Parameters | Strictly control all extraction parameters, including solvent composition, temperature, time, and agitation speed, for every experiment. |
| Sample Degradation Before Analysis | Analyze extracts as quickly as possible after preparation. If storage is necessary, store them at low temperatures (e.g., -20°C or -80°C) in airtight, light-protected containers. |
| Analytical Method Variability | Ensure your HPLC or LC-MS method is validated for linearity, accuracy, and precision. Use an internal standard to account for variations in injection volume and instrument response. |
Issue 3: Peak Tailing or Poor Resolution in HPLC/LC-MS
| Possible Cause | Troubleshooting Step | | Column Overloading | Dilute the sample extract before injection. | | Inappropriate Mobile Phase | Optimize the mobile phase composition, including the organic modifier, pH, and ionic strength. A gradient elution may be necessary to resolve S1PC from other co-eluting compounds. | | Column Contamination or Degradation | Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced. | | Interaction with Column Silanols | Use a base-deactivated column or add a competing base to the mobile phase to reduce peak tailing for this amino acid compound. |
Data Presentation
Table 1: this compound (S1PC) and S-allyl-L-cysteine (SAC) Content in Commercial Black Garlic Products.
| Product Type | S1PC Content (mg/100g or mg/100mL) | SAC Content (mg/100g or mg/100mL) |
| Black Garlic Cloves | 2.24 – 16.58 mg/100 g | 22.28 – 63.71 mg/100 g |
| Black Garlic Extract | Not Detected – 3.68 mg/100 mL | 0.31 – 27.22 mg/100 mL |
Data from a study on commercial black garlic products, highlighting the variability in S1PC and SAC content.
Experimental Protocols
Protocol 1: Extraction of S1PC from Aged Garlic Extract (AGE)
-
Sample Preparation:
-
Obtain commercially available aged garlic extract or prepare it by incubating fresh garlic at controlled temperature (60-90°C) and humidity (80-90%) for an extended period.
-
Lyophilize (freeze-dry) the aged garlic to remove water and facilitate grinding.
-
Grind the lyophilized AGE into a fine powder using a laboratory mill.
-
-
Solvent Extraction:
-
Weigh 10 g of the powdered AGE into a flask.
-
Add 100 mL of 70% ethanol (v/v) to the flask.
-
Stir the mixture at room temperature for 24 hours, protected from light.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper to separate the solid residue.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
The resulting concentrated extract can be used for further purification or direct analysis.
-
Protocol 2: Quantification of S1PC by HPLC-UV
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program: A linear gradient can be optimized, for example, starting with a low percentage of B and increasing it over time to elute compounds with increasing hydrophobicity.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 25°C.
-
-
Standard Preparation:
-
Prepare a stock solution of S1PC standard in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution to known concentrations.
-
-
Sample Preparation:
-
Dilute the garlic extract obtained from Protocol 1 with the mobile phase to a concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Identify the S1PC peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of S1PC in the sample by using the calibration curve generated from the standards.
-
Mandatory Visualizations
S1PC Biosynthesis and Isomerization Workflow
Caption: Biosynthesis of trans-S1PC and its isomerization to cis-S1PC during the aging of garlic.
Experimental Workflow for S1PC Extraction and Quantification
Caption: A generalized workflow for the extraction and quantification of S1PC from aged garlic.
S1PC-Mediated Inhibition of LPS-Induced TLR4 Signaling
Caption: S1PC inhibits the LPS-induced TLR4 signaling pathway by targeting MyD88.
NO-Dependent BACH1 Degradation Pathway Modulated by S1PC
Caption: S1PC enhances NO-induced degradation of BACH1, leading to increased antioxidant gene expression.
References
- 1. Chemical and Biological Properties of this compound in Aged Garlic Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical and Biological Properties of this compound in Aged Garlic Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Chemical and Biological Properties of this compound in Aged Garlic Extract | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A Comparative Study of LC-MS and FIA-(ESI)MS for Quantitation of S-Allyl-L-Cysteine in Aged Garlic Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
S-1-Propenyl-L-cysteine solubility and stock solution preparation
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and frequently asked questions regarding the use of S-1-Propenyl-L-cysteine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a sulfur-containing amino acid and a stereoisomer of S-allyl-l-cysteine.[1][2][3] It is found in aged garlic extract and has been studied for its potential immunomodulatory and antihypertensive effects.[1][2][3][4]
Q2: What is the solubility of this compound in common laboratory solvents?
The solubility of this compound in water is 2.6 mg/mL (16.13 mM), which may require sonication to fully dissolve.[1][5] Information regarding its solubility in other common organic solvents such as DMSO and ethanol is limited in currently available literature. For related compounds like L-cysteine, solubility in water is reported to be 50 mg/mL.[6]
Q3: How should I prepare a stock solution of this compound?
It is recommended to select an appropriate solvent based on the experimental requirements and the compound's solubility.[1] For aqueous solutions, assistance with dissolution can be achieved by warming the solution to 37°C and using an ultrasonic bath.[1] Once prepared, the stock solution should be stored in aliquots to minimize freeze-thaw cycles.[1] If using water as the solvent for cell culture experiments, the working solution should be sterile-filtered through a 0.22 µm filter before use.[2]
Q4: What are the recommended storage conditions for this compound stock solutions?
For long-term storage, it is recommended to store stock solutions at -80°C, where they can be stable for up to 6 months.[1][2] For short-term storage, -20°C is suitable for up to 1 month.[1][2] It is advisable to store the solutions under a nitrogen atmosphere.[1][2][5]
Q5: What are the known biological activities and mechanisms of action of this compound?
This compound has been shown to exhibit several biological activities, including:
-
Antioxidative effects: Mediated through a nitric oxide (NO)-dependent BACH1 signaling pathway.[2]
-
Immunomodulatory effects: It can inhibit the lipopolysaccharide (LPS)-induced TLR4 signaling pathway by promoting MyD88 degradation through denaturation and autophagy activation.[2] Another proposed mechanism involves the phosphorylation of Erk1/2 and degradation of Pax5, which in turn increases the expression of Xbp1 mRNA.[4]
-
Antihypertensive effects: It has been observed to reduce systolic blood pressure in spontaneously hypertensive rats, potentially through its action on the central histamine H3 receptor.[2]
Data Summary
This compound Solubility and Stock Solution Parameters
| Parameter | Value | Notes |
| Molecular Weight | 161.22 g/mol | [1] |
| Solubility in Water | 2.6 mg/mL (16.13 mM) | Ultrasonic assistance may be required.[1][5] |
| Recommended Solvents | Water | [1][5] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month. | Store in aliquots under a nitrogen atmosphere.[1][2] |
Experimental Protocols
Protocol for Preparation of a 10 mM Aqueous Stock Solution of this compound
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes or vials
-
Ultrasonic water bath
-
Water bath or incubator set to 37°C
-
Vortex mixer
-
Sterile 0.22 µm syringe filter (for cell culture applications)
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, weigh out 1.6122 mg of this compound for every 1 mL of sterile water.
-
Dissolution: a. Add the weighed this compound powder to a sterile tube. b. Add the appropriate volume of sterile water. c. Vortex the solution for 30-60 seconds. d. To aid dissolution, place the tube in a 37°C water bath for 10-15 minutes.[1] e. Following incubation, place the tube in an ultrasonic bath for 10-20 minutes, or until the solute is completely dissolved.[1]
-
Sterilization (if required): For use in cell culture, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile collection tube.[2]
-
Aliquoting and Storage: a. Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[1] b. For storage up to one month, place the aliquots at -20°C.[1][2] c. For storage up to six months, store the aliquots at -80°C.[1][2] d. It is recommended to flush the headspace of the tubes with nitrogen gas before sealing to enhance stability.[1][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving the compound | Insufficient agitation or temperature. The compound has limited solubility. | Follow the detailed protocol, ensuring adequate warming to 37°C and use of an ultrasonic bath.[1] Avoid preparing solutions at concentrations higher than the stated solubility limit. |
| Precipitate forms after freezing and thawing | Repeated freeze-thaw cycles can affect stability and solubility. | Prepare single-use aliquots of the stock solution to avoid repeated temperature fluctuations.[1] If precipitate is observed, try warming the solution to 37°C and vortexing before use. |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Ensure stock solutions are stored at the correct temperature and for the recommended duration.[1][2] Use freshly prepared working solutions for each experiment. |
Signaling Pathways and Workflows
References
Technical Support Center: S-1-Propenyl-L-cysteine (S1PC) Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of S-1-Propenyl-L-cysteine (S1PC) during storage and experimental handling.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of S1PC potency or concentration in stock solutions. | 1. Oxidation: The sulfur atom in S1PC is susceptible to oxidation, forming this compound sulfoxide (isoalliin).2. Improper Storage Temperature: Storage at temperatures above the recommended -20°C can accelerate degradation.3. Repeated Freeze-Thaw Cycles: Can introduce moisture and oxygen, promoting degradation. | 1. Prepare and store stock solutions under an inert atmosphere (e.g., nitrogen or argon).2. Store stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2] 3. Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. |
| Variability in experimental results. | 1. Degradation during experiments: Exposure to air, light, or non-optimal pH during experimental procedures can lead to S1PC degradation.2. Inconsistent sample handling: Differences in incubation times, temperatures, or solution preparation can affect S1PC stability. | 1. Prepare fresh working solutions for each experiment from a frozen stock.2. Protect solutions from light by using amber vials or covering tubes with aluminum foil.3. Maintain a consistent and appropriate pH for your experimental buffer system. For similar cysteine derivatives, stability is higher in highly acidic or basic conditions compared to neutral pH. |
| Appearance of unexpected peaks in HPLC chromatograms. | 1. Degradation Products: The primary degradation product is likely this compound sulfoxide (isoalliin). Other minor degradation products may also form.2. Contamination: Contamination from solvents, glassware, or other reagents. | 1. Run a forced degradation study (see Experimental Protocols) to identify the retention times of potential degradation products.2. Use high-purity solvents and reagents and ensure glassware is thoroughly cleaned. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for S1PC, a sulfur-containing amino acid, is oxidation of the sulfur atom. This results in the formation of this compound sulfoxide (isoalliin).[3][4] This is a common degradation pathway for many sulfur-containing amino acids.[5]
Q2: What are the optimal storage conditions for S1PC solid compound and stock solutions?
A2: For the solid compound, store at 4°C under a nitrogen atmosphere. For stock solutions, long-term storage at -80°C (up to 6 months) is recommended. For short-term storage, -20°C (up to 1 month) is acceptable.[1][2] To minimize degradation, it is crucial to store stock solutions under an inert gas like nitrogen.
Q3: How does pH affect the stability of S1PC?
A3: While specific data for S1PC is limited, studies on similar S-substituted cysteine derivatives indicate that pH is a critical factor for stability. For instance, S-(purin-6-yl)-L-cysteine shows greater stability at highly acidic (pH < 4) or basic (pH > 9) conditions compared to neutral or slightly acidic/basic pH. It is advisable to determine the optimal pH for your specific application through stability studies.
Q4: Can I do anything to prevent S1PC degradation in my experimental solutions?
A4: Yes. Besides controlling temperature and light exposure, you can consider adding antioxidants or chelating agents. For N-acetyl-cysteine, a related compound, the use of antioxidants like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) and the chelating agent EDTA has been shown to improve stability in solution by preventing oxidation, which can be catalyzed by trace metal ions.
Q5: How can I monitor the degradation of S1PC in my samples?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This method should be able to separate S1PC from its potential degradation products, primarily isoalliin. A protocol for developing such a method is provided in the Experimental Protocols section.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Atmosphere |
| Solid Compound | 4°C | Long-term | Inert (Nitrogen) |
| Stock Solution | -80°C | Up to 6 months | Inert (Nitrogen) |
| Stock Solution | -20°C | Up to 1 month | Inert (Nitrogen) |
Data compiled from supplier recommendations.[1][2]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade S1PC to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of S1PC Stock Solution:
-
Prepare a stock solution of S1PC in a suitable solvent (e.g., water or a buffer relevant to your experiments) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the S1PC stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 1, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the S1PC stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for various time points.
-
Oxidative Degradation: Mix the S1PC stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for various time points.
-
Thermal Degradation: Incubate the S1PC stock solution at a high temperature (e.g., 80°C) for various time points.
-
Photodegradation: Expose the S1PC stock solution to direct UV light (e.g., 254 nm) or sunlight for various time points.
-
Control: Keep an aliquot of the S1PC stock solution at -80°C, protected from light.
3. Sample Analysis:
-
At each time point, neutralize the acid and base-stressed samples.
-
Analyze all samples by HPLC (see Protocol 2) to observe the decrease in the S1PC peak and the appearance of new peaks corresponding to degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will be required for specific instrumentation and applications.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 50% B
-
20-25 min: 50% B
-
25-26 min: 50% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Workflow for a forced degradation study of S1PC.
References
Technical Support Center: Troubleshooting Low S1P Detection in Mass Spectrometry
Welcome to the technical support center for the analysis of Sphingosine-1-Phosphate (S1P) by mass spectrometry. This resource is designed to provide researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during S1P quantification.
Frequently Asked Questions (FAQs)
Q1: I am observing a very low or no S1P signal in my mass spectrometry analysis. What are the potential causes?
A1: Low or no detection of S1P can stem from several factors throughout the experimental workflow, from sample handling to data acquisition. The primary areas to investigate are:
-
Inefficient Extraction: S1P is a bioactive lipid that can be challenging to extract efficiently from complex biological matrices.
-
Poor Chromatographic Peak Shape: The zwitterionic nature of S1P can lead to peak broadening and poor resolution during liquid chromatography (LC) separation.[1][2]
-
Ion Suppression: Components of the biological matrix co-eluting with S1P can interfere with its ionization in the mass spectrometer, leading to a suppressed signal.[3]
-
Suboptimal Mass Spectrometry Parameters: Incorrect mass transition settings, collision energies, or ion source parameters will result in poor detection.
-
Sample Degradation: Improper sample storage or handling can lead to the degradation of S1P.
-
Low Endogenous Levels: The concentration of S1P in your specific sample type may be below the limit of detection of your current method.
Q2: How can I improve the extraction efficiency of S1P from my samples?
A2: Improving extraction efficiency is a critical first step to enhancing S1P detection. Here are some recommended approaches:
-
Methanol Precipitation: This is a rapid and widely used method for S1P extraction from plasma or serum.[3][4] It involves adding a high volume of cold methanol containing an internal standard to a small volume of the sample, vortexing, and then centrifuging to precipitate proteins.[3][4]
-
Two-Step Liquid-Liquid Extraction: This method can provide a cleaner extract. An initial extraction with a solvent mixture like chloroform/methanol is followed by a second extraction step to partition the S1P into the appropriate phase.
-
Solid-Phase Extraction (SPE): SPE can be used for sample cleanup and concentration, leading to a cleaner final extract and potentially reducing ion suppression.
It is crucial to include a suitable internal standard, such as C17-S1P or d7-S1P, in the extraction solvent to account for any sample loss during preparation.[1][3][4]
Q3: My S1P peak is broad and tailing. How can I improve the chromatography?
A3: The zwitterionic properties of S1P often lead to poor peak shape.[1][2][5] Here are several strategies to address this issue:
-
Dephosphorylation: One effective method is to dephosphorylate S1P to its surrogate, sphingosine, using an enzyme like alkaline phosphatase or a chemical reagent such as hydrogen fluoride (HF).[1][2] Sphingosine is less polar and generally exhibits better chromatographic behavior. The dephosphorylation efficiency with HF has been reported to be about two-fold higher than with alkaline phosphatase.[1][2]
-
Derivatization: Derivatizing the primary amine group of S1P can improve its chromatographic properties and ionization efficiency.
-
Optimized Mobile Phase: The addition of formic acid to the mobile phase can enhance sensitivity and improve peak shape.[4] Using a gradient elution with a polar organic solvent like methanol or acetonitrile is also recommended.[4]
-
Appropriate Column Choice: A C18 column is commonly used for S1P analysis.[4]
Experimental Protocols
Protocol 1: S1P Extraction from Serum using Methanol Precipitation
-
Prepare Internal Standard Solution: Prepare a 25 ng/mL solution of C17-S1P in methanol.[4]
-
Sample Preparation: Aliquot 20 µL of serum sample into a microcentrifuge tube.
-
Protein Precipitation: Add 200 µL of the methanol solution containing the internal standard to the serum sample.[4]
-
Vortex: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at 12,000 rpm for 10 minutes to pellet the precipitated proteins.[4]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.
-
Injection: Inject an aliquot (e.g., 1 µL) of the supernatant into the LC-MS/MS system for analysis.[4]
Protocol 2: Dephosphorylation of S1P using Hydrogen Fluoride (HF)
-
Sample Preparation: Prepare the extracted S1P sample in methanol.
-
HF Treatment: Add HF to the methanolic S1P solution.
-
Incubation: Incubate the mixture to allow for the dephosphorylation reaction. Optimal conditions have been reported as 25°C for 60 minutes.[1]
-
Evaporation: Evaporate the HF from the sample.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent for LC-MS/MS analysis.
Quantitative Data Summary
| Parameter | Value | Sample Type | Reference |
| Typical S1P Concentration | 0.5 - 1.2 µM | Human Plasma | [3] |
| Typical S1P Concentration | 1.4 - 1.8 µM | Human Serum | [3] |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL | Human Serum | [4] |
| Lower Limit of Quantification (LOQ) | 0.05 µM | Human Plasma | [5][6] |
| Limit of Detection (LOD) | 5 pmol/mL | Biological Tissues |
Visual Guides
Caption: Experimental workflow for S1P analysis by LC-MS/MS.
References
- 1. HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Sphingosine-1-Phosphate in Human Plasma Using Liquid Chromatography Coupled with Q-Tof Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Method Refinement for Separating Phosphatidylcholine (PC) Isomers
Welcome to the technical support center for phosphatidylcholine (PC) isomer separation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental separation of these critical lipid molecules.
Troubleshooting Guides
This section provides solutions in a question-and-answer format for specific issues you may encounter during the separation of PC isomers.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or no resolution between isomers | Inadequate Stationary Phase Selectivity: The column may not be suitable for differentiating the subtle structural differences between isomers. | Switch to a more selective column. For cis/trans isomers, C18 columns can be effective, but specialized phases may offer better results.[1][2] For positional isomers, high-resolution systems like ultra-performance LC (UPLC) with specific C18 columns have shown success.[3][4] Phenyl or embedded polar group columns can also offer different selectivity.[5] |
| Non-Optimal Mobile Phase: The solvent system may not be creating enough differential partitioning for the isomers. | Optimize the mobile phase composition. For reversed-phase LC, adjusting the gradient steepness or the ratio of organic solvents (e.g., methanol, acetonitrile) and water can improve separation.[5] Adding modifiers like trifluoroacetic acid (TFA) has been shown to improve separation and reduce tailing.[6] | |
| Inappropriate Column Temperature: Temperature affects solvent viscosity and molecular interactions, influencing retention and selectivity. | Control and optimize the column temperature. Lowering the temperature can sometimes enhance selectivity for cis/trans isomers.[7] Conversely, increasing the temperature might improve efficiency for other separations. | |
| Peak Tailing | Secondary Interactions: Active sites on the silica backbone of the column can cause unwanted interactions with the analyte. | Use a mobile phase modifier. Additives like a small percentage of a weak acid (e.g., 0.1% TFA) can saturate active sites and improve peak shape.[6] |
| Column Overload: Injecting too much sample can lead to asymmetrical peaks. | Reduce the injection volume or sample concentration. Perform a dilution series to determine the optimal sample load for your column.[6] | |
| Isomer Interconversion or Degradation | Sample Handling and Storage: Exposure to light, heat, or acidic/basic conditions can cause isomerization or degradation of lipids. | Protect samples from light and heat. Use amber vials and work at low temperatures.[7] Ensure the pH of your sample and mobile phase is controlled to prevent catalysis of isomerization. |
| On-Column Degradation: The analytical conditions themselves may be causing the isomers to break down. | Evaluate mobile phase additives. Certain modifiers can help stabilize sensitive compounds during their transit through the column.[7] | |
| Low Sensitivity in Mass Spectrometry (MS) Detection | Poor Ionization Efficiency: The mobile phase composition is not conducive to efficient ionization of PC isomers. | Optimize the mobile phase for MS detection. Methanol often provides better ionization for lipids in electrospray ionization (ESI) compared to acetonitrile.[5] The choice of additive (e.g., ammonium formate vs. formic acid) can also significantly impact signal intensity. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating PC isomers?
The main difficulty lies in the high degree of structural similarity between isomers.[8] Positional (regioisomers, e.g., sn-1 vs. sn-2) and geometric (cis/trans) isomers have identical mass and very similar physicochemical properties, making them difficult to resolve with standard chromatographic methods.[3][8]
Q2: Which chromatographic technique is best for separating PC isomers?
Several techniques can be used, with the choice depending on the specific isomers and the scale of separation:
-
High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC): These are the most common methods, especially when coupled with mass spectrometry (LC-MS).[8] Reversed-phase (RP) chromatography is widely used and has proven to be a sensitive and robust technique for lipid analysis.[2]
-
Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatography technique that is particularly effective for preparative-scale separations.[9][10] It avoids solid supports, which can be advantageous for preventing sample degradation.[10]
-
Gas Chromatography (GC): While historically used for fatty acid analysis after hydrolysis, GC with specialized columns, such as those with liquid crystalline stationary phases, can be highly effective for separating certain hydrocarbon isomers.[11]
Q3: What type of HPLC column is recommended for PC isomer separation?
The choice of column is critical for successful separation:
-
C18 Columns: High-resolution reversed-phase C18 columns are frequently used and can provide baseline separation for cis/trans PC isomers.[1][2]
-
Chiral Columns: For separating enantiomers (optical isomers), a chiral stationary phase is necessary.[12] Columns like (S,S)-Whelk-O 1 have been used successfully for separating other types of isomers and are based on chiral recognition principles.[13]
-
Phenyl Columns: These columns can provide alternative selectivity due to π-π interactions and may be useful when C18 columns fail to provide adequate resolution.[5]
Q4: How can I confirm the identity of the separated PC isomers?
Mass spectrometry is essential for identification. High-resolution MS provides accurate mass for formula confirmation.[1] Tandem MS (MS/MS) is used to generate fragmentation patterns that can differentiate between positional isomers by identifying the fatty acids at the sn-1 and sn-2 positions.[4]
Experimental Protocols
Protocol 1: Reversed-Phase LC-MS Method for cis/trans PC Isomer Separation
This protocol is a generalized method based on approaches for separating cis-trans phospholipid isomers.[1][2]
-
Sample Preparation:
-
Extract lipids from the biological matrix using a standard method (e.g., Folch or Bligh-Dyer extraction).
-
Dry the lipid extract under a stream of nitrogen and reconstitute in the initial mobile phase (e.g., 90:10 methanol/water).
-
Spike with internal standards if quantitative analysis is required.
-
-
LC-MS System:
-
LC System: UPLC or high-resolution HPLC system.
-
Column: High-strength silica C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
Column Temperature: 55 °C.
-
MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
-
Chromatographic Method:
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
Start at 32% B.
-
Linear gradient to 45% B over 4 minutes.
-
Linear gradient to 52% B over 1 minute.
-
Linear gradient to 97% B over 10 minutes.
-
Hold at 97% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
-
MS Detection:
-
Ionization Mode: Positive and/or Negative ESI.
-
Data Acquisition: Acquire data in full scan mode to detect parent ions. Use data-dependent acquisition (DDA) or targeted MS/MS to trigger fragmentation for isomer identification. For PC (18:1/18:1), the [M+H]+ ion would be monitored at m/z 786.5992.[2]
-
-
Data Analysis:
-
Identify peaks based on retention time comparison with authentic standards.
-
Confirm identity using accurate mass and MS/MS fragmentation patterns.
-
Quantitative Data Summary
The following table illustrates typical retention time data that can be achieved for PC isomer separation using a reversed-phase LC-MS method.
| Analyte | Isomer Type | Retention Time (min) |
| PC (18:1/18:1) | cis | 14.39 |
| PC (18:0/18:2) | Positional | 14.71 |
| PC (18:1/18:1) | trans | 15.06 |
| Data derived from a study on cis/trans PC isomer separation in biological samples.[2] |
Visualizations
Caption: General experimental workflow for PC isomer separation.
Caption: Troubleshooting logic for poor isomer resolution.
References
- 1. Separation of cis-trans phospholipid isomers using reversed phase LC with high resolution MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Separation and quantification of sn-1 and sn-2 fatty acid positional isomers in phosphatidylcholine by RPLC-ESIMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. separation of two isomers - Chromatography Forum [chromforum.org]
- 6. separation of positional isomers - Chromatography Forum [chromforum.org]
- 7. benchchem.com [benchchem.com]
- 8. biocompare.com [biocompare.com]
- 9. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 10. hub.rotachrom.com [hub.rotachrom.com]
- 11. vurup.sk [vurup.sk]
- 12. quora.com [quora.com]
- 13. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing biological activity of S-1-Propenyl-L-cysteine and S-allyl-l-cysteine
A Comparative Guide to the Biological Activities of S-1-Propenyl-L-cysteine and S-allyl-L-cysteine
Introduction
This compound (S1PC) and S-allyl-L-cysteine (SAC) are naturally occurring organosulfur compounds found in aged garlic extract (AGE). They are stereoisomers, with S1PC having a propenyl group and SAC possessing an allyl group attached to the cysteine moiety.[1][2] While both contribute to the therapeutic properties of aged garlic, they exhibit distinct as well as overlapping biological activities. This guide provides a detailed comparison of their biological effects, supported by experimental data, to assist researchers and drug development professionals in understanding their respective pharmacological profiles.
Comparative Analysis of Biological Activities
Antioxidant Activity
S-allyl-L-cysteine (SAC) is a well-documented antioxidant.[3] Its mechanisms of action include:
-
Direct Radical Scavenging: SAC is known to directly scavenge various reactive oxygen species (ROS) and reactive nitrogen species (RNS), including superoxide anion (O₂•-), hydrogen peroxide (H₂O₂), hydroxyl radical (•OH), and peroxynitrite anion (ONOO⁻).[3][4]
-
Induction of Antioxidant Enzymes: SAC can enhance the activity of antioxidant enzymes such as catalase and glutathione peroxidase.[4] It also increases the levels of glutathione, a key intracellular antioxidant.[4]
-
Activation of Nrf2: SAC activates the nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the cellular antioxidant response.[4][5] This activation leads to the upregulation of various antioxidant and cytoprotective genes.[5]
This compound (S1PC) , as a major component of AGE, is also considered to contribute to the overall antioxidant effect of the extract. However, direct studies detailing the specific antioxidant mechanisms of isolated S1PC are less extensive compared to SAC. Its contribution is often inferred from the known antioxidant properties of aged garlic.
Anti-inflammatory Effects
Both S1PC and SAC have demonstrated potent anti-inflammatory properties.[6] Their primary mechanism involves the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[6] By inhibiting NF-κB, these compounds can downregulate the expression of various pro-inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[4][6]
Anticancer Properties
SAC has been extensively studied for its anticancer effects across various cancer cell lines.[7][8] The primary mechanisms include:
-
Induction of Apoptosis: SAC can induce programmed cell death in cancer cells by increasing the expression of pro-apoptotic proteins like caspases and cytochrome c, while downregulating anti-apoptotic proteins like Bcl-2.[7][9]
-
Cell Cycle Arrest: It can halt the proliferation of cancer cells by causing cell cycle arrest, often in the S phase.[7]
-
Inhibition of Signaling Pathways: SAC has been shown to suppress signaling pathways crucial for cancer cell survival and proliferation, such as the AKT and mTOR pathways.[7][10]
Research on the direct anticancer effects of S1PC is still emerging. While it is a key component of aged garlic extract, which is known for its anticancer properties, more studies are needed to elucidate the specific role and mechanisms of S1PC in cancer prevention and therapy.
Cardiovascular Effects
S1PC has been shown to have a notable antihypertensive effect, reducing blood pressure in hypertensive animal models.[1][11]
SAC contributes to cardiovascular health through multiple mechanisms, including its antioxidant and anti-inflammatory properties, as well as its ability to lower cholesterol levels.[1][12]
Neuroprotective Effects
SAC exhibits significant neuroprotective properties. It has been shown to be effective in various models of neurodegenerative diseases.[13] Its neuroprotective mechanisms include protecting neurons against oxidative stress and endoplasmic reticulum stress-induced toxicity.[13] Studies have indicated its potential benefits in models of Alzheimer's disease by reducing amyloid-β peptide production and in Parkinson's disease by protecting dopaminergic neurons.[13]
While S1PC is a component of neuroprotective aged garlic extract, specific studies focusing on its independent neuroprotective effects are not as prevalent as those for SAC.
Immunomodulatory Effects
S1PC has demonstrated clear immunomodulatory effects both in vitro and in vivo.[1][11] This suggests its potential role in modulating the immune response, which could be beneficial in various pathological conditions.
Data Presentation
Table 1: Comparison of Key Biological Activities
| Biological Activity | This compound (S1PC) | S-allyl-L-cysteine (SAC) |
| Antioxidant | Contributes to the antioxidant effect of AGE. | Potent direct radical scavenger, induces antioxidant enzymes, activates Nrf2 pathway.[3][4][5] |
| Anti-inflammatory | Potent anti-inflammatory agent, inhibits NF-κB.[6] | Potent anti-inflammatory agent, inhibits NF-κB, reduces pro-inflammatory cytokines.[4][6] |
| Anticancer | Limited direct evidence. | Induces apoptosis, causes cell cycle arrest, inhibits cancer signaling pathways.[7][8] |
| Cardiovascular | Reduces blood pressure in hypertensive models.[1][11] | Lowers cholesterol, antioxidant and anti-inflammatory effects.[1][12] |
| Neuroprotective | Less studied. | Protects against oxidative and ER stress, beneficial in models of Alzheimer's and Parkinson's.[13] |
| Immunomodulatory | Demonstrated immunomodulatory effects in vitro and in vivo.[1][11] | Contributes to the immunomodulatory effects of AGE. |
Table 2: Comparison of Pharmacokinetic Parameters
| Pharmacokinetic Parameter | This compound (S1PC) | S-allyl-L-cysteine (SAC) |
| Oral Bioavailability | High (88–100% in rats and dogs).[1][14] | High (98.2% in rats, 87.2% in dogs).[4][15] |
| Metabolism | Undergoes extensive N-acetylation.[14] | Metabolized via N-acetylation and S-oxidation.[16] |
| Excretion | Primarily excreted in urine as N-acetylated metabolites.[14] | Excreted in urine, mainly as N-acetylated metabolites.[15] |
| Elimination Half-life | Long half-life (>5 h in dogs).[14] | Long half-life (~10 h in humans, 12 h in dogs).[4][16] |
| Drug Interactions | Little to no inhibition of human cytochrome P450 enzymes.[1] | Considered safe with low potential for drug-drug interactions.[1] |
Experimental Protocols
Protocol 1: Assessment of Antioxidant Activity using DPPH Radical Scavenging Assay
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare stock solutions of S1PC and SAC in methanol at various concentrations (e.g., 10, 50, 100, 200, 500 µM).
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the test compound solution (S1PC or SAC) to 150 µL of the DPPH solution.
-
For the control, add 50 µL of methanol to 150 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined from a dose-response curve.
-
Protocol 2: Evaluation of Anti-inflammatory Effects by Measuring IL-6 Production in LPS-stimulated Macrophages
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Treatment:
-
Seed the cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of S1PC or SAC for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
-
Measurement:
-
Measure the concentration of IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
-
Analysis:
-
Compare the IL-6 levels in the treated groups to the LPS-stimulated control group to determine the inhibitory effect of the compounds.
-
Protocol 3: Determination of Anticancer Activity via MTT Cell Viability Assay
-
Cell Culture:
-
Culture a human cancer cell line (e.g., A549 lung cancer cells) in appropriate media.
-
-
Treatment:
-
Seed the cells in a 96-well plate and allow them to attach for 24 hours.
-
Treat the cells with various concentrations of S1PC or SAC for 48 hours.
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Visualizations
References
- 1. Chemical and Biological Properties of this compound in Aged Garlic Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound as the catalytic product of AfGGT1 and a key intermediate in isoalliin biosynthesis in Allium fistulosum. L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-allyl Cysteine, a Garlic Compound, Produces an Antidepressant-Like Effect and Exhibits Antioxidant Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Antioxidant Mechanisms Underlying the Aged Garlic Extract- and S-Allylcysteine-Induced Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer effect of S-allyl-L-cysteine via induction of apoptosis in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. [PDF] Chemical and Biological Properties of this compound in Aged Garlic Extract | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. scienceopen.com [scienceopen.com]
- 14. Pharmacokinetics and N-acetylation metabolism of S-methyl-l-cysteine and trans-S-1-propenyl-l-cysteine in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of S-Allyl-l-cysteine in Rats Is Characterized by High Oral Absorption and Extensive Renal Reabsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolism, excretion, and pharmacokinetics of S-allyl-L-cysteine in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of S-1-Propenyl-L-cysteine and Allicin: Stability and Reactivity Profiles
For researchers, scientists, and drug development professionals, understanding the chemical behavior of bioactive compounds is paramount. This guide provides a detailed comparison of the stability and reactivity of two prominent sulfur-containing compounds derived from Allium species: S-1-propenyl-L-cysteine (S1PC) and allicin. While both originate from common dietary sources like garlic and onions, their chemical properties diverge significantly, impacting their potential as therapeutic agents. This report synthesizes available experimental data to offer a clear comparison, highlighting the reactive nature of allicin against the comparatively stable profile of S1PC.
Executive Summary
Allicin, the compound responsible for the pungent aroma of freshly crushed garlic, is characterized by its high reactivity and inherent instability.[1] It readily interacts with thiol-containing molecules, a key mechanism of its biological activity, but also a primary driver of its rapid degradation.[2] In contrast, this compound, a stereoisomer of S-allyl-L-cysteine found in aged garlic extract, is described as a more stable entity.[3][4] While comprehensive quantitative data on the stability and reactivity of S1PC is less abundant in the current literature, existing information points towards a molecule with greater persistence under physiological conditions. This guide will delve into the specifics of their stability under various environmental factors and their reactivity, particularly towards biological nucleophiles.
Stability Comparison
The stability of a compound is a critical factor in its development as a drug, influencing its shelf-life, formulation, and bioavailability. Experimental data reveals a stark contrast between the stability of allicin and the inferred stability of this compound.
Allicin Stability
Allicin is notoriously unstable, with its degradation being influenced by pH, temperature, and the solvent environment.[1]
Table 1: Stability of Allicin under Various Conditions
| Parameter | Condition | Observation | Half-life (t½) |
| pH | Acidic (< 3.5) | Rapid degradation | < 2 hours |
| Neutral (5.0 - 6.0) | Most stable | - | |
| Alkaline (> 11) | Very rapid degradation | < 30 minutes | |
| Temperature | 4°C (Aqueous) | Relatively stable | ~1 year |
| 15°C (Aqueous) | Moderate degradation | 32 days | |
| 37°C (Aqueous) | Rapid degradation | 1 day | |
| > 40°C | Very rapid degradation | - | |
| Solvent | Aqueous | Degradation is temperature and pH-dependent | See above |
| 20% Ethanol | More stable than in water | - | |
| Vegetable Oil | Surprisingly unstable | 3.1 hours (chemical) |
Data compiled from multiple sources.
This compound Stability
Direct quantitative experimental data on the stability of this compound under various conditions is limited in the reviewed literature. However, its presence and increasing concentration during the aging process of garlic extract suggest it is significantly more stable than allicin.[3][4] One study noted the reversible isomerization between cis and trans forms of S1PC under acidic conditions (pH 3-5) when incubated at 60°C for 30 days, indicating some degree of reactivity under these conditions.[1] The compound is noted to be stable enough for pharmacokinetic studies, showing good oral absorption and a long elimination half-life, which further implies its stability in biological systems.[3][5]
Reactivity Comparison
The reactivity of a compound dictates its mechanism of action and its potential for off-target effects. Allicin and this compound exhibit markedly different reactivity profiles.
Allicin Reactivity
Allicin's biological activity is largely attributed to its high reactivity towards thiol groups (-SH) present in amino acids like cysteine, and consequently in proteins and peptides such as glutathione.[2] This reactivity stems from the electrophilic nature of the sulfur atom in its thiosulfinate group.
The reaction of allicin with thiols, known as S-thioallylation, can lead to the modification of protein function and the depletion of the cellular antioxidant glutathione.[2]
Signaling Pathway of Allicin's Interaction with Cellular Thiols
Caption: Allicin's reactivity with cellular thiols leads to the formation of modified proteins and glutathione adducts, impacting cellular functions.
This compound Reactivity
In stark contrast to allicin, this compound is significantly less reactive. Studies have shown that S1PC has minimal inhibitory influence on human cytochrome P450 activities, even at high concentrations, suggesting a low potential for drug-drug interactions.[3][6] Its stable nature is a key feature, and it does not appear to react readily with biological nucleophiles in the same manner as allicin. Its biological effects, such as immunomodulation and blood pressure reduction, are thought to occur through more specific signaling pathways rather than broad reactivity.[7] For instance, S1PC has been shown to augment the degradation of BACH1 and induce the expression of heme oxygenase 1 in a nitric oxide-dependent manner.[7]
Proposed Signaling Pathway for this compound
Caption: A proposed mechanism for S1PC's biological activity involves the NO-dependent degradation of BACH1 and subsequent expression of HO-1.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used to assess the stability of these compounds.
Allicin Stability and Quantification: UPLC/HPLC Method
A common method for determining allicin stability involves its quantification over time under controlled conditions using Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC).
Experimental Workflow for Allicin Stability Assay
Caption: Workflow for assessing allicin stability using UPLC/HPLC, involving controlled incubation and chromatographic quantification.
Protocol Details:
-
Extraction: Allicin is typically extracted from fresh garlic cloves by homogenization in cold water.
-
Sample Preparation: The aqueous extract is diluted in phosphate buffers of varying pH or in different solvents.
-
Incubation: Samples are incubated at controlled temperatures (e.g., 4°C, 25°C, 40°C, 70°C) and protected from light if necessary.
-
Chromatography: At specific time points, aliquots are analyzed by reverse-phase UPLC or HPLC.
-
Column: C18 column.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: UV detector at a wavelength of approximately 254 nm.
-
-
Quantification: The concentration of allicin is determined by comparing the peak area to a standard curve of purified allicin.
This compound Analysis: HPLC-MS Method
Analysis of this compound often employs HPLC coupled with mass spectrometry (MS) for specific and sensitive detection, particularly in complex matrices like aged garlic extract.
Protocol Details:
-
Sample Preparation: Aged garlic extract is diluted with an appropriate solvent.
-
Chromatography: Separation is achieved using a reverse-phase HPLC system.
-
Column: C18 column.
-
Mobile Phase: A gradient of an aqueous solution with a modifying agent (e.g., formic acid or heptafluorobutyric acid) and an organic solvent like methanol.
-
-
Detection: Mass spectrometry is used for detection and quantification, often with an internal standard such as S-n-butenyl-L-cysteine for improved accuracy.[3]
Conclusion
The available evidence strongly indicates that this compound is a significantly more stable compound than allicin. Allicin's high reactivity, while central to its biological effects, also renders it transient and difficult to formulate as a stable therapeutic agent. S1PC, on the other hand, exhibits greater stability, which, combined with its favorable pharmacokinetic profile and specific biological activities, makes it a more promising candidate for drug development.
Further research is warranted to generate comprehensive quantitative data on the stability of this compound under a wide range of pharmaceutically relevant conditions. Such studies would provide a more complete understanding of its potential and facilitate its development into a clinically viable therapeutic. For now, the contrasting profiles of these two compounds underscore the importance of detailed chemical characterization in the evaluation of natural products for medicinal applications.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Chemical and Biological Properties of this compound in Aged Garlic Extract | Semantic Scholar [semanticscholar.org]
- 3. Chemical and Biological Properties of this compound in Aged Garlic Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the Effects of S-Allyl-L-cysteine, S-Methyl-L-cysteine, trans-S-1-Propenyl-L-cysteine, and Their N-Acetylated and S-Oxidized Metabolites on Human CYP Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of S-1-propenyl-L-cysteine (S1PC) and Other Garlic-Derived Compounds in the Management of Hypertension
For Immediate Release
This guide provides a comparative analysis of the antihypertensive properties of S-1-propenyl-L-cysteine (S1PC), a key bioactive compound in aged garlic extract, against other prominent garlic-derived compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a synthesis of current experimental data to inform future research and therapeutic strategies.
Executive Summary
Hypertension is a critical global health issue, driving interest in effective natural compounds for its management. Garlic (Allium sativum) and its extracts have long been recognized for their cardiovascular benefits. Among the numerous sulfur-containing compounds in garlic, this compound (S1PC), primarily found in aged garlic extract, has emerged as a potent antihypertensive agent. Experimental evidence suggests that S1PC's efficacy in reducing blood pressure may surpass that of other garlic compounds like S-allylcysteine (SAC) and allicin under specific conditions. This guide will delve into the quantitative comparisons, experimental methodologies, and underlying signaling pathways of these compounds.
Quantitative Comparison of Antihypertensive Effects
The following table summarizes the experimental data on the blood pressure-lowering effects of S1PC compared to other notable garlic compounds from studies utilizing spontaneously hypertensive rats (SHRs), a common model for human essential hypertension.
| Compound | Dosage and Administration | Animal Model | Duration of Treatment | Key Findings on Systolic Blood Pressure (SBP) | Reference |
| This compound (S1PC) | 6.5 mg/kg BW, single oral dose | Spontaneously Hypertensive Rats (SHRs) | 24 hours | Significant decrease of ~10% at 3 hours post-administration. Effect was dose-dependent. | [1] |
| This compound (S1PC) | 6.5 mg/kg/day, oral | Spontaneously Hypertensive Rats (SHRs) | 10 weeks | Significantly inhibited the age-related increase in SBP. | [2][3] |
| S-allylcysteine (SAC) | Not specified, but part of the same study as S1PC above | Spontaneously Hypertensive Rats (SHRs) | 24 hours | Ineffective at the tested dose. | [1] |
| S-allylcysteine (SAC) | 7.9 mg/kg/day, oral | Spontaneously Hypertensive Rats (SHRs) | 10 weeks | Delayed the development of hypertension, but the effect was not statistically significant compared to the control. | [2][3] |
| S-allylmercaptocysteine (SAMC) | Not specified, but part of the same study as S1PC above | Spontaneously Hypertensive Rats (SHRs) | 24 hours | Ineffective at the tested dose. | [1] |
| Allicin | 7 mg/kg and 14 mg/kg, oral gavage | Spontaneously Hypertensive Rats (SHRs) | 4 weeks | Dramatically decreased blood pressure. | [1] |
| Aged Garlic Extract (AGE) | 2 g/kg (containing 6.5 mg/kg S1PC and 7.9 mg/kg SAC), oral | Spontaneously Hypertensive Rats (SHRs) | 10 weeks | Significantly inhibited the increase of SBP. | [2][3] |
Experimental Protocols
The primary experimental model cited in the comparative studies is the spontaneously hypertensive rat (SHR) . The key methodologies employed are as follows:
Animal Model
-
Strain: Spontaneously Hypertensive Rats (SHRs) are a well-established genetic model of hypertension that closely mimics human essential hypertension.
-
Age and Sex: Studies often utilize male SHRs, beginning treatment at an age when hypertension is developing or established (e.g., 12 weeks of age).
Blood Pressure Measurement
-
Method: The non-invasive tail-cuff method is predominantly used for repeated blood pressure measurements in conscious rats.
-
Procedure:
-
The rat is placed in a restrainer.
-
An inflatable cuff is placed around the base of the tail, and a sensor (photoelectric or Doppler) is placed distal to the cuff to detect blood flow.
-
The cuff is inflated to a pressure that occludes the caudal artery, and then slowly deflated.
-
The pressure at which blood flow returns is recorded as the systolic blood pressure.
-
Multiple readings are typically taken and averaged to ensure accuracy.
-
Administration of Compounds
-
Route: Oral administration (e.g., via gavage) is common to reflect dietary consumption. In some mechanistic studies, intraperitoneal (i.p.) injections are used.
-
Vehicle: The compounds are typically dissolved or suspended in a vehicle such as distilled water or saline.
Signaling Pathways and Mechanisms of Action
The antihypertensive effects of S1PC and other garlic compounds are mediated by distinct and sometimes overlapping signaling pathways.
This compound (S1PC)
S1PC appears to exert its effects through multiple mechanisms, with a significant impact on nitric oxide (NO) bioavailability and vascular tone. One of the proposed key pathways is the AMPK/eNOS/NO signaling cascade .
Other proposed mechanisms for S1PC include modulation of the NO-dependent BACH1 pathway and the central histamine H3 receptor, as well as alterations in histidine metabolism.[4]
Allicin
Allicin, the prominent compound in fresh garlic, is known to influence the renin-angiotensin system and promote vasodilation through multiple pathways.
Allicin's vasodilatory effects are partially endothelium-dependent and are mediated by the NO-sGC-cGMP, PGI2-AC-cAMP, and endothelium-derived hyperpolarizing factor (EDHF) pathways.[1][4]
Experimental Workflow
The general workflow for validating the antihypertensive effects of these compounds is depicted below.
Conclusion
The available evidence strongly indicates that this compound (S1PC) is a principal antihypertensive constituent of aged garlic extract.[1] Direct comparisons in spontaneously hypertensive rats suggest that S1PC may be more effective than S-allylcysteine (SAC) at similar dosages.[1][2][3] Allicin also demonstrates potent blood pressure-lowering effects, albeit through partially different mechanisms, including the inhibition of the renin-angiotensin system.[5]
The divergence in efficacy and mechanism among these garlic-derived compounds underscores the importance of component-specific research. For drug development professionals, S1PC represents a promising candidate for a targeted therapeutic approach to hypertension. Further research, including head-to-head clinical trials under standardized conditions, is warranted to fully elucidate the comparative efficacy and safety of these compounds in human subjects.
References
- 1. Antihypertensive effects of allicin on spontaneously hypertensive rats via vasorelaxation and hydrogen sulfide mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antihypertensive effect of cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Comparative Analysis of S-1-Propenyl-L-cysteine (S1PC) Content in Different Garlic Preparations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of S-1-propenyl-L-cysteine (S1PC) content in various garlic preparations, supported by experimental data. S1PC is a significant sulfur-containing amino acid that, along with S-allyl-l-cysteine (SAC), is believed to contribute to the pharmacological effects of aged garlic extract.[1][2][3] This document summarizes the quantitative data, details the experimental protocols for S1PC determination, and illustrates a key signaling pathway influenced by S1PC.
Quantitative Data Summary
This compound is found in only trace amounts in raw garlic.[1][2] However, its concentration significantly increases during the aging process, reaching levels comparable to S-allyl-l-cysteine (SAC) in Aged Garlic Extract (AGE).[1][2][3] Quantitative analysis of commercial black garlic products has revealed varying levels of S1PC.
The table below summarizes the S1PC content found in commercial black garlic extracts and cloves.
| Garlic Preparation | S1PC Content | Reference |
| Black Garlic Extract (BGE) | Not Detected - 3.68 mg/100 mL | [4][5] |
| Black Garlic (BG) Cloves | 2.24 - 16.58 mg/100 g | [4][5] |
Note: The wide range in S1PC content in commercial products highlights the need for standardization.[4][5]
Experimental Protocols
The quantification of S1PC in garlic preparations is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity for the analysis of organosulfur compounds.[4][6]
Sample Preparation
-
A specific weight of the garlic sample is mixed with a defined volume of distilled water.
-
The mixture is then filtered through a No. 2 grade filter paper.
-
The filtered sample is further passed through a 0.2 μm syringe filter before analysis.[4]
LC-MS/MS Analysis
-
System: A High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (e.g., TSQ Quantum Access Max, Thermo Scientific).[4]
-
Column: A Zorbax® C18 column (250 mm × 4.6 mm, 5 μm, Agilent Technologies Inc.) is used for chromatographic separation.[4]
-
Mobile Phase: A linear gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) is employed.[4]
-
Gradient Elution Profile:
-
0–7 min, 20% B
-
7–14 min, 100% B
-
14–17 min, 100% B
-
17–25 min, 1% B[4]
-
-
Injection Volume: 5 μL.[4]
-
MS Operating Conditions:
-
Ionization Source: Electrospray ionization (positive mode).
-
Scan Rate: 0.5 spectra/s.
-
Collision Energy: 10 eV.
-
Selective Reaction Monitoring (SRM): precursor m/z: 162; product m/z: 73, 145.[4]
-
-
Quantification: The data is analyzed using appropriate software (e.g., Xcalibur 2.1, Thermo Scientific).[4]
Method Validation
The analytical method is validated for specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy to ensure reliable results.[4]
Signaling Pathway and Experimental Workflow
S1PC has been shown to influence several signaling pathways, contributing to its potential health benefits. One such pathway is the AMPK/eNOS/NO pathway, which is involved in regulating peripheral blood flow.[7][8]
S1PC Experimental and Signaling Workflow
Caption: Workflow for S1PC analysis and its activation of the AMPK/eNOS/NO signaling pathway.
S1PC has also been found to promote IL-10-induced M2c macrophage polarization through prolonged activation of the IL-10R/STAT3 signaling pathway, suggesting anti-inflammatory effects.[9] Additionally, it has been shown to improve TNF-α-induced vascular endothelial barrier dysfunction by suppressing the GEF-H1/RhoA/Rac pathway.[10]
IL-10R/STAT3 Signaling Pathway
Caption: S1PC promotes M2c macrophage polarization via the IL-10R/STAT3 pathway.
References
- 1. Chemical and Biological Properties of this compound in Aged Garlic Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical and Biological Properties of this compound in Aged Garlic Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of standardization of domestic commercial black garlic extract for S-allyl-l-cysteine and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of standardization of domestic commercial black garlic extract for S-allyl-l-cysteine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. S-1-Propenylcysteine, a sulfur compound in aged garlic extract, alleviates cold-induced reduction in peripheral blood flow in rat via activation of the AMPK/eNOS/NO pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. S-1-Propenylcysteine promotes IL-10-induced M2c macrophage polarization through prolonged activation of IL-10R/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. S-1-propenylcysteine improves TNF-α-induced vascular endothelial barrier dysfunction by suppressing the GEF-H1/RhoA/Rac pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and LC-MS Methods for the Cross-Validation of Sphingosine-1-Phosphate and its C-Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of Sphingosine-1-Phosphate (S1P) and its C-analogs (S1PC). The selection of an appropriate analytical method is critical for accurate quantification in drug discovery, preclinical, and clinical studies. This document outlines the performance characteristics of both methods, supported by experimental data, to aid researchers in making informed decisions for their specific analytical needs.
Quantitative Performance Comparison
The following table summarizes the key validation parameters for representative HPLC and LC-MS methods for the analysis of S1P and its analogs. It is important to note that these data are compiled from various studies and do not represent a direct head-to-head comparison.
| Parameter | HPLC with Fluorescence Detection | LC-MS/MS |
| Analyte(s) | S1P (derivatized), Fingolimod (FTY720) | S1P, Sphinganine-1-Phosphate (SA1P), S1P analogs |
| Limit of Detection (LOD) | 20.9 fmol[1] | 0.016 µM[2] |
| Limit of Quantification (LOQ) | 69.6 fmol (41.7 nM)[1] | 0.05 µM[2], <10.2 ng/mL for S1P[3] |
| Linearity Range | 25–600 ng/mL (for S1P)[4] | 0.05 to 2 µM[2] |
| Precision (RSD%) | Intra-day: 4.1%, Inter-day: 7.7%[1] | <15%[3] |
| Accuracy/Recovery | Up to 97.5%[1] | 80%–98%[4], 100 ± 5.9%[2] |
| Sample Throughput | Lower, requires derivatization | Higher, with fast gradients of ~2.5 min[5] |
| Specificity | Good, relies on chromatographic separation and specific fluorescence | Excellent, based on mass-to-charge ratio |
Experimental Protocols
Detailed methodologies for representative HPLC and LC-MS experiments are provided below. These protocols are based on established methods and can be adapted for specific S1P C-analogs.
HPLC with Fluorescence Detection Protocol
This method is suitable for the quantification of S1P after derivatization with a fluorescent tag, such as naphthalene-2,3-dicarboxaldehyde (NDA).
Sample Preparation:
-
Extraction: Extract lipids from plasma or tissue homogenates using a suitable solvent system (e.g., chloroform/methanol).
-
Derivatization: Derivatize the extracted S1P with NDA to form a fluorescent product.
-
Cleanup: Use solid-phase extraction (SPE) to remove excess derivatizing reagent and other interfering substances.
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the chosen fluorescent tag (e.g., for NDA derivatives, Ex: 420 nm, Em: 520 nm).
LC-MS/MS Protocol
This method allows for the direct and highly specific quantification of S1P and its analogs without the need for derivatization.
Sample Preparation:
-
Protein Precipitation: Precipitate proteins in the plasma or serum sample by adding a cold organic solvent (e.g., methanol) containing an internal standard (e.g., d7-S1P).[2]
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant containing the analytes to a new vial for injection.
LC-MS/MS Conditions:
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.[4]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[4]
-
Gradient: A fast gradient elution to separate the analytes.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.[3][6]
Mandatory Visualizations
S1P Signaling Pathway
Sphingosine-1-phosphate is a critical signaling molecule that exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), S1PR1-5.[7][8] This interaction triggers a cascade of downstream signaling pathways that regulate a wide array of cellular processes, including cell survival, proliferation, migration, and differentiation.[7] The specific cellular response is dependent on the receptor subtype expressed and the G protein to which it couples.[7]
Caption: S1P signaling through its receptors and downstream effectors.
Experimental Workflow for Cross-Validation
Cross-validation of analytical methods is a crucial step to ensure consistency and reliability of results when transferring methods or comparing a new method to an established one. The workflow involves analyzing the same set of quality control (QC) samples using both the HPLC and LC-MS methods and comparing the quantitative results.
Caption: Workflow for the cross-validation of HPLC and LC-MS methods.
References
- 1. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Sphingosine-1-Phosphate in Human Plasma Using Liquid Chromatography Coupled with Q-Tof Mass Spectrometry | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. LC-MS/MS-analysis of sphingosine-1-phosphate and related compounds in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Safety Profile: S-1-Propenyl-L-cysteine (S1PC) vs. S-Allyl-L-cysteine (SAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-1-Propenyl-L-cysteine (S1PC) and S-Allyl-L-cysteine (SAC) are two prominent organosulfur compounds found in aged garlic extract (AGE), a dietary supplement recognized for its potential health benefits. As stereoisomers, they share a similar chemical backbone, yet their distinct molecular structures warrant a thorough investigation into their comparative safety profiles.[1][2][3][4] This guide provides an objective comparison of the available safety data for S1PC and SAC, focusing on acute toxicity, cytotoxicity, and genotoxicity to aid researchers and drug development professionals in their assessments. While extensive safety data is available for SAC, quantitative toxicological data for S1PC remains limited in publicly accessible literature.
Executive Summary
Current scientific literature suggests that both S1PC and SAC are safe for consumption and possess favorable toxicological profiles. SAC has been more extensively studied, with established high LD50 values indicating low acute toxicity.[5][6] In contrast, while S1PC is also considered to be a safe component of aged garlic extract, specific quantitative safety data, such as LD50 values, are not as readily available.[2][3][4][7] Both compounds exhibit low potential for drug-drug interactions.[2][3][4][7]
Quantitative Safety Data
The following table summarizes the available quantitative data on the acute toxicity and cytotoxicity of SAC. At present, comparable quantitative data for S1PC has not been reported in the reviewed literature.
Table 1: Comparative Quantitative Toxicity Data for SAC and S1PC
| Safety Parameter | S-Allyl-L-cysteine (SAC) | This compound (S1PC) |
| Acute Toxicity (LD50) | ||
| Oral (Mouse) | 8.89 g/kg (male), 9.39 g/kg (female)[6] | Data not available |
| >54.7 mM/kg (>8.8 g/kg)[5][8] | ||
| Intraperitoneal (Rat) | 3.34 g/kg[6] | Data not available |
| Intraperitoneal (Mouse) | >20 mM/kg (>3.22 g/kg)[5][8] | Data not available |
| Cytotoxicity | ||
| MCF-7 (Human breast adenocarcinoma) | No significant cytotoxicity up to 2.245 mM (LDH assay)[1][9] | Data not available |
| Neuroblastoma (SJ-N-KP, IMR5) | Anti-proliferative effects at 20-30 mM (MTT assay)[10][11] | Data not available |
| Bladder Cancer (T24, T24R2) | IC50: 19.87-52.98 mM (CCK-8 assay)[12] | Data not available |
| HepG2 (Human liver cancer) | No toxicity up to 200 µM; low toxicity at 500 µM (Trypan blue exclusion)[13] | Data not available |
| Genotoxicity (Ames Test) | Reduced mutagenicity of N-nitrosomorpholine[14] | Data not available |
| Drug Interaction Potential | ||
| Cytochrome P450 Inhibition | No significant inhibition of major CYP isoforms[2] | Little inhibitory influence on human CYP activities, even at 1 mM[2][3][4][7] |
Experimental Protocols
Acute Oral Toxicity (LD50) Determination in Mice
The determination of the median lethal dose (LD50) for acute oral toxicity is a standardized procedure to assess the short-term poisoning potential of a substance. A common methodology involves the following steps:
-
Animal Model: Healthy, young adult mice of a specific strain (e.g., BALB/c) are used. Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Housing and Diet: Mice are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard rodent chow and water.
-
Dosing: The test substance (e.g., SAC) is dissolved or suspended in a suitable vehicle (e.g., distilled water or saline). Following an overnight fast, the substance is administered to different groups of mice at graduated doses via oral gavage. A control group receives the vehicle only.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight at regular intervals for a period of 14 days.
-
LD50 Calculation: The LD50 value, the dose that causes mortality in 50% of the animals, is calculated using statistical methods such as the probit analysis or the Reed-Muench method.[2][7][15][16][17]
Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase from damaged cells into the culture medium.
-
Cell Culture: The selected cell line (e.g., MCF-7) is seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., SAC) for a specified duration (e.g., 24 or 48 hours).
-
Controls: The experiment includes a negative control (untreated cells), a positive control (cells treated with a lysis buffer to induce maximum LDH release), and a vehicle control.
-
Sample Collection: After the incubation period, a sample of the cell culture supernatant is carefully collected from each well.
-
LDH Reaction: The supernatant is mixed with a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of the tetrazolium salt into a colored formazan product.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490 nm).
-
Calculation of Cytotoxicity: The percentage of cytotoxicity is calculated by comparing the LDH activity in the treated wells to that of the positive and negative controls.[1][5][10][18]
Signaling Pathways and Experimental Workflows
Genotoxicity Assessment Workflow: The Ames Test
The Ames test is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds. A positive result indicates that the chemical can cause mutations in the DNA of the test organism.[19]
Caption: Workflow of the Ames test for assessing mutagenicity.
Mechanism of Cytotoxicity: LDH Release Pathway
The following diagram illustrates the principle of the LDH cytotoxicity assay, where damage to the cell membrane leads to the release of intracellular LDH.
Caption: LDH release from a damaged cell upon exposure to a toxic compound.
Conclusion
Based on the available evidence, S-Allyl-L-cysteine (SAC) demonstrates a robust safety profile characterized by low acute toxicity and cytotoxicity at physiologically relevant concentrations. While this compound (S1PC) is also suggested to be safe, a clear gap exists in the literature regarding its quantitative toxicological assessment. Further studies are warranted to establish a comprehensive, data-driven safety comparison between these two important organosulfur compounds. This will be crucial for the confident development of S1PC in therapeutic and nutraceutical applications. Researchers are encouraged to conduct head-to-head comparative studies to elucidate any subtle differences in their safety profiles.
References
- 1. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical and Biological Properties of this compound in Aged Garlic Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical and Biological Properties of this compound in Aged Garlic Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellbiologics.com [cellbiologics.com]
- 6. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 7. Improved up-and-down procedure for acute toxicity measurement with reliable LD50 verified by typical toxic alkaloids and modified Karber method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physical, chemical, and biological properties of s-allylcysteine, an amino acid derived from garlic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of S-Allyl –L-Cysteine on MCF-7 Cell Line 3-Mercaptopyruvate Sulfurtransferase/Sulfane Sulfur System, Viability and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 11. Aged garlic extract and its constituent, S-allyl-L-cysteine, induce the apoptosis of neuroblastoma cancer cells due to mitochondrial membrane depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer effect of S-allyl-L-cysteine via induction of apoptosis in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. S-Allyl Cysteine Alleviates Hydrogen Peroxide Induced Oxidative Injury and Apoptosis through Upregulation of Akt/Nrf-2/HO-1 Signaling Pathway in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. S-allyl cysteine inhibits nitrosomorpholine formation and bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. uoanbar.edu.iq [uoanbar.edu.iq]
- 16. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 17. mdpi.com [mdpi.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Ames test - Wikipedia [en.wikipedia.org]
Efficacy of S-1-Propenyl-L-cysteine Isomers: A Comparative Review
An objective analysis of the available scientific evidence on the biological activities of cis- and trans-S-1-Propenyl-L-cysteine.
S-1-Propenyl-L-cysteine (S1PC) is a sulfur-containing amino acid found in aged garlic extract, recognized for its potential health benefits, including immunomodulatory and antihypertensive effects. S1PC exists in two isomeric forms: cis-S-1-Propenyl-L-cysteine and trans-S-1-Propenyl-L-cysteine. While both isomers are present in aged garlic extract, the available body of scientific research has predominantly focused on the biological activities and pharmacokinetic profile of the trans-isomer. This guide provides a comprehensive comparison based on the existing experimental data, highlighting the significant research gap concerning the efficacy of the cis-isomer.
Quantitative Data on Biological Activity and Pharmacokinetics
The majority of quantitative data available pertains to trans-S-1-Propenyl-L-cysteine. Key findings from preclinical studies are summarized below.
Immunomodulatory Effects of trans-S-1-Propenyl-L-cysteine
| Parameter | Experimental Model | Treatment | Outcome | Reference |
| IgA Production | In vivo (mice) | trans-S1PC (30 mg/kg/day, p.o.) | Increased IgA levels in intestinal fluid | [1] |
| IgA+ B Cell Population | In vivo (mice) | trans-S1PC (30 mg/kg/day, p.o.) | Increased percentage of IgA+ B cells in Peyer's patches | [1] |
| Xbp1 mRNA Expression | In vitro (murine splenocytes) | trans-S1PC (10 µM) | Upregulation of Xbp1 mRNA | [1] |
Antihypertensive Effects of trans-S-1-Propenyl-L-cysteine
| Parameter | Experimental Model | Treatment | Outcome | Reference |
| Systolic Blood Pressure | Spontaneously Hypertensive Rats | trans-S1PC (6.5 mg/kg, p.o.) | Significant reduction in systolic blood pressure | [2] |
Pharmacokinetic Profile of trans-S-1-Propenyl-L-cysteine
| Species | Dose | Bioavailability | Key Findings | Reference |
| Rats | 2-5 mg/kg | 88-100% | Well-absorbed after oral administration. | [3] |
| Dogs | 2-5 mg/kg | 88-100% | Well-absorbed after oral administration. | [3] |
Effects on Cytochrome P450 (CYP) Enzymes by trans-S-1-Propenyl-L-cysteine
| CYP Isoform | Concentration of trans-S1PC | Effect | Reference |
| CYP1A2, CYP2C9, CYP2C19, CYP2D6 | Up to 1 mM | No significant inhibition | [4][5] |
| CYP3A4 | 1 mM | 31% inhibition | [4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to allow for replication and further investigation.
In Vivo Immunomodulation Study in Mice
-
Animals: C57BL/6N mice.
-
Treatment: Oral administration of trans-S-1-Propenyl-L-cysteine (30 mg/kg body weight) or distilled water (control) once daily for five days.
-
Sample Collection: Intestinal lavage fluid and Peyer's patches were collected.
-
Analysis: IgA levels in the intestinal fluid were quantified using an ELISA kit. The population of IgA+ B cells in Peyer's patches was analyzed by flow cytometry.[1]
In Vitro Xbp1 mRNA Expression Analysis
-
Cell Culture: Spleen cells were isolated from C57BL/6N mice and cultured.
-
Treatment: Cells were treated with trans-S-1-Propenyl-L-cysteine (10 µM) or control vehicle.
-
Analysis: After incubation, total RNA was extracted, and the expression level of Xbp1 mRNA was determined by quantitative real-time PCR.[1]
In Vivo Antihypertensive Study in Spontaneously Hypertensive Rats (SHRs)
-
Animals: Male Spontaneously Hypertensive Rats.
-
Treatment: A single oral dose of trans-S-1-Propenyl-L-cysteine (6.5 mg/kg body weight).
-
Measurements: Systolic blood pressure was measured at various time points post-administration using the tail-cuff method.[2]
Pharmacokinetic Studies in Rats and Dogs
-
Animals: Male Sprague-Dawley rats and male beagle dogs.
-
Administration: Intravenous and oral administration of trans-S-1-Propenyl-L-cysteine (2-5 mg/kg).
-
Sample Collection: Blood samples were collected at predetermined time points.
-
Analysis: Plasma concentrations of trans-S-1-Propenyl-L-cysteine were determined using a validated LC-MS/MS method to calculate pharmacokinetic parameters, including bioavailability.[3]
In Vitro Cytochrome P450 Inhibition Assay
-
Enzyme Source: Human liver microsomes.
-
Substrates: Specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9).
-
Incubation: trans-S-1-Propenyl-L-cysteine was incubated with human liver microsomes, a specific CYP substrate, and an NADPH-generating system.
-
Analysis: The formation of the substrate-specific metabolite was measured by LC-MS/MS to determine the inhibitory effect of trans-S-1-Propenyl-L-cysteine.[4][5]
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathway associated with the immunomodulatory effects of trans-S-1-Propenyl-L-cysteine and a general experimental workflow for assessing its biological activity are provided below.
Caption: Putative signaling pathway for the immunomodulatory effect of trans-S1PC.
Caption: General experimental workflow for efficacy comparison.
Discussion and Future Directions
The current body of scientific literature provides valuable insights into the biological activities of trans-S-1-Propenyl-L-cysteine, particularly its immunomodulatory and antihypertensive properties. However, a significant knowledge gap exists regarding the specific efficacy of cis-S-1-Propenyl-L-cysteine. Although the cis-isomer is known to be present in aged garlic extract, its biological functions and potential therapeutic effects remain largely unexplored.
Future research should prioritize the following:
-
Isolation and Purification of cis-S-1-Propenyl-L-cysteine: Developing efficient methods to obtain the pure cis-isomer is a critical first step for its biological evaluation.
-
Direct Comparative Studies: Head-to-head studies comparing the immunomodulatory, antihypertensive, and other potential biological activities of the cis- and trans-isomers are essential to understand their relative efficacy.
-
Pharmacokinetic Profiling of the cis-Isomer: Characterizing the absorption, distribution, metabolism, and excretion of cis-S-1-Propenyl-L-cysteine will be crucial for determining its potential as a therapeutic agent.
-
Investigation of Isomer-Specific Mechanisms of Action: Elucidating the molecular pathways through which each isomer exerts its effects will provide a deeper understanding of their biological roles.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [PDF] Chemical and Biological Properties of this compound in Aged Garlic Extract | Semantic Scholar [semanticscholar.org]
- 4. Chemical and Biological Properties of this compound in Aged Garlic Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Effects of S-Allyl-L-cysteine, S-Methyl-L-cysteine, trans-S-1-Propenyl-L-cysteine, and Their N-Acetylated and S-Oxidized Metabolites on Human CYP Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
S-1-Propenyl-L-cysteine Demonstrates High In Vivo Bioavailability in Preclinical Models
A comparative analysis of the in vivo bioavailability of S-1-Propenyl-L-cysteine (S1PC) reveals its efficient absorption and favorable pharmacokinetic profile in animal models, positioning it as a promising bioactive compound for further drug development.
This compound (S1PC), a sulfur-containing amino acid found in aged garlic extract, has demonstrated high oral bioavailability in preclinical studies involving rats and dogs.[1][2][3][4][5] Pharmacokinetic analyses have shown that S1PC is readily absorbed from the gastrointestinal tract, achieving bioavailability of 88-100%.[1][2][3][4][5] This high level of absorption is a critical factor for the systemic delivery and potential therapeutic efficacy of the compound.
Comparative Bioavailability of S1PC and Related Cysteine Derivatives
Comparative studies have evaluated the pharmacokinetic profiles of S1PC alongside its structural analogs, S-allyl-L-cysteine (SAC) and S-methyl-L-cysteine (SMC), which are also present in aged garlic extract. The data indicate that all three compounds exhibit good oral absorption in rats and dogs.[1][3]
| Compound | Animal Model | Oral Bioavailability (%) | Key Findings |
| This compound (S1PC) | Rats, Dogs | 88 - 100 | Readily absorbed after oral administration.[1][2][3][4][5] |
| S-allyl-L-cysteine (SAC) | Rats, Dogs | >90 | Well absorbed with extensive renal reabsorption contributing to a long elimination half-life.[6] |
| S-methyl-L-cysteine (SMC) | Rats, Dogs | 88 - 100 | Well absorbed with extensive renal reabsorption.[3] |
Experimental Protocols
The in vivo bioavailability of S1PC and its comparators was determined through pharmacokinetic studies in animal models. The general experimental workflow is outlined below.
Animal Models and Administration
-
Species: Male Sprague-Dawley rats and male beagle dogs are commonly used models.
-
Administration: The test compounds are administered both intravenously (i.v.) for reference and orally (p.o.) to determine absolute bioavailability.
-
Dosing: Doses typically range from 2-5 mg/kg for both routes of administration.[3]
Sample Collection and Analysis
-
Blood Sampling: Blood samples are collected at predetermined time points following administration via methods appropriate for the species (e.g., jugular vein cannulation in rats).
-
Plasma Preparation: Plasma is separated from whole blood by centrifugation.
-
Analytical Method: The concentrations of the parent compound and its metabolites in plasma are quantified using validated analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][7] An internal standard, such as S-n-Butenyl-l-cysteine, which is not naturally present in the test system, is often used for accurate quantification.[1]
Pharmacokinetic Analysis
Pharmacokinetic parameters are calculated from the plasma concentration-time data. Key parameters include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
Oral Bioavailability (F%): Calculated as (AUCoral / AUCi.v.) x 100.
Experimental Workflow for In Vivo Bioavailability Assessment
Figure 1. Workflow for determining the in vivo bioavailability of this compound.
Metabolism and Safety Profile
Following absorption, S1PC undergoes metabolism, with studies indicating that it can be N-acetylated in vivo.[3] Importantly, S1PC and its related compounds, SAC and SMC, have shown minimal inhibitory effects on major human cytochrome P450 (CYP) enzymes at concentrations up to 1 mM.[1][7] This suggests a low potential for drug-drug interactions mediated by CYP inhibition, a favorable characteristic for a drug candidate.
References
- 1. Chemical and Biological Properties of this compound in Aged Garlic Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and N-acetylation metabolism of S-methyl-l-cysteine and trans-S-1-propenyl-l-cysteine in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical and Biological Properties of this compound in Aged Garlic Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Chemical and Biological Properties of this compound in Aged Garlic Extract | Semantic Scholar [semanticscholar.org]
- 6. Metabolism, excretion, and pharmacokinetics of S-allyl-L-cysteine in rats and dogs [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the Effects of S-Allyl-L-cysteine, S-Methyl-L-cysteine, trans-S-1-Propenyl-L-cysteine, and Their N-Acetylated and S-Oxidized Metabolites on Human CYP Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Sphingosine-1-Phosphate (S1P) Effects on Diverse Cell Lines
Sphingosine-1-phosphate (S1P), a bioactive lysophospholipid metabolite, plays a pivotal role in a multitude of cellular processes, including proliferation, survival, migration, and apoptosis. Its effects are mediated through a family of five G protein-coupled receptors (S1PR1-5), with the cellular response being highly dependent on the specific receptor subtype expression and the downstream signaling pathways activated in a given cell line. This guide provides a comparative overview of S1P's effects on various cell lines, supported by experimental data, detailed protocols, and signaling pathway visualizations.
Quantitative Effects of S1P on Cellular Processes
The functional outcomes of S1P signaling are highly cell-type specific. Below is a summary of the quantitative effects of S1P on proliferation, migration, and apoptosis in different cell lines.
Cell Proliferation
| Cell Line | Cancer Type | S1P Concentration | Effect on Proliferation | Reference |
| 3T3-L1 (preadipocytes) | - | 90 nM - 5000 nM | Increased viability by 15% to 46% at 24h | [1] |
| Capan-1 | Pancreatic Cancer | 0.1 - 1 µM | Significant increase | [2] |
| Panc-1 | Pancreatic Cancer | 0.1 - 1 µM | Significant increase | [2] |
| OVCAR3 | Ovarian Cancer | Not specified | Increased proliferation | [3] |
| SKOV3 | Ovarian Cancer | Not specified | Increased proliferation | [3] |
| Glioma cells (U-373 MG) | Glioblastoma | Not specified | Stimulates proliferation |
Cell Migration and Invasion
| Cell Line | Cell Type | S1P Concentration | Effect on Migration/Invasion | Reference |
| WiT49 | Wilms Tumor | 1 - 10 nM | Increased migration | [4] |
| G401 | Wilms Tumor | 1 - 10 nM | Increased migration (with S1P1 overexpression) | [4] |
| Human BMSCs | Mesenchymal Stem Cells | 1 - 10 nM | Strong dose-dependent migration | [5] |
| Capan-1 | Pancreatic Cancer | Low concentrations | Increased migration | [2] |
| Panc-1 | Pancreatic Cancer | Low concentrations | Increased migration | [2] |
| Glioma cells | Glioblastoma | Not specified | S1P1 and S1P3 enhance migration and invasion, while S1P2 inhibits migration but enhances invasion. |
Apoptosis
| Cell Line | Cancer Type | S1P Concentration | Effect on Apoptosis | Reference |
| DU 145 | Prostate Cancer | Not specified | Induction of apoptosis | [6] |
| PC3 | Prostate Cancer | Not specified | Induction of apoptosis | [6] |
| K562 | Chronic Myeloid Leukemia | Not specified | Inhibition of SPHK1 (reduces S1P) increases apoptosis | [7] |
| Triple-Negative Breast Cancer (HCC1599, HCC1937, etc.) | Breast Cancer | 0.3 - 5 µM | Induces apoptosis (at high concentrations) | [8] |
S1P Signaling Pathways
S1P binds to its receptors (S1PR1-5), which couple to different heterotrimeric G proteins (Gαi/o, Gαq/11, Gα12/13). This initiates a cascade of downstream signaling events that regulate diverse cellular functions. The specific pathway activated depends on the receptor subtype and the G protein it couples with.
Experimental Protocols
Cell Viability/Proliferation Assay (MTT/WST-1)
This protocol assesses the effect of S1P on cell proliferation by measuring metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.[2]
-
Serum Starvation: Replace the culture medium with serum-free medium and incubate for 24 hours to synchronize the cells.
-
S1P Treatment: Treat the cells with various concentrations of S1P (e.g., 0.1 to 1 µM) for 24 to 72 hours.[2]
-
Reagent Incubation: Add MTT or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control.
Cell Migration Assay (Transwell Assay)
This method evaluates the chemotactic effect of S1P on cell migration.
-
Cell Preparation: Serum-starve the cells for 2-4 hours prior to the assay.
-
Chamber Setup: Place Transwell inserts (e.g., 8 µm pore size) into a 24-well plate.
-
Chemoattractant: Add serum-free medium containing S1P (e.g., 1-10 nM) to the lower chamber.[4]
-
Cell Seeding: Resuspend the prepared cells in serum-free medium and add them to the upper chamber (e.g., 5x10⁴ cells/well).[4]
-
Incubation: Incubate the plate at 37°C for a duration appropriate for the cell line (e.g., 4-24 hours).
-
Analysis: Remove non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the bottom of the membrane with crystal violet.
-
Quantification: Count the migrated cells in several fields of view under a microscope.
Apoptosis Assay (Annexin V Staining and Flow Cytometry)
This protocol quantifies the percentage of apoptotic cells following S1P treatment.
-
Cell Treatment: Culture cells to 70-80% confluency and treat with the desired concentration of S1P for a specified time (e.g., 72 hours).[8]
-
Cell Harvesting: Detach adherent cells using a gentle dissociation agent like trypsin and collect all cells, including those in the supernatant.
-
Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[9]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[9]
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
ERK Activation Assay (Western Blot)
This protocol assesses the phosphorylation status of ERK, a key downstream effector of S1P signaling.
-
Cell Lysis: After S1P stimulation for a specific time course (e.g., 0, 5, 15, 30, 60 minutes), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK to ensure equal protein loading.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for studying the effects of S1P on a cell line.
References
- 1. Effects of Sphingosine-1-Phosphate on Cell Viability, Differentiation, and Gene Expression of Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of sphingosine 1-phosphate in human pancreatic cancer cells proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine-1-phosphate promotes ovarian cancer cell proliferation by disrupting Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S1P/S1P1 signaling stimulates cell migration and invasion in Wilms tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine-1-phosphate/S1P Receptors Signaling Modulates Cell Migration in Human Bone Marrow-Derived Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of sphingosine-1-phosphate and sphingosylphosphorylcholine on intracellular Ca2+ and cell death in prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Sphingosine-1-Phosphate Receptors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Apoptosis induces expression of sphingosine kinase 1 to release sphingosine-1-phosphate as a “come-and-get-me” signal - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of S-1-Propenyl-L-cysteine: A Step-by-Step Guide for Laboratory Professionals
S-1-Propenyl-L-cysteine is a sulfur-containing amino acid and a stereoisomer of S-allyl-l-cysteine, found in aged garlic extract.[1][2] While it is considered a pharmacologically active and safe component, proper disposal is crucial to ensure laboratory safety and environmental protection.[1][3] Based on data for L-Cysteine, this compound may be harmful if swallowed and has the potential to cause skin, eye, and respiratory irritation.
I. Immediate Safety and Handling Precautions for Disposal
Prior to initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
II. Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to avoid environmental release and to manage it as a chemical waste stream.
-
Waste Collection:
-
Collect all solid this compound waste, including residues and contaminated materials (e.g., weigh boats, filter paper), in a designated, clearly labeled, and sealable waste container.
-
For solutions of this compound, collect them in a separate, labeled, and sealed container for liquid chemical waste. Do not mix with other solvent waste streams unless approved by your EHS department.
-
-
Container Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Include any known hazard warnings (e.g., "Irritant").
-
-
Storage:
-
Store the sealed waste container in a designated secondary containment area, away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the disposal of the chemical waste through your institution's licensed professional waste disposal service. Do not dispose of this compound down the drain or in regular trash.
-
III. Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 161.22 g/mol | [4] |
| Melting Point | 195 °C | [4] |
| Water Solubility | 2.6 mg/mL (requires sonication) | [5] |
IV. Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined in the diagram below.
References
- 1. Chemical and Biological Properties of this compound in Aged Garlic Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical and Biological Properties of this compound in Aged Garlic Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. trans-S-(1-Propenyl)-L-cysteine | C6H11NO2S | CID 87194674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
Essential Safety and Logistics for Handling S-1-Propenyl-L-cysteine
Personal Protective Equipment (PPE)
Based on the handling recommendations for L-cysteine and general laboratory best practices, the following PPE is essential when working with S-1-Propenyl-L-cysteine to minimize exposure and ensure personal safety.
Summary of Recommended Personal Protective Equipment
| PPE Category | Recommendation | Rationale |
| Eye Protection | Safety glasses with side shields or chemical goggles. | Protects eyes from splashes or dust particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact. Gloves should be inspected before use and disposed of properly after handling the compound. |
| Skin and Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator with a particulate filter may be necessary if dust is generated and ventilation is inadequate. | Minimizes inhalation of the compound, especially in powder form. |
Safe Handling and Operational Plan
Experimental Protocol for Safe Handling:
-
Preparation: Before handling the compound, ensure that the work area is clean and uncluttered. Verify that a safety shower and eyewash station are accessible.
-
Personal Protective Equipment (PPE): Don the recommended PPE as detailed in the table above.
-
Handling:
-
Handle this compound in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form to avoid dust formation.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
-
Experimentation:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Keep containers tightly closed when not in use.
-
-
Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean all equipment and the work surface used.
-
Waste Disposal: Dispose of contaminated materials and unused compounds in accordance with institutional and local regulations.
-
Documentation: Maintain a record of the amount of this compound used and the date of the experiment.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure a safe laboratory environment.
Step-by-Step Disposal Guidance:
-
Segregation:
-
Solid Waste: Collect all contaminated solid waste, such as gloves, weighing paper, and paper towels, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect any unused solutions containing this compound in a separate, labeled hazardous waste container. Do not pour down the drain.
-
-
Containment: Ensure all waste containers are properly sealed to prevent leaks or spills. The containers should be made of a material compatible with the waste.
-
Labeling: Clearly label all waste containers with the contents, including the name "this compound," and any associated hazards.
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic until they are collected for disposal.
-
Disposal: Arrange for the disposal of the chemical waste through your institution's environmental health and safety office or a licensed chemical waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.
By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, ensuring a safe laboratory environment for themselves and their colleagues.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
